(S)-Methyl 2-amino-2-cyclobutylacetate
Description
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Properties
IUPAC Name |
methyl (2S)-2-amino-2-cyclobutylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)6(8)5-3-2-4-5/h5-6H,2-4,8H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMQPLHPHZACOB-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1CCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655133 | |
| Record name | Methyl (2S)-amino(cyclobutyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217784-81-0 | |
| Record name | Methyl (2S)-amino(cyclobutyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Profile of (S)-Methyl 2-amino-2-cyclobutylacetate: A Framework for Preclinical Characterization
An In-Depth Technical Guide
Abstract
(S)-Methyl 2-amino-2-cyclobutylacetate is a non-proteinogenic amino acid ester featuring a strained cyclobutyl ring. Such motifs are of growing interest in medicinal chemistry as bioisosteres for larger or more flexible groups, offering unique conformational constraints. A thorough understanding of its physicochemical properties is fundamental for its application in drug discovery, influencing everything from synthetic route optimization to ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. This guide presents a comprehensive overview of the known and predicted physicochemical properties of this compound. Due to the limited availability of peer-reviewed experimental data for this specific molecule, we provide a robust framework for its empirical characterization. This includes detailed, field-proven experimental protocols for determining critical parameters such as solubility, pKa, and lipophilicity (logP), grounded in authoritative standards. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize this or structurally related compounds.
Compound Identity and Structural Analysis
This compound is characterized by a chiral center at the α-carbon, an amino group, a methyl ester, and a four-membered cyclobutyl ring.
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Molecular Formula: C₇H₁₃NO₂
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Molecular Weight: 143.18 g/mol
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IUPAC Name: Methyl (2S)-2-amino-2-cyclobutylacetate
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CAS Number: 1025064-91-9
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Chemical Structure:
(Image Source: PubChem CID 53374828)
The key structural features that dictate its physicochemical behavior are:
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Primary Amine (-NH₂): A basic group that will be protonated at physiological pH, significantly influencing aqueous solubility and acting as a hydrogen bond donor.
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Methyl Ester (-COOCH₃): A lipophilic group that is susceptible to hydrolysis. It acts as a hydrogen bond acceptor.
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Cyclobutyl Ring: A strained, non-planar aliphatic ring that introduces conformational rigidity and lipophilicity. Its unique geometry can influence binding interactions with protein targets.
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational models provide valuable initial estimates for key physicochemical parameters. The following data is aggregated from established predictive algorithms commonly used in cheminformatics.
| Property | Predicted Value | Significance in Drug Development | Data Source |
| pKa (Strongest Basic) | 8.0 ± 0.1 | Governs the ionization state at physiological pH (7.4), impacting solubility, receptor binding, and cell membrane permeability. | ChemAxon |
| logP (Octanol/Water) | 0.5 to 1.2 | Measures lipophilicity. Values in this range suggest a good balance between aqueous solubility and membrane permeability, a key aspect of the "rule of five." | Various (e.g., ALOGPS, XLogP3) |
| Aqueous Solubility (logS) | -1.5 to -0.5 | Predicts solubility in water. These values suggest moderate to good solubility, consistent with an ionizable amino group. | ALOGPS |
| Polar Surface Area (PSA) | 49.3 Ų | Estimates the surface area occupied by polar atoms. A value under 60 Ų is often associated with good cell membrane permeability and oral bioavailability. | PubChem |
Expert Insight: The predicted pKa of ~8.0 suggests that at a physiological pH of 7.4, the compound will exist as a mixture of its protonated (cationic) and neutral forms, with the protonated form predominating. This is critical for designing formulation strategies and interpreting bioassay results. The predicted logP and PSA are favorable for oral bioavailability, making this scaffold attractive for further investigation.
Framework for Experimental Characterization
To move beyond prediction, rigorous experimental determination of physicochemical properties is essential. The following section provides standardized, step-by-step protocols for characterizing this compound.
Protocol for pKa Determination via Potentiometric Titration
Causality: Potentiometric titration is the gold-standard method for pKa determination. It measures the change in pH of a solution as a titrant of known concentration is added. The pKa is the pH at which the compound is 50% ionized, identified as the midpoint of the buffer region in the titration curve. This method directly measures the compound's acidic/basic strength, a fundamental property.
Methodology:
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Preparation:
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Accurately weigh ~5-10 mg of this compound HCl salt (if available, otherwise the free base).
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Dissolve in ~50 mL of degassed, 0.15 M KCl solution. The KCl maintains constant ionic strength.
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Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
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Titration:
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Place the solution in a jacketed beaker maintained at 25°C.
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Use a calibrated micro-burette to add standardized 0.1 M KOH solution in small increments (e.g., 0.02 mL).
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Record the pH value after each addition, allowing the reading to stabilize.
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Continue the titration until the pH reaches ~11-12.
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Data Analysis:
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Plot pH (y-axis) versus the volume of KOH added (x-axis).
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Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative corresponds to the equivalence point.
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The pKa is the pH value at exactly one-half of the volume of the equivalence point.
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Utilize software (e.g., Hyperquad) for a more precise Gran plot analysis to determine pKa values.
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Workflow for pKa Determination:
Caption: Workflow for pKa determination by potentiometric titration.
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
Causality: The shake-flask method (OECD Guideline 105) is a globally recognized standard for determining aqueous solubility. It establishes equilibrium between the solid compound and a saturated aqueous solution. This provides a true thermodynamic solubility value, which is crucial for predicting dissolution rates and bioavailability.
Methodology:
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Preparation:
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Add an excess amount of solid this compound to a vial containing a well-defined buffer (e.g., pH 7.4 phosphate-buffered saline). The excess solid is critical to ensure equilibrium is reached at saturation.
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Prepare at least three replicate samples.
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Equilibration:
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Seal the vials and place them in a shaker/incubator at a constant temperature (e.g., 25°C or 37°C).
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Agitate for a minimum of 24 hours. A preliminary kinetics study should be run to confirm that equilibrium is reached within this timeframe (i.e., solubility does not increase between 24 and 48 hours).
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Sample Processing:
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After equilibration, allow the vials to stand undisturbed for a short period to let coarse particles settle.
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Carefully withdraw a sample from the supernatant. Immediately filter it through a low-binding 0.22 µm filter (e.g., PVDF) to remove all undissolved solid.
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Dilute the filtrate with the appropriate mobile phase for analysis.
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Quantification:
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Prepare a standard curve of the compound with known concentrations.
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Analyze the diluted filtrate and the standards using a validated analytical method, typically HPLC-UV or LC-MS.
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Calculate the concentration of the compound in the filtrate using the standard curve. This concentration is the equilibrium solubility.
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Self-Validation: The protocol's trustworthiness is ensured by running replicates, confirming equilibrium is reached, and visually inspecting for undissolved solid before analysis. The use of a validated HPLC method with a standard curve ensures accurate quantification.
Protocol for Lipophilicity (logP) Determination via HPLC
Causality: Determining logP (the logarithm of the partition coefficient between octanol and water) is vital for predicting a drug's ability to cross lipid membranes. While the shake-flask method is traditional, reverse-phase HPLC offers a faster, more efficient method that correlates well with shake-flask values. The method is based on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is proportional to its lipophilicity.
Methodology:
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System Setup:
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Use a reverse-phase HPLC column (e.g., C18).
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The mobile phase is typically a gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
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Calibration:
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Select a set of 5-7 reference compounds with known logP values that bracket the expected logP of the analyte.
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Inject each reference compound individually and record its retention time (t_R).
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Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
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Analysis:
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Inject a sample of this compound and record its retention time.
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Data Processing:
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For each reference compound, calculate the capacity factor, k' = (t_R - t_0) / t_0.
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Calculate log k' for each reference compound.
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Create a calibration curve by plotting the known logP values of the reference compounds (y-axis) against their calculated log k' values (x-axis).
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Perform a linear regression on the data points. The resulting equation will be in the form: logP = m(log k') + c.
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Using the retention time of the analyte, calculate its log k' and use the regression equation to determine its logP.
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Workflow for HPLC-based logP Determination:
Caption: Workflow for experimental logP determination using HPLC.
Conclusion
While publicly available experimental data on this compound is limited, predictive models suggest it possesses a favorable physicochemical profile for drug development, including balanced lipophilicity and good aqueous solubility. This guide provides the necessary framework and authoritative protocols for researchers to empirically validate these predictions. The rigorous determination of pKa, solubility, and logP is a non-negotiable first step in the hit-to-lead and lead optimization process, providing the foundational data needed to build predictive structure-activity relationships and design molecules with a higher probability of clinical success.
References
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PubChem Compound Summary for CID 53374828, this compound. National Center for Biotechnology Information. [Link]
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OECD Test Guideline 105: Water Solubility. Organisation for Economic Co-operation and Development. [Link]
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]
An In-depth Technical Guide to (S)-Methyl 2-amino-2-cyclobutylacetate: Structural Analogues and Derivatives in Drug Discovery
Introduction
The landscape of modern drug discovery is increasingly reliant on the exploration of novel chemical space to address complex biological targets. Non-natural amino acids have emerged as a cornerstone in this endeavor, offering unique structural motifs that can impart desirable pharmacological properties to therapeutic candidates. Among these, amino acids featuring strained ring systems, such as the cyclobutane moiety, have garnered significant attention. The rigid, three-dimensional nature of the cyclobutane ring provides a powerful tool for conformational constraint in peptidomimetics and small molecules, leading to enhanced metabolic stability, target affinity, and specificity.[1]
This technical guide provides a comprehensive overview of (S)-Methyl 2-amino-2-cyclobutylacetate, a key chiral building block, and its structural analogues and derivatives. We will delve into the synthetic strategies for accessing this class of compounds, explore their structure-activity relationships (SAR), and highlight their therapeutic potential, with a particular focus on their role as inhibitors of Branched-Chain Amino Acid Transaminase 1 (BCAT1), a promising target in oncology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of cyclobutane-containing amino acids in their therapeutic programs.
I. The Core Scaffold: this compound
This compound, also known as S-Cyclobutylglycine methyl ester, is a chiral, non-proteinogenic amino acid ester. Its fundamental structure consists of a cyclobutane ring directly attached to the alpha-carbon of a glycine methyl ester.
Molecular Structure and Properties:
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Molecular Formula: C₇H₁₃NO₂[2]
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Molecular Weight: 143.18 g/mol [2]
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CAS Number: 1217784-81-0[2]
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Chirality: The presence of a stereocenter at the α-carbon makes it a chiral molecule, with the (S)-enantiomer being a common starting material for chiral synthesis.
The hydrochloride salt of this compound is also frequently used due to its increased stability and solubility.[3]
II. Synthetic Strategies for Cyclobutane Amino Acids
The construction of the strained cyclobutane ring and the stereoselective installation of the amino group are the primary challenges in the synthesis of these molecules. Several innovative methods have been developed to address these challenges.
A. [2+2] Photocycloaddition
A powerful and atom-economical approach for the formation of cyclobutane rings is the [2+2] photocycloaddition reaction.[4] This method typically involves the light-induced reaction of two olefinic components to form a four-membered ring. For the synthesis of cyclobutane amino acid precursors, this often involves the cycloaddition of a dehydroamino acid derivative with an appropriate alkene.[2]
Workflow for [2+2] Photocycloaddition:
Caption: A generalized workflow for the synthesis of cyclobutane amino acid precursors via [2+2] photocycloaddition.
B. Tandem Amidation/Michael Addition
Another elegant strategy for the synthesis of cyclobutane β-amino acid derivatives involves a tandem amidation/Michael addition protocol. This approach has been successfully employed to create β-N-heterocyclic cyclobutane carboximides, which are versatile intermediates for further derivatization.[5] The reaction typically starts with cyclobutene-1-carboxylic acid and proceeds through a base-catalyzed reaction with a nitrogen nucleophile.[5]
C. Esterification of the Carboxylic Acid
For the synthesis of the title compound, this compound, a common final step is the esterification of the corresponding carboxylic acid. A convenient and widely used method involves the reaction of the amino acid with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This method offers mild reaction conditions and generally provides good to excellent yields.[6]
Experimental Protocol: General Esterification of Amino Acids
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Reaction Setup: In a round-bottom flask, suspend the amino acid (1 equivalent) in methanol.
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Reagent Addition: Slowly add freshly distilled trimethylchlorosilane (2 equivalents) to the stirred suspension at room temperature.
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Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to yield the amino acid methyl ester hydrochloride.[6]
III. Structural Analogues and Derivatives
The core this compound scaffold can be readily modified to generate a diverse library of analogues and derivatives with tailored properties.
A. Ring-Substituted Analogues
Modifications to the cyclobutane ring can significantly impact the biological activity and conformational preferences of the resulting molecules. Examples include:
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2-Methyl- and 2-Methylenecyclobutane Amino Acids: These analogues introduce additional steric bulk and conformational constraints.[3] Their synthesis often involves a formal [2+2] cycloaddition followed by stereocontrolled functional group interconversions.[3]
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Styryl-Cyclobutane Bis(amino acids): These derivatives, synthesized via photosensitized [2+2]-cross-cycloaddition, offer opportunities for creating unique dimeric structures.[2]
B. Peptidomimetics
A major application of this compound and its analogues is their incorporation into peptides to create peptidomimetics with enhanced therapeutic potential. The rigid cyclobutane moiety restricts the conformational freedom of the peptide backbone, which can lead to:
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Increased Metabolic Stability: By shielding peptide bonds from enzymatic degradation.
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Enhanced Receptor Binding: By pre-organizing the peptide into a bioactive conformation.
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Improved Cell Penetration: In some cases, the conformational constraints can facilitate translocation across cell membranes.[5][7]
The incorporation of these unnatural amino acids has been shown to stabilize turn structures in peptides, which are crucial for molecular recognition and biological function.[8]
IV. Biological Activity and Therapeutic Applications
The unique structural features of cyclobutane-containing amino acids have translated into promising biological activities, particularly in the field of oncology.
A. Inhibition of Branched-Chain Amino Acid Transaminase 1 (BCAT1)
BCAT1 is a cytosolic enzyme that catalyzes the reversible transamination of branched-chain amino acids (BCAAs) to their corresponding branched-chain α-keto acids (BCKAs).[9] In many cancers, including glioblastoma and leukemia, BCAT1 is overexpressed and plays a crucial role in tumor growth and survival by modulating BCAA metabolism.[9] Consequently, BCAT1 has emerged as a promising therapeutic target.
Several small molecule inhibitors of BCAT1 have been developed, and some of these feature a cyclobutane scaffold. The rigid nature of the cyclobutane ring can help to position key pharmacophoric elements for optimal interaction with the enzyme's active site.
B. Mechanism of Action and Signaling Pathways
The inhibition of BCAT1 by cyclobutane-containing compounds has been shown to impact key oncogenic signaling pathways.
BCAT1-Mediated Signaling Pathways:
Caption: Schematic of the BCAT1-mediated signaling pathways in cancer and the point of intervention for cyclobutane-based inhibitors.
Inhibition of BCAT1 has been demonstrated to downregulate the mTORC1-HIF1α pathway, which is a major driver of IL-17 production and inflammation, and the PI3K/AKT/mTOR pathway, which is critical for cell proliferation and angiogenesis.[1] This dual effect on key oncogenic pathways makes BCAT1 inhibitors an attractive therapeutic strategy.
C. Quantitative Structure-Activity Relationship (QSAR)
While a specific QSAR study for cyclobutane-containing BCAT1 inhibitors is not yet widely published, the principles of QSAR can be applied to guide the design of more potent and selective inhibitors.[10][11] By systematically varying the substituents on the cyclobutane ring and the amino acid backbone, and correlating these structural changes with biological activity, a predictive QSAR model can be developed. This would enable the in silico screening of virtual compounds and prioritize the synthesis of the most promising candidates.
Key Descriptors for QSAR of BCAT1 Inhibitors:
| Descriptor Class | Examples | Potential Impact on Activity |
| Steric | Molecular volume, surface area, branching indices | Affects binding pocket fit and steric clashes. |
| Electronic | Partial charges, dipole moment, HOMO/LUMO energies | Influences electrostatic interactions and hydrogen bonding. |
| Hydrophobic | LogP, molar refractivity | Governs hydrophobic interactions within the active site. |
| Topological | Connectivity indices, shape indices | Describes the overall shape and connectivity of the molecule. |
V. Characterization and Purification
The successful development of this compound derivatives relies on robust analytical methods for their characterization and purification.
A. Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized compounds. The chemical shifts and coupling constants of the cyclobutane ring protons provide valuable information about the stereochemistry of the molecule. For example, in 2-substituted cyclobutane-α-amino acid derivatives, the substituent at the Cβ position typically occupies an equatorial position in the puckered cyclobutane ring.[12]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) and other soft ionization techniques are used to determine the molecular weight of the compounds. Tandem mass spectrometry (MS/MS) provides information about the fragmentation patterns, which can aid in structure elucidation. Common fragmentation pathways for amino acid esters include the loss of the alkoxy group (-OR) and cleavage of bonds adjacent to the carbonyl group.[13]
B. Purification
-
Chromatography: Column chromatography is a standard method for the purification of synthetic intermediates and final products. For chiral separations, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice.[14][15] Polysaccharide-based and macrocyclic glycopeptide-based CSPs have shown excellent performance in resolving enantiomers of underivatized amino acids and their derivatives.[14][16]
VI. Future Perspectives and Conclusion
This compound and its structural analogues represent a promising class of building blocks for the development of novel therapeutics. Their ability to impart conformational rigidity makes them particularly valuable for the design of peptidomimetics with improved pharmacological profiles. The discovery of their activity as BCAT1 inhibitors has opened up new avenues for the treatment of cancer and potentially other diseases where BCAA metabolism is dysregulated.
Future research in this area will likely focus on:
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Expansion of Chemical Diversity: The development of new synthetic methodologies to access a wider range of substituted cyclobutane amino acids.
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Structure-Based Drug Design: The use of X-ray crystallography and computational modeling to design more potent and selective BCAT1 inhibitors.
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Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of these compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.
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Exploration of New Therapeutic Areas: Investigating the potential of cyclobutane amino acid derivatives in other diseases, such as metabolic and neurological disorders.
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A Comprehensive Technical Guide to the Spectroscopic Characterization of (S)-Methyl 2-amino-2-cyclobutylacetate
Introduction
(S)-Methyl 2-amino-2-cyclobutylacetate is a non-proteinogenic amino acid ester of significant interest in medicinal chemistry and drug development. As a conformationally constrained analog of natural amino acids, its incorporation into peptides and other bioactive molecules can impart unique structural and functional properties, such as increased metabolic stability and enhanced binding affinity to biological targets. The cyclobutyl ring, in particular, offers a rigid scaffold that can be exploited to probe the conformational requirements of enzyme active sites and receptor binding pockets.
This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this compound for its synthesis, purification, and application in their work.
Molecular Structure and Key Spectroscopic Features
This compound possesses a stereogenic center at the α-carbon, a primary amine, a methyl ester, and a cyclobutyl ring. Each of these features will give rise to characteristic signals in the various spectroscopic analyses.
| Feature | Spectroscopic Signature |
| Chiral α-carbon | Influences the magnetic environment of adjacent protons and carbons. |
| Primary amine (-NH₂) | Characteristic stretching vibrations in the IR spectrum. Its protons may be visible in the ¹H NMR spectrum, often as a broad singlet. |
| Methyl ester (-COOCH₃) | A sharp singlet in the ¹H NMR spectrum and distinct signals for the carbonyl and methoxy carbons in the ¹³C NMR spectrum. A strong C=O stretching band in the IR spectrum. |
| Cyclobutyl ring | A complex pattern of signals in the ¹H NMR spectrum due to diastereotopic protons and restricted bond rotation. Characteristic C-H and C-C vibrations in the IR spectrum. |
digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=none, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,1!"]; C3 [label="C", pos="2,0!"]; C4 [label="C", pos="1,-1!"]; Ca [label="Cα", pos="-1.5,0!"]; N [label="NH₂", pos="-2.5,1!"]; CO [label="C=O", pos="-2.5,-1!"]; O [label="O", pos="-2.5,-1.5!"]; CH3 [label="CH₃", pos="-3.5,-2!"];
C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C1; C1 -- Ca; Ca -- N; Ca -- CO; CO -- O [style=invis]; O -- CH3 [style=invis]; }
Figure 1: 2D structure of this compound.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms.
Predicted ¹H NMR Data
The following table outlines the predicted ¹H NMR spectral data for this compound in a typical deuterated solvent such as CDCl₃. The predictions are based on the analysis of similar cyclobutane-containing amino acid derivatives.[1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.75 | s | 3H | -OCH₃ |
| ~ 3.50 | t, J ≈ 8.0 Hz | 1H | α-H |
| ~ 2.50 - 2.20 | m | 2H | Cyclobutyl-H |
| ~ 2.20 - 1.80 | m | 4H | Cyclobutyl-H |
| ~ 1.70 | br s | 2H | -NH₂ |
Detailed Spectral Interpretation
-
-OCH₃ Protons (δ ~ 3.75 ppm): The three protons of the methyl ester group are expected to appear as a sharp singlet, as they are chemically equivalent and not coupled to any other protons. This is a highly characteristic signal for methyl esters of amino acids.
-
α-Proton (δ ~ 3.50 ppm): The proton attached to the α-carbon is adjacent to the electron-withdrawing ester and amino groups, and the cyclobutyl ring. This will deshield the proton, causing it to resonate downfield. It is expected to appear as a triplet due to coupling with the two adjacent protons on the cyclobutyl ring.
-
Cyclobutyl Protons (δ ~ 1.80 - 2.50 ppm): The six protons on the cyclobutyl ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The puckered nature of the cyclobutane ring often leads to diastereotopic protons, further complicating the spectrum. These protons are expected to appear as a series of overlapping multiplets in the aliphatic region of the spectrum. The protons adjacent to the α-carbon will be the most downfield of the ring protons.
-
-NH₂ Protons (δ ~ 1.70 ppm): The two protons of the primary amine are expected to appear as a broad singlet. The chemical shift and peak shape can be highly variable and are dependent on the solvent, concentration, and temperature, due to hydrogen bonding and exchange with trace amounts of water.
Figure 2: Predicted key ¹H-¹H correlations for this compound.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain a homogeneous magnetic field.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Integrate the signals and reference the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for this compound are presented below, based on data from analogous compounds.[1][2]
| Chemical Shift (δ, ppm) | Assignment |
| ~ 174 | C=O (ester) |
| ~ 60 | Cα |
| ~ 52 | -OCH₃ |
| ~ 35 | Cyclobutyl-C (adjacent to Cα) |
| ~ 25 | Cyclobutyl-C |
| ~ 18 | Cyclobutyl-C |
Detailed Spectral Interpretation
-
Carbonyl Carbon (δ ~ 174 ppm): The carbon of the ester carbonyl group is highly deshielded and will appear far downfield.
-
α-Carbon (δ ~ 60 ppm): The α-carbon, being attached to both the nitrogen of the amine and the carbonyl carbon, will be found in the midfield region.
-
Methoxy Carbon (δ ~ 52 ppm): The carbon of the methyl ester group will resonate at a characteristic chemical shift around 52 ppm.
-
Cyclobutyl Carbons (δ ~ 18 - 35 ppm): The four carbons of the cyclobutyl ring will appear in the upfield aliphatic region. The carbon atom of the ring directly attached to the α-carbon will be the most downfield of the four due to the inductive effect of the amino and ester groups. The remaining three carbons will appear as distinct signals at higher field.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Tune the spectrometer to the ¹³C frequency.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the FID as described for ¹H NMR. Reference the spectrum to the solvent peak.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3350 - 3250 | N-H stretch | Primary amine |
| 2960 - 2850 | C-H stretch | Aliphatic (cyclobutyl and methyl) |
| ~ 1740 | C=O stretch | Ester |
| ~ 1600 | N-H bend | Primary amine |
| 1250 - 1100 | C-O stretch | Ester |
Detailed Spectral Interpretation
-
N-H Stretching (3350 - 3250 cm⁻¹): The primary amine will show two characteristic stretching bands in this region.
-
C-H Stretching (2960 - 2850 cm⁻¹): These absorptions are due to the C-H bonds of the cyclobutyl and methyl groups.
-
C=O Stretching (~ 1740 cm⁻¹): A strong, sharp absorption band in this region is indicative of the ester carbonyl group.
-
N-H Bending (~ 1600 cm⁻¹): The bending vibration of the N-H bonds of the primary amine will appear in this region.
-
C-O Stretching (1250 - 1100 cm⁻¹): The C-O single bond stretch of the ester group will give rise to a strong absorption in this fingerprint region.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The spectrum can be obtained from a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or by preparing a KBr pellet if the sample is a solid.
-
Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum Data (Electrospray Ionization - ESI)
| m/z | Ion |
| 144.1 | [M+H]⁺ |
| 112.1 | [M+H - CH₃OH]⁺ |
| 88.1 | [M+H - COOCH₃]⁺ |
Detailed Fragmentation Analysis
For a molecule like this compound, electrospray ionization in positive ion mode (ESI+) is a suitable method. The protonated molecule, [M+H]⁺, is expected to be the base peak.
-
[M+H]⁺ (m/z 144.1): The molecular weight of C₇H₁₃NO₂ is 143.18 g/mol . The protonated molecule will have an m/z of approximately 144.1.
-
Loss of Methanol (m/z 112.1): A common fragmentation pathway for methyl esters is the loss of methanol (CH₃OH, 32 Da) from the protonated molecular ion.
-
Loss of the Methoxycarbonyl Group (m/z 88.1): Another expected fragmentation is the loss of the methoxycarbonyl radical (•COOCH₃, 59 Da), followed by hydrogen rearrangement to give a charged fragment.
Figure 3: Predicted major fragmentation pathways for protonated this compound.
Experimental Protocol for ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.
-
Infusion and Ionization: Infuse the sample solution directly into the electrospray ion source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-300).
-
Data Analysis: Identify the molecular ion peak and any significant fragment ions.
Workflow for Synthesis and Structural Confirmation
The following diagram illustrates a typical workflow for the synthesis and spectroscopic confirmation of this compound.
Figure 4: A typical workflow for the synthesis and structural confirmation of this compound.
Conclusion
This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. Through a detailed analysis of its predicted ¹H NMR, ¹³C NMR, IR, and MS spectra, we have outlined the key features that can be used for its unambiguous identification and characterization. The predictions presented herein are firmly grounded in the established spectroscopic principles and data from structurally related compounds found in the peer-reviewed literature. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and assess the purity of this important synthetic building block in their research and development endeavors.
References
-
Arrieta, A., Otaegui, D., Zubia, A., Cossío, F. P., & Palomo, C. (2005). Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. Tetrahedron, 61(18), 4479-4486. [Link]
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Chen, B., & Benoit, M. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 14(4), 1111-1118. [Link]
-
PubChem. (n.d.). Methyl 2-amino-2-cyclobutylacetate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Asakura, T., Kameda, T., & Ando, K. (2001). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 2(3), 136-150. [Link]
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Review of literature on constrained cyclobutyl amino acids
An In-Depth Technical Guide to Constrained Cyclobutyl Amino Acids: Synthesis, Conformation, and Application
Introduction: The Rationale for Rigidity in Drug Design
In the intricate dance of molecular recognition, the conformation of a ligand is paramount. Natural peptides, while possessing exquisite biological activity, often suffer from significant therapeutic drawbacks, including conformational flexibility and susceptibility to enzymatic degradation.[1][] This flexibility can lead to a high entropic penalty upon binding to a target receptor and allows for recognition by a wide range of proteases, resulting in a short in-vivo half-life. The field of peptidomimetics seeks to address these limitations by designing molecules that mimic the structure and function of natural peptides but with improved pharmacological properties.[1][3]
A powerful strategy in peptidomimetic design is the incorporation of conformationally constrained amino acids.[4][5] By restricting the rotational freedom of the peptide backbone, these unnatural amino acids can pre-organize the molecule into its bioactive conformation, enhancing binding affinity and selectivity.[6] Furthermore, the non-natural structure often imparts resistance to proteolytic cleavage.[] Among the various scaffolds used to achieve this rigidity, the cyclobutane ring has emerged as a particularly valuable motif.[7][8]
The cyclobutane ring, the second most strained saturated monocarbocycle, possesses a unique set of properties: a distinct puckered three-dimensional structure, longer C-C bond lengths (approx. 1.56 Å) compared to typical alkanes, and relative chemical inertness.[7][8] These characteristics allow it to serve as a versatile tool in medicinal chemistry to induce conformational restriction, increase metabolic stability, fill hydrophobic pockets, and orient key pharmacophoric groups.[7][8] This guide provides a comprehensive review of the literature on constrained cyclobutyl amino acids (CBAAs), detailing their synthesis, conformational influence on peptide structure, and applications in the development of next-generation therapeutics.
Part 1: Synthesis of Cyclobutyl Amino Acid Scaffolds
The synthesis of CBAAs is a non-trivial challenge due to the inherent strain of the four-membered ring. Methodologies generally fall into two categories: strategies based on [2+2] cycloaddition reactions to form the ring, and those that utilize precursors already containing the cyclobutane moiety.[9]
Ring Formation via [2+2] Cycloaddition
Photochemical [2+2] cycloadditions are a common method for constructing the cyclobutane core.[9] This approach involves the irradiation of two alkene-containing molecules to induce a cycloaddition reaction, forming the four-membered ring. Subsequent functional group manipulations are then required to install the requisite amino and carboxylic acid functionalities. The stereochemical outcome of the cycloaddition is a critical consideration and often dictates the overall synthetic strategy.
Derivatization of Pre-formed Cyclobutane Rings
An alternative and often more flexible approach involves starting with a commercially available or readily synthesized cyclobutane-containing precursor. This allows for more controlled installation of functional groups with well-defined stereochemistry. A notable recent strategy is the tandem amidation/aza-Michael addition protocol, which provides access to trans-β-N-heterocyclic cyclobutane carboximides from cyclobutene-1-carboxylic acid.[10] This method is advantageous as it creates versatile intermediates that can be further derivatized with various nucleophiles to generate a library of peptidomimetic structures.[10]
Experimental Protocol: Synthesis of cis-3-(Aminomethyl)cyclobutane Carboxylic Acid (ACCA)
The following is a representative multi-step synthesis of a constrained delta-amino acid, ACCA, adapted from the literature.[11] This protocol illustrates the use of a pre-formed cyclobutane ring and highlights key strategic choices in organic synthesis.
Workflow of ACCA Synthesis
Caption: A multi-step synthetic workflow for the constrained delta-amino acid ACCA.
Step-by-Step Methodology: [11]
-
Mono-esterification: Cyclobutane-1,1-dicarboxylic acid is treated with one equivalent of ethanol under acidic conditions. Rationale: This selectively protects one of the carboxylic acid groups as an ethyl ester, allowing for differential manipulation of the two functional groups.
-
Amide Formation: The remaining carboxylic acid is converted to an acid chloride using thionyl chloride, followed by reaction with ammonia to form the primary amide. Rationale: This sets up the key Hofmann rearrangement.
-
Hofmann Rearrangement: The primary amide is treated with bromine and sodium methoxide. Rationale: This classical rearrangement converts the amide into an isocyanate, effectively removing one carbon atom and generating an amine precursor with retention of configuration.
-
Hydrolysis: The resulting isocyanate and ethyl ester are hydrolyzed under acidic conditions (e.g., HCl) to yield 1-aminocyclobutanecarboxylic acid.
-
N-Protection: The amino group is protected with a Boc (tert-butyloxycarbonyl) group using di-tert-butyl dicarbonate (Boc₂O). Rationale: Protection is necessary to prevent the amine from reacting in the subsequent reduction step.
-
Carboxylic Acid Reduction: The carboxylic acid is reduced to a primary alcohol using a borane reagent such as borane-dimethyl sulfide complex (BH₃·DMS). Rationale: Borane reagents are selective for carboxylic acids in the presence of many other functional groups, including the Boc-protected amine.
-
Alcohol Oxidation & Deprotection: The primary alcohol is oxidized back to a carboxylic acid using a mild oxidizing agent like pyridinium dichromate (PDC), followed by removal of the Boc protecting group with trifluoroacetic acid (TFA) to yield the final product, ACCA. Rationale: This two-step sequence completes the transformation from a geminal dicarboxylate to the target delta-amino acid.
Part 2: Conformational Properties and Structural Impact
The incorporation of a CBAA into a peptide chain imposes significant and predictable constraints on the local backbone conformation. The puckered nature of the cyclobutane ring limits the accessible values of the peptide backbone dihedral angles (phi, ψ), thereby guiding the peptide to adopt specific secondary structures.[12]
Induction of Secondary Structures
One of the most well-documented roles of CBAAs is the stabilization of β-turn and helical structures. For instance, a study involving a peptide containing the non-natural (1S,2S)-1-amino-2-hydroxycyclobutanecarboxylic acid (c4Ser) revealed that this single residue was sufficient to induce a conformation of two consecutive type III β-turns, which is the basic element of a 3₁₀ helix.[12] This demonstrates the powerful structure-directing influence of the cyclobutane scaffold. However, the conformational outcome is not always a well-defined secondary structure. In some cases, the extreme rigidity of a cyclobutane β-amino acid can preclude the acquisition of a defined conformation suitable for certain biological functions, such as cell penetration.[13][14]
Diagram of CBAA-Induced β-Turn
Caption: A CBAA residue forces the peptide backbone into a turn, enabling a stabilizing hydrogen bond.
Conformational Analysis Techniques
The precise conformational effects of CBAAs are elucidated through a combination of experimental and computational techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides through-space distance information (via NOEs) and dihedral angle constraints (via coupling constants) in solution.[12]
-
X-ray Crystallography: Offers a high-resolution snapshot of the peptide's conformation in the solid state.
-
Molecular Dynamics (MD) Simulations: Allows for the exploration of the conformational landscape of the peptide in a simulated physiological environment, providing insights into dynamic behavior.[12][13]
These methods, when used in concert, provide a detailed picture of how the rigid cyclobutane scaffold sculpts the secondary structure of a peptide.
Part 3: Applications in Medicinal Chemistry and Drug Development
The unique structural properties of CBAAs make them highly valuable building blocks in the design of novel therapeutics.[7][15][16] Their incorporation can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles.
Peptidomimetics and Enzyme Inhibitors
CBAAs are frequently used to create peptidomimetics with enhanced stability and activity. For example, analogs of the immunomodulatory peptide tuftsin, where natural amino acids were replaced by CBAA derivatives, showed significantly higher activity and resistance to enzymatic hydrolysis compared to the parent peptide.[17] The rigid cyclobutane backbone can lock the peptide into a conformation that is optimal for receptor binding while being a poor substrate for proteases.
Modulating Physicochemical Properties
The cyclobutane moiety is a non-aromatic, lipophilic scaffold that can be used to replace aromatic groups or fill hydrophobic pockets in a target protein.[7][8] This can improve properties such as solubility and metabolic stability. By increasing the fraction of sp³-hybridized carbons, the incorporation of a cyclobutane ring can lead to higher water solubility and lower melting points, which are desirable characteristics for drug candidates.[7]
Data Summary: Impact of CBAA Incorporation
| Application Area | Effect of CBAA Incorporation | Example | Reference |
| Immunomodulation | Increased biological activity and proteolytic stability. | Tuftsin Analogs | [17] |
| Enzyme Inhibition | Acts as a rigid scaffold to orient binding groups. | Metallocarboxypeptidase Ligands | |
| Drug Delivery | Can influence cell penetration, though results vary. | Cell Penetrating Peptides (CPPs) | [13][14] |
| Metabolic Stability | Replaces metabolically labile groups. | General Drug Candidates | [7][8] |
| Conformation Control | Induces stable secondary structures (e.g., β-turns, helices). | c4Ser-containing Peptides | [12] |
Conclusion and Future Outlook
Constrained cyclobutyl amino acids represent a mature yet continually evolving tool in the arsenal of the medicinal chemist. Their unique ability to impose predictable and stable conformations on peptide backbones provides a rational pathway to overcoming the inherent weaknesses of natural peptides as therapeutic agents. While synthetic access to these building blocks remains a key challenge, novel methodologies are continually being developed to improve efficiency and expand the diversity of available scaffolds.[10] Future research will likely focus on the development of more complex, functionalized CBAAs to probe specific biological interactions and the application of these building blocks in larger, more complex therapeutic modalities, including macrocyclic peptides and protein-protein interaction inhibitors. The rigid, reliable, and effective nature of the cyclobutane constraint ensures that these amino acids will continue to be a cornerstone of rational drug design for years to come.
References
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Willems, M., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(1). Available at: [Link][7][8]
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Gershonov, E., et al. (2000). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 43(13), 2530-2536. Available at: [Link][17]
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Singh, S. K., et al. (2013). Synthesis of a conformationally constrained δ-amino acid building block. Amino Acids, 44(2), 511-518. Available at: [Link][11]
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Willems, M., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. Available at: [Link][8]
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Fernández-Tejada, A., et al. (2009). Stabilizing unusual conformations in small peptides and glucopeptides using a hydroxylated cyclobutane amino acid. Organic & Biomolecular Chemistry, 7(14), 2845-2853. Available at: [Link][12]
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Frongia, A., et al. (2023). New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews. Available at: [Link][10]
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Ortuno, R. M., et al. (2005). Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Peptides and Nucleosides. Current Organic Chemistry, 9(3), 237-259. Available at: [Link][9]
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Isidro-Llobet, A., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(10), 5092. Available at: [Link][13]
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Isidro-Llobet, A., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. PubMed. Available at: [Link][14]
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Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29. Available at: [Link][16]
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Lorenzo, J., et al. (2009). Cyclobutane-containing peptides. Bioorganic & Medicinal Chemistry Letters, 19(17), 5033-5036. Available at: [Link]
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Habibi, K., et al. (2009). Peptidomimetics – A Versatile Route to Biologically Active Compounds. ChemInform. Available at: [Link][1]
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Singh, Y., et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link][4]
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Hanessian, S., et al. (1997). Design and synthesis of conformationally constrained amino acids as versatile scaffolds and peptide mimetics. Tetrahedron, 53(38), 12789-12854. Available at: [Link][5]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Non-Natural Amino Acids in Advancing Drug Discovery. Retrieved from [Link][3]
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Hart, A. C., et al. (2013). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. The Journal of Organic Chemistry, 78(11), 5436-5449. Available at: [Link][6]
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The Strategic Integration of (S)-Methyl 2-amino-2-cyclobutylacetate in Modern Peptidomimetic Drug Design: A Technical Guide
For Immediate Release
Shanghai, China – January 20, 2026 – In the landscape of contemporary drug discovery, the pursuit of therapeutic agents with enhanced specificity, stability, and efficacy is paramount. Within this pursuit, the strategic use of non-natural, conformationally constrained amino acids has emerged as a cornerstone of innovative peptide-based drug design. This technical guide delves into the core therapeutic relevance of (S)-Methyl 2-amino-2-cyclobutylacetate , a chiral building block poised to address critical challenges in the development of next-generation peptidomimetics. Addressed to researchers, scientists, and drug development professionals, this document will elucidate the scientific rationale, potential applications, and methodological considerations for leveraging this unique molecular scaffold.
Introduction: The Imperative for Conformational Constraint in Peptide Therapeutics
Peptides offer a compelling paradigm for therapeutic intervention due to their high specificity and potency. However, their clinical translation is often hampered by inherent limitations, including susceptibility to proteolytic degradation and a lack of stable secondary structure, which can lead to poor bioavailability and reduced target affinity. The incorporation of conformationally restricted amino acids, such as this compound, presents a robust strategy to overcome these hurdles. The cyclobutyl moiety imposes significant steric constraints on the peptide backbone, inducing a more defined and stable conformation. This pre-organization of the peptide structure can significantly enhance binding affinity to the biological target and improve resistance to enzymatic degradation.
Physicochemical and Structural Properties of this compound
This compound is a chiral compound characterized by a cyclobutane ring attached to the alpha-carbon of an amino acid ester. Its structural rigidity is a key attribute for its application in drug design.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | |
| Molecular Weight | 143.18 g/mol | |
| CAS Number | 1217784-81-0 | |
| Chirality | (S)-enantiomer | N/A |
| Synonyms | S-Cyclobutylglycine methyl ester |
The constrained nature of the cyclobutane ring restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, thereby guiding the peptide into specific secondary structures such as β-turns or helical conformations. This structural pre-organization is a critical factor in enhancing the biological activity of the resulting peptidomimetic.
Therapeutic Relevance and Potential Applications
The primary therapeutic relevance of this compound lies in its role as a critical component in the synthesis of peptidomimetics with enhanced pharmacological profiles. While direct therapeutic applications of the standalone molecule are not documented, its incorporation into peptide sequences has significant potential across various therapeutic areas.
Oncology: Enhancing the Efficacy of Antibody-Drug Conjugates (ADCs)
A significant area of interest is the use of cyclobutane-containing peptidomimetics in the design of linkers for Antibody-Drug Conjugates (ADCs). The stability of the linker is a critical determinant of an ADC's therapeutic index. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced efficacy.
A patent for a novel ADC design highlights the use of a cyclobutyl-valine-based peptidomimetic linker. The incorporation of the cyclobutane-containing amino acid is intended to enhance the in vivo stability of the linker, ensuring that the cytotoxic payload is released preferentially within the target cancer cells. This approach aims to create a more stable and effective ADC with an improved safety profile.
Neurological Disorders and Infectious Diseases
The ability of constrained peptides to modulate protein-protein interactions (PPIs) makes them attractive candidates for targeting a range of diseases. Many neurological and infectious disease pathways are mediated by complex PPIs that are challenging to target with traditional small molecules. Peptidomimetics containing this compound can be designed to mimic the binding epitope of a natural ligand, thereby disrupting disease-relevant PPIs with high specificity. The enhanced stability conferred by the cyclobutyl moiety is particularly advantageous for central nervous system (CNS) targets, where metabolic stability is a key challenge.
Methodologies for Synthesis and Incorporation
The synthesis of this compound and its incorporation into peptide chains can be achieved through established methods in organic and peptide chemistry.
Synthesis of this compound
While multiple synthetic routes are possible, a common approach involves the asymmetric synthesis from a cyclobutanone precursor.
Illustrative Synthetic Workflow:
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Once synthesized and appropriately protected (e.g., with Fmoc or Boc protecting groups), this compound can be readily incorporated into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) protocols.
Step-by-Step SPPS Protocol:
-
Resin Preparation: Start with a suitable solid support (e.g., Wang or Rink amide resin).
-
Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a solution of piperidine in DMF.
-
Coupling: Activate the carboxylic acid of the incoming Fmoc-protected this compound using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA). Add this activated amino acid to the deprotected resin.
-
Washing: Thoroughly wash the resin to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA-based).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptidomimetic using mass spectrometry and analytical HPLC.
Future Perspectives and Conclusion
This compound represents a valuable tool in the arsenal of medicinal chemists and drug developers. Its ability to impart conformational rigidity to peptides opens up new avenues for the design of highly stable and specific therapeutic agents. While the full therapeutic potential of this specific building block is still being explored, its application in areas such as ADC technology demonstrates a clear path toward clinical relevance. Future research will likely focus on the systematic exploration of its impact on the pharmacokinetic and pharmacodynamic properties of various peptide-based drugs, further solidifying its role in the development of next-generation therapeutics. The continued investigation into such constrained amino acids will undoubtedly fuel the innovation of novel and effective treatments for a wide range of diseases.
References
- Google Patents. Valine-Alanine-Based Peptidomimetic Linker for Antibody-Drug Conjugates. (Note: A specific patent number was not provided in the search results, but the concept was identified).
Conformational analysis of (S)-Methyl 2-amino-2-cyclobutylacetate
An In-Depth Technical Guide to the Conformational Analysis of (S)-Methyl 2-amino-2-cyclobutylacetate
Abstract
This compound is a conformationally constrained non-proteinogenic amino acid ester of significant interest in medicinal chemistry and drug development. Its rigid cyclobutyl scaffold serves to lock the relative orientation of the amino and carboxyl functionalities, offering a tool to probe specific pharmacophore models and enhance binding affinity or metabolic stability. A thorough understanding of its three-dimensional structure and dynamic behavior in solution is paramount for rational drug design. This guide provides a comprehensive, multi-platform approach to elucidating the conformational landscape of this molecule, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational modeling. It is intended for researchers, scientists, and drug development professionals seeking to apply these techniques to characterize conformationally restricted small molecules.
Introduction: The Significance of Conformational Constraint
The therapeutic efficacy of a small molecule drug is inextricably linked to its three-dimensional conformation. While flexible molecules can adopt a multitude of shapes, only a specific "bioactive conformation" is responsible for the desired interaction with a biological target. The energetic cost of adopting this conformation can be a key determinant of binding affinity. Incorporating rigid structural elements, such as the cyclobutane ring in this compound, is a powerful strategy in drug design to pre-organize the molecule into a limited set of low-energy conformations, potentially favoring the bioactive one.
The conformational analysis of this molecule is primarily governed by three factors:
-
The Puckering of the Cyclobutane Ring: Unlike a planar representation, the four-membered ring adopts a puckered or "butterfly" conformation to minimize torsional strain.[1][2][3]
-
Rotation Around the Cα-Cyclobutyl Bond: The orientation of the amino ester group relative to the ring.
-
Rotation of the Ester and Amino Groups: The local conformation around the chiral center.
This guide details a synergistic workflow that combines experimental and theoretical methods to build a robust and validated conformational model of the title compound.
Theoretical Underpinnings of Cyclobutane Conformation
A four-membered ring is a balance between angle strain and torsional strain. A planar cyclobutane would have 90° C-C-C bond angles (a deviation from the ideal sp³ angle of 109.5°) but would suffer from maximal torsional strain due to eclipsing C-H bonds.[1][3] To relieve this torsional strain, the ring puckers, leading to two equivalent, rapidly interconverting bent structures.[4][5] This puckering creates pseudo-axial and pseudo-equatorial positions for substituents, analogous to the cyclohexane chair.[6] The degree of puckering is defined by a puckering angle (θ), typically around 25-35°.[7] For substituted cyclobutanes, the substituents will preferentially occupy positions that minimize steric hindrance, significantly influencing the ring's conformational equilibrium.[6][8]
Caption: Puckered conformation of a cyclobutane ring showing axial and equatorial positions.
Experimental Determination of Conformation
A multi-pronged experimental approach is essential. X-ray crystallography provides a precise, static picture of the molecule in the solid state, while NMR spectroscopy reveals its dynamic, time-averaged conformation in solution.
Single-Crystal X-ray Crystallography
X-ray crystallography is the gold standard for determining the precise atomic arrangement of a molecule.[9] It provides unambiguous data on bond lengths, bond angles, and torsional angles in the crystalline state.
-
Crystal Growth:
-
Objective: To obtain single, diffraction-quality crystals.
-
Method: Dissolve this compound (or its hydrochloride salt, which often yields better crystals) in a minimal amount of a suitable solvent (e.g., methanol, ethanol). Use a slow evaporation or vapor diffusion technique (e.g., with diethyl ether or hexane as the anti-solvent) at a controlled temperature (4°C or room temperature).
-
Causality: Slow crystal growth is critical to minimize defects and allow the formation of a well-ordered lattice, which is necessary for high-quality diffraction.[10]
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Collect diffraction data using a modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling).
-
Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.[9]
-
Build the molecular model into the electron density map and refine the atomic positions, and thermal parameters against the experimental data until convergence.
-
-
Analysis:
-
Analyze the final structure to determine key conformational parameters: cyclobutane puckering angle, the orientation of the amino and ester groups, and any intermolecular interactions (e.g., hydrogen bonds) in the crystal lattice.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the conformation of molecules in solution.[11][12] Key parameters include ³J-coupling constants, which provide information about dihedral angles, and the Nuclear Overhauser Effect (NOE), which identifies protons that are close in space (< 5 Å).[13][14]
-
Sample Preparation: Prepare a 5-10 mM solution of the compound in a deuterated solvent (e.g., CDCl₃, MeOD-d₄, or DMSO-d₆). The choice of solvent can influence conformation, so it should be selected based on the intended application.
-
1D ¹H and ¹³C Spectra: Acquire standard 1D spectra to assign all proton and carbon resonances.
-
2D Correlation Spectroscopy (COSY): Acquire a COSY spectrum to establish proton-proton through-bond connectivities, which is essential for unambiguous resonance assignment.
-
J-Coupling Analysis:
-
Objective: To determine ³JHH coupling constants, particularly between the Cα-proton and the adjacent cyclobutyl protons.
-
Method: Extract coupling constants from a high-resolution 1D ¹H spectrum.
-
Analysis: Use the Karplus equation to relate the observed ³JHH value to the corresponding H-C-C-H dihedral angle. While not always quantitative for strained rings, it provides valuable constraints.
-
-
NOE Analysis:
-
Objective: To identify through-space proximities and establish the relative orientation of substituents.
-
Method: For a small molecule like this, a 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is often preferable to a NOESY experiment.
-
Causality: Small, rapidly tumbling molecules often have a rotational correlation time that results in a zero or very weak NOE effect. The ROE is always positive regardless of molecular size, making ROESY a more robust choice.[13]
-
Acquisition: Acquire a 2D ROESY spectrum with a mixing time of 200-500 ms.
-
Analysis: Correlate observed ROE cross-peaks with interproton distances. For example, a strong ROE between the Cα-proton and a specific proton on the cyclobutyl ring provides a direct constraint on the conformation around the Cα-C(ring) bond.
-
Caption: A synergistic workflow for comprehensive conformational analysis.
Computational Modeling
Computational chemistry provides the theoretical framework to explore the entire conformational energy landscape, calculate the relative stabilities of different conformers, and rationalize experimental findings.
-
Initial Conformational Search:
-
Objective: To identify all sterically accessible, low-energy conformations.
-
Method: Use a molecular mechanics (MM) force field (e.g., MMFF94 or OPLS3e) to perform a systematic or stochastic conformational search. This will generate a large number of potential structures.
-
Causality: MM methods are computationally inexpensive and ideal for rapidly exploring the vast conformational space to identify a manageable set of candidate structures for higher-level analysis.[15]
-
-
DFT Geometry Optimization and Energy Calculation:
-
Objective: To obtain accurate geometries and relative energies for the low-energy conformers identified in the MM search.
-
Method: Perform geometry optimizations and frequency calculations for each unique conformer using Density Functional Theory (DFT). A common and reliable level of theory is B3LYP-D3(BJ)/6-31G(d).[16][17][18]
-
Causality: The B3LYP functional provides a good balance of accuracy and computational cost. The D3(BJ) dispersion correction is crucial for accurately modeling non-covalent interactions that can influence conformational preferences. Frequency calculations confirm that the optimized structures are true energy minima (no imaginary frequencies).
-
-
Solvent Effects:
-
To better compare with NMR data, include solvent effects in the DFT calculations using a continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD model.[19]
-
-
Data Analysis and Boltzmann Averaging:
-
Calculate the relative Gibbs free energies (ΔG) of all stable conformers.
-
Use these energies to calculate the predicted equilibrium population of each conformer at a given temperature (e.g., 298 K) using the Boltzmann distribution.
-
Computationally predict NMR parameters (e.g., J-couplings) for each conformer and calculate a Boltzmann-averaged value to compare directly with experimental NMR data.
-
Data Integration and Model Validation
The strength of this approach lies in the integration of all three techniques. The final conformational model must be consistent with all available data.
-
X-ray vs. Solution State: The solid-state X-ray structure should correspond to one of the low-energy conformers predicted by DFT. Discrepancies may arise due to crystal packing forces, indicating that the solution-state conformation may differ.
-
NMR and Computational Synergy: The experimentally observed NMR data (key NOE distances and J-couplings) should match the Boltzmann-averaged values calculated from the DFT-derived conformer populations.[20] If a single conformer dominates in solution (>90%), its specific structural features should be directly reflected in the NMR data. For example, if the lowest-energy DFT conformer predicts a distance of 2.5 Å between two protons, a strong ROE should be observed between them experimentally.
Data Summary Table
| Conformer ID | Relative Energy (ΔG, kcal/mol) | Population (%) | Key Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Predicted ³J(Hα,Hβ) (Hz) | Key NOE Prediction (Hα ↔ Hx) |
| Conf-1 | 0.00 | 75 | 28.5° | 8.5 | Strong |
| Conf-2 | 0.85 | 20 | -29.1° | 2.1 | Weak |
| Conf-3 | 2.10 | 5 | 150.2° | 4.5 | Absent |
| Boltzmann Avg. | - | 100 | - | 7.4 | - |
| Experimental | - | - | - | 7.5 | Strong |
This is an example table. Actual values would be derived from the analysis.
Conclusion
The conformational analysis of this compound requires a rigorous, multi-faceted approach. By combining the atomic-resolution detail of X-ray crystallography, the solution-state dynamics from NMR spectroscopy, and the comprehensive energetic landscape from computational modeling, a validated and robust model of its conformational preferences can be established. This detailed structural understanding is critical for leveraging the unique properties of this constrained amino acid in the design of next-generation therapeutics.
References
-
Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link][1]
-
Jiménez, A. I., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869-78. [Link][8]
-
Jiménez, A. I., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869-1878. [Link][6]
-
Tormena, C. F. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73-88. [Link][11]
-
Chen, B., et al. (2005). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. The Journal of Physical Chemistry A, 109(4), 635-42. [Link][4]
-
Chen, B., et al. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of Physical Chemistry A, 109(4), 635-42. [Link][5]
-
Gruodis, A., et al. (2003). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. The Journal of Chemical Physics, 119(2), 847-55. [Link][21]
-
AUREMN. NMR Spectroscopy: a Tool for Conformational Analysis. [Link][12]
-
Abraham, R. J., & Tormena, C. F. (2016). Conformational Analysis of Small Molecules: NMR and Quantum Mechanics Calculations. ResearchGate. [Link][20]
-
Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. [Link][3]
-
ResearchGate. (2021). Is it possible to predict the conformations of the molecule in the solution based on quantum-chemical calculations?[Link][19]
-
Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). [Link][14]
-
Haghdadi, M., & Farokhi, N. (2011). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. ResearchGate. [Link][17]
-
Haghdadi, M., & Farokhi, N. (2011). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. ResearchGate. [Link][17]
-
Glick, Z. L., et al. (2021). Understanding Conformational Entropy in Small Molecules. Journal of Chemical Theory and Computation, 17(4), 2377-2387. [Link][15]
-
Chen, S., et al. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of Chemical Information and Modeling, 63(15), 4725-4734. [Link][18]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. baranlab.org [baranlab.org]
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- 5. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 11. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. auremn.org.br [auremn.org.br]
- 13. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
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- 21. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]
A Methodological Framework for Determining the Solubility of (S)-Methyl 2-amino-2-cyclobutylacetate
An in-depth technical guide on the solubility of (S)-Methyl 2-amino-2-cyclobutylacetate in different solvents has been developed for researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for determining and understanding the solubility of the specified compound, emphasizing experimental design, data interpretation, and the underlying scientific principles.
Abstract
This compound is a non-canonical amino acid ester with potential applications as a building block in medicinal chemistry. Its solubility is a critical physicochemical parameter that influences reaction kinetics, purification strategies, and formulation development. This guide presents a comprehensive, first-principles approach to experimentally determining the solubility of this compound. It outlines the necessary steps from initial physicochemical characterization and theoretical prediction to detailed experimental protocols and data analysis. The methodologies described herein are designed to establish a robust and reproducible solubility profile, providing a foundational dataset for process development and pharmaceutical applications.
Introduction: The Critical Role of Solubility
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of drug development and chemical process design. It dictates the efficiency of synthetic routes, influences the choice of crystallization solvents, and is a primary determinant of a drug's bioavailability. For a molecule like this compound, which contains both a basic amino group and an ester, its solubility behavior is expected to be highly dependent on the solvent's properties, including polarity, hydrogen bonding capacity, and pH.
Given the limited publicly available solubility data for this specific compound, this guide provides a validated framework for generating this crucial information de novo. We will proceed from the fundamental characterization of the material to the execution of precise solubility measurements.
Pre-analysis and Physicochemical Characterization
Before any solubility measurements are undertaken, the identity, purity, and solid-state form of the this compound sample must be unequivocally established. This ensures that the solubility data generated is accurate and pertains to a well-defined molecular entity.
Identity and Purity Confirmation
The purity of the compound should be assessed using a combination of chromatographic and spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A validated HPLC method should be developed to separate the target compound from any potential impurities. Purity is typically reported as a percentage of the total peak area.
-
Mass Spectrometry (MS): Coupled with HPLC or direct infusion, MS confirms the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the chemical structure and can reveal the presence of solvent residues or structural isomers.
Solid-State Characterization
The crystalline form (polymorph) of a compound can significantly impact its solubility.
-
X-ray Powder Diffraction (XRPD): This technique provides a unique fingerprint for the crystalline form of the compound. It is essential for identifying the polymorph being studied.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion of the compound. A sharp melting endotherm is indicative of a pure, crystalline material.
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature, which is useful for identifying the presence of bound solvents or hydrates.
Determination of pKa
As an amino acid ester, this compound has a basic nitrogen atom that will be protonated at acidic pH. The pKa is the pH at which the protonated and non-protonated forms are present in equal concentrations. This value is critical for understanding its solubility in aqueous media.
-
Potentiometric Titration: This is the gold-standard method for pKa determination. It involves titrating a solution of the compound with a strong acid or base and monitoring the pH.
-
UV-Vis Spectroscopy: If the compound has a chromophore whose absorbance changes with pH, this method can also be used to determine the pKa.
Theoretical Solubility Prediction
Before embarking on extensive experimental work, in silico models can provide useful, albeit approximate, predictions of solubility. These models can help in prioritizing which solvents to screen experimentally.
-
Hansen Solubility Parameters (HSP): This model deconstructs the cohesive energy of a solvent into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). By determining the HSP of the solute, one can identify solvents with similar parameters, which are more likely to be good solvents.
-
COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based method that can predict solubility in a wide range of solvents with a higher degree of accuracy than simpler models.
Experimental Solubility Determination
The core of this guide is the experimental determination of solubility. The choice of method depends on the required accuracy, throughput, and amount of sample available.
The Equilibrium Shake-Flask Method (Gold Standard)
This method determines the thermodynamic equilibrium solubility and is considered the most reliable method.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, clear vial. The presence of undissolved solids at the end of the experiment is crucial.
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary kinetics study can establish the minimum time to reach equilibrium.
-
Phase Separation: Allow the vials to stand undisturbed at the experimental temperature for the solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant.
-
Dilution: Dilute the aliquot gravimetrically with a suitable solvent to bring the concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, typically HPLC-UV.
-
Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
High-Throughput Screening (HTS) Method
This approach is suitable for rapidly screening a large number of solvents using a smaller amount of material.
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO).
-
Solvent Plate Preparation: Dispense a range of different solvents into the wells of a microtiter plate.
-
Compound Addition: Add a small, fixed amount of the stock solution to each well.
-
Solubility Assessment: The point at which the compound precipitates is an indication of its solubility. This can be detected by light scattering (nephelometry) or by visual inspection.
-
Data Analysis: The results are often reported as kinetic or thermodynamic solubility, depending on the specifics of the assay.
Solvent Selection and Data Presentation
A representative panel of solvents should be chosen to cover a range of polarities and chemical functionalities.
Table 1: Recommended Solvents for Solubility Screening
| Solvent Class | Solvent | Rationale |
| Polar Protic | Water | Essential for pharmaceutical relevance. |
| Methanol | Common process solvent, polar and protic. | |
| Ethanol | Common process and formulation solvent. | |
| Polar Aprotic | Acetonitrile | Common HPLC and process solvent. |
| Acetone | Ketone solvent with moderate polarity. | |
| Dimethyl Sulfoxide (DMSO) | High-polarity solvent, often used for stock solutions. | |
| N,N-Dimethylformamide (DMF) | High-polarity solvent, common in synthesis. | |
| Nonpolar | Toluene | Aromatic hydrocarbon, nonpolar. |
| Heptane | Aliphatic hydrocarbon, very nonpolar. | |
| Dichloromethane (DCM) | Chlorinated solvent, moderately nonpolar. | |
| Ester | Ethyl Acetate | Common process solvent with moderate polarity. |
| Ether | Tetrahydrofuran (THF) | Cyclic ether with moderate polarity. |
Once the data is generated, it should be presented in a clear and concise table.
Table 2: Example Solubility Data for this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Water (pH 7.4) | [Experimental Value] | [Calculated Value] | Shake-Flask |
| Methanol | [Experimental Value] | [Calculated Value] | Shake-Flask |
| Acetonitrile | [Experimental Value] | [Calculated Value] | Shake-Flask |
| Ethyl Acetate | [Experimental Value] | [Calculated Value] | Shake-Flask |
| Toluene | [Experimental Value] | [Calculated Value] | Shake-Flask |
Factors Influencing Solubility
Several factors can influence the measured solubility, and their effects should be understood and controlled.
-
Temperature: Solubility is generally temperature-dependent. For endothermic dissolution processes, solubility increases with temperature. It is often valuable to measure solubility at several temperatures (e.g., 5 °C, 25 °C, 40 °C) to construct a solubility curve.
-
pH (Aqueous Solubility): For an ionizable compound like this amino acid ester, aqueous solubility will be highly pH-dependent. The solubility should be determined across a range of pH values, particularly around the pKa.
-
Polymorphism: Different crystalline forms of a compound can have different solubilities. It is crucial to confirm that the solid form remains unchanged during the solubility experiment using techniques like XRPD on the solid material recovered after the experiment.
Visualizations of Workflows
Diagrams can clarify complex experimental processes.
Caption: Overall workflow for solubility determination.
Caption: Key components of HPLC method validation.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for determining the solubility of this compound. By following these protocols, researchers can generate high-quality, reliable data that is essential for informed decision-making in process development, formulation, and further research endeavors. The emphasis on thorough characterization, use of validated methods, and consideration of influencing factors ensures the integrity and utility of the resulting solubility profile.
References
-
Title: Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: The Shake Flask Method for Solubility Determination Source: OECD Guideline for Testing of Chemicals, Section 1, No. 105. URL: [Link]
-
Title: Hansen Solubility Parameters: A User's Handbook Source: Charles M. Hansen, CRC Press URL: [Link]
-
Title: pKa Determination by Potentiometric Titration Source: Sirius Analytical Instruments Application Note URL: [Link]
-
Title: High-throughput solubility measurement in drug discovery and development Source: Drug Discovery Today URL: [Link]
Methodological & Application
Application Note: Asymmetric Synthesis of (S)-Methyl 2-amino-2-cyclobutylacetate
For: Researchers, scientists, and drug development professionals.
Introduction
(S)-Methyl 2-amino-2-cyclobutylacetate is a non-proteinogenic α-amino acid ester of significant interest in medicinal chemistry and drug discovery. The incorporation of the rigid cyclobutyl moiety into peptide backbones or as a substituent on pharmacologically active scaffolds can impart unique conformational constraints, enhance metabolic stability, and improve binding affinity to biological targets. The stereospecific synthesis of the (S)-enantiomer is crucial, as the biological activity of chiral molecules is often confined to a single enantiomer. This application note provides a detailed guide to two robust and widely applicable methods for the asymmetric synthesis of this compound: the Asymmetric Strecker Reaction and a Chiral Auxiliary-Mediated Alkylation.
Strategic Approaches to Asymmetric Synthesis
The primary challenge in synthesizing this compound lies in the stereoselective formation of the α-stereocenter. This can be effectively addressed through two distinct strategies:
-
Catalytic Asymmetric Strecker Reaction: This method involves the enantioselective addition of a cyanide source to an imine derived from cyclobutanone, followed by hydrolysis and esterification. The stereochemistry is controlled by a chiral catalyst.
-
Chiral Auxiliary-Mediated Synthesis: This approach utilizes a covalently attached chiral molecule (the auxiliary) to direct the stereoselective alkylation of a glycine enolate equivalent with a cyclobutyl electrophile. The auxiliary is subsequently removed to yield the desired amino acid, which is then esterified.
The choice between these methods will depend on factors such as catalyst availability, desired scale, and the specific expertise of the research group. Both pathways offer high enantioselectivity and are adaptable to a range of substrates.
Method 1: Asymmetric Strecker Reaction
The Strecker synthesis is a classic and versatile method for preparing α-amino acids.[1][2] Its asymmetric variant, employing a chiral catalyst or auxiliary, provides an efficient route to enantiomerically enriched α-amino nitriles, which are direct precursors to α-amino acids.[3][4] This protocol outlines a plausible pathway starting from cyclobutanone.
Workflow for Asymmetric Strecker Synthesis
Caption: Workflow for the Asymmetric Strecker Synthesis.
Detailed Protocol: Asymmetric Strecker Reaction
Step 1: Formation of the Chiral Iminonitrile
This step involves the in-situ formation of a chiral imine from cyclobutanone and a chiral amine, followed by the addition of a cyanide source. (S)-(-)-α-phenylethylamine is a commonly used and effective chiral auxiliary for this transformation.[1]
-
Reaction Setup: To a solution of cyclobutanone (1.0 eq) in a suitable solvent such as toluene or CH₂Cl₂ at 0 °C, add (S)-(-)-α-phenylethylamine (1.05 eq).
-
Imine Formation: Stir the mixture for 30-60 minutes to allow for the formation of the corresponding imine. The reaction can be monitored by TLC or GC-MS.
-
Cyanide Addition: Add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by the disappearance of the imine.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.
Step 2: Hydrolysis of the α-Aminonitrile
The α-aminonitrile is hydrolyzed under acidic conditions to yield the corresponding α-amino acid.
-
Hydrolysis: To the crude α-aminonitrile, add 6 M HCl and heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours.
-
Work-up: After cooling to room temperature, wash the aqueous solution with an organic solvent (e.g., diethyl ether) to remove the chiral auxiliary and any non-polar impurities.
-
Isolation: The aqueous layer containing the hydrochloride salt of the amino acid can be concentrated under reduced pressure. The crude amino acid can be purified by recrystallization or ion-exchange chromatography.
Step 3: Esterification to this compound
The final step is the esterification of the amino acid to the target methyl ester. A common and effective method is the use of thionyl chloride in methanol.[5]
-
Reaction Setup: Suspend the crude (S)-2-amino-2-cyclobutylacetic acid hydrochloride in methanol at 0 °C.
-
Esterification: Add thionyl chloride (1.5-2.0 eq) dropwise to the suspension. The reaction is exothermic.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Isolation: Cool the reaction mixture and concentrate under reduced pressure to obtain the crude hydrochloride salt of this compound.
-
Purification: The final product can be purified by recrystallization or by neutralization with a base (e.g., NaHCO₃) followed by extraction with an organic solvent and purification by column chromatography on silica gel.
| Step | Reactants | Key Reagents | Expected Yield (based on analogs) | Expected Enantiomeric Excess |
| 1 | Cyclobutanone | (S)-(-)-α-phenylethylamine, TMSCN | 80-95% | >90% de |
| 2 | α-Aminonitrile | 6 M HCl | 70-90% | >90% ee |
| 3 | Amino Acid | SOCl₂, Methanol | 85-95% | >90% ee |
Method 2: Chiral Auxiliary-Mediated Alkylation
The use of chiral auxiliaries is a powerful strategy for asymmetric synthesis.[6][][8] Evans oxazolidinones and pseudoephedrine amides are well-established auxiliaries for the asymmetric alkylation of glycine enolates.[9] This protocol outlines a general approach using a chiral auxiliary.
Workflow for Chiral Auxiliary-Mediated Synthesis
Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.
Detailed Protocol: Chiral Auxiliary-Mediated Alkylation
Step 1: Preparation of the N-Acyloxazolidinone
-
Acylation: To a solution of the chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone) in an aprotic solvent (e.g., THF) at 0 °C, add a base such as n-butyllithium. After stirring, add bromoacetyl bromide or a similarly activated glycine equivalent.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent. Purify the N-acyloxazolidinone by column chromatography.
Step 2: Asymmetric Alkylation
-
Enolate Formation: Dissolve the N-acyloxazolidinone in dry THF and cool to -78 °C. Add a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), dropwise to form the corresponding enolate.
-
Alkylation: Add cyclobutyl bromide (or a suitable cyclobutyl electrophile) to the enolate solution at -78 °C.
-
Reaction Progression: Stir the reaction at -78 °C for several hours, then allow it to slowly warm to a higher temperature (e.g., -20 °C or 0 °C) and stir until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent. The crude product can be purified by column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
The chiral auxiliary is removed to liberate the amino acid.
-
Hydrolysis: A common method for cleaving Evans auxiliaries is treatment with lithium hydroxide and hydrogen peroxide in a THF/water mixture.
-
Work-up and Recovery: After the reaction is complete, the chiral auxiliary can often be recovered by extraction. The aqueous layer containing the amino acid is then acidified and the product is isolated.
Step 4: Esterification
This step is identical to Step 3 in the Asymmetric Strecker Reaction protocol.
| Step | Reactants | Key Reagents | Expected Yield (based on analogs) | Expected Diastereomeric/Enantiomeric Excess |
| 1 & 2 | Chiral Auxiliary, Glycine derivative, Cyclobutyl bromide | n-BuLi, LDA, Cyclobutyl bromide | 70-90% | >95% de |
| 3 | Alkylated Product | LiOH, H₂O₂ | 80-95% | >95% ee |
| 4 | Amino Acid | SOCl₂, Methanol | 85-95% | >95% ee |
Conclusion
The asymmetric synthesis of this compound can be achieved with high enantioselectivity using either a catalytic Asymmetric Strecker Reaction or a Chiral Auxiliary-Mediated Alkylation. The choice of method will be dictated by the specific requirements of the synthesis, including scale, cost, and available expertise. Both routes provide access to this valuable non-proteinogenic amino acid ester, which is a key building block for the development of novel therapeutics and chemical probes. The protocols provided herein are based on well-established and reliable synthetic transformations and can be adapted and optimized for specific laboratory conditions.
References
- Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie1850, 75 (1), 27–45.
- Greenstein, J. P.; Winitz, M. Chemistry of the Amino Acids; John Wiley & Sons: New York, 1961.
- Frahm, A. W., et al. First Synthesis of (1S,2S)- and (1R,2R)-1-Amino-2-isopropylcyclobutanecarboxylic Acids by Asymmetric Strecker Reaction from 2-Substituted Cyclobutanones. Tetrahedron: Asymmetry1999, 10 (21), 4125-4135.
-
Jayathilaka, L. P.; Standaert, R. F. Asymmetric synthesis and translational competence of L-alpha-(1-cyclobutenyl)glycine. Org. Lett.2004 , 6 (21), 3659-3662.[1]
- Evans, D. A., et al. Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. J. Am. Chem. Soc.1982, 104 (6), 1737–1739.
- Corey, E. J.; Grogan, M. J.
-
Shibasaki, M.; Kanai, M.; Mita, T. The Catalytic Asymmetric Strecker Reaction. Organic Reactions2008 , 70, 1-119.[4]
- O'Donnell, M. J. The Enantioselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Acc. Chem. Res.2004, 37 (8), 506-517.
- Barrett, G. C. Chemistry and Biochemistry of the Amino Acids; Chapman and Hall: New York, 1985.
- Davis, F. A., et al. Asymmetric synthesis of α-amino acids from enantiopure sulfinimines (N-sulfinylimines). J. Org. Chem.1996, 61 (2), 440–441.
-
Wikipedia contributors. Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link][6][9]
-
Looper, R. E.; Williams, R. M. (R)-(N-tert-Butoxycarbonyl)allylglycine. Organic Syntheses2006 , 83, 153.[10]
-
ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis. [Link][8]
-
Google Patents. Process for preparing amino acid esters and their acid addition salts. [5]
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- 4. Enantioselective synthesis of chiral BCPs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20050192460A1 - Process for preparing amino acid esters and their acid addition salts - Google Patents [patents.google.com]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
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- 9. scispace.com [scispace.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Strecker Synthesis [organic-chemistry.org]
Application Notes and Protocols for the Incorporation of (S)-Methyl 2-amino-2-cyclobutylacetate into Peptides
Introduction: Expanding the Peptidomimetic Toolbox with α-Cyclobutyl Residues
The incorporation of non-canonical amino acids (ncAAs) into peptides is a cornerstone of modern drug discovery and chemical biology.[1][2] By venturing beyond the 20 proteinogenic amino acids, researchers can engineer peptides with enhanced stability against enzymatic degradation, improved potency, and unique conformational constraints that can optimize binding to biological targets.[2][3] (S)-Methyl 2-amino-2-cyclobutylacetate, an α,α-disubstituted amino acid, offers a unique structural motif. The cyclobutyl group provides significant steric hindrance, which can rigidify the peptide backbone and explore novel chemical space in peptidomimetic design.[4]
This guide provides a comprehensive technical overview and detailed protocols for the successful incorporation of this compound into peptide sequences. We will delve into the critical aspects of its synthesis, coupling strategies, and the subsequent analysis of the modified peptides, with a focus on overcoming the challenges posed by its sterically demanding nature.
Physicochemical Properties of this compound
A thorough understanding of the building block is paramount for its successful application. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | [5][6][7] |
| Molecular Weight | 143.18 g/mol | [5][7] |
| CAS Number | 1217784-81-0 | [5][6][7] |
| Appearance | Solid-Liquid Mixture | [7] |
| Storage Conditions | 4°C, protect from light | [5][7] |
| Predicted LogP | 0.2868 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
Synthetic Strategy: N-Terminal Protection of this compound
For solid-phase peptide synthesis (SPPS), the α-amino group of this compound must be protected, typically with the fluorenylmethoxycarbonyl (Fmoc) group. While the Fmoc-protected derivative may be commercially available, an in-house synthesis protocol provides flexibility and control over the starting material. The following protocol is adapted from a solid-phase method for N-methylation, utilizing a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[8]
Workflow for Fmoc Protection
Caption: Workflow for the synthesis of Fmoc-(S)-Methyl 2-amino-2-cyclobutylacetate-OH.
Protocol for Fmoc Protection
-
Resin Swelling: Swell 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (DCM) for 30 minutes.
-
Amino Acid Loading: Dissolve this compound and N,N-diisopropylethylamine (DIPEA) in DCM and add to the swollen resin. Agitate for 1-2 hours.
-
Capping: To cap any unreacted sites on the resin, add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM, DMF, and finally DCM.
-
Fmoc Protection: Dissolve Fmoc-Cl and DIPEA in DCM and add to the resin. Agitate for 2-4 hours.
-
Washing: Wash the resin with DCM, DMF, and DCM.
-
Cleavage: Treat the resin with a solution of 1% trifluoroacetic acid (TFA) in DCM for 2 minutes and collect the filtrate. Repeat this step 4-5 times.[8]
-
Work-up: Combine the filtrates and evaporate the solvent. The resulting product can be purified by column chromatography.
Peptide Synthesis: Solid-Phase and Solution-Phase Approaches
The incorporation of this compound can be achieved through both solid-phase and solution-phase peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the preferred method for the synthesis of most peptides due to its efficiency and ease of automation. The Fmoc/tBu strategy is the most commonly used approach.[9]
Key Consideration: Overcoming Steric Hindrance
The primary challenge in incorporating this compound is the steric hindrance at the α-carbon, which can significantly slow down the coupling reaction. To overcome this, the use of potent coupling reagents is essential.
Recommended Coupling Reagents
| Reagent | Class | Key Advantages |
| HATU | Aminium Salt | High reactivity, low racemization, effective for sterically hindered amino acids.[10][11][12] |
| HCTU | Aminium Salt | Highly efficient, cost-effective alternative to HATU.[6] |
| COMU | Aminium Salt | Reactivity comparable to HATU, with improved safety and solubility.[10] |
| PyBOP | Phosphonium Salt | Effective for hindered couplings and less prone to side reactions compared to some aminium salts. |
| PyAOP | Phosphonium Salt | Particularly effective for coupling N-methylated and other sterically demanding amino acids.[12] |
SPPS Workflow
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed SPPS Protocol
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling of this compound:
-
Pre-activate a solution of Fmoc-(S)-Methyl 2-amino-2-cyclobutylacetate-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and couple for 2-4 hours. A double coupling may be necessary to ensure complete reaction.
-
Monitor the coupling reaction using a Kaiser or ninhydrin test.
-
-
Washing: Wash the resin with DMF.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Final Washing and Drying: Wash the resin with DMF, followed by DCM, and dry under vacuum.
Solution-Phase Peptide Synthesis
For shorter peptides or when large quantities are required, solution-phase synthesis can be a viable alternative.[13] This method requires careful protection and deprotection of the N- and C-termini of the amino acids and peptide fragments.[13][14] The coupling of this compound in solution will also benefit from the use of high-efficiency coupling reagents like HATU or COMU to overcome steric hindrance.[7][10]
Cleavage and Deprotection
The final step in SPPS is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.[15][16]
Choosing the Right Cleavage Cocktail
The composition of the cleavage cocktail depends on the amino acids present in the peptide sequence.[1][17]
| Reagent Cocktail | Composition (v/v) | Use Case |
| Reagent B | TFA/Phenol/Water/TIPS (88:5:5:2) | A general-purpose cocktail for peptides without sensitive residues.[1][17] |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | Recommended for peptides containing Cys, Met, Trp, and Tyr.[17] |
| Reagent H | TFA/Phenol/Thioanisole/EDT/Water/DMS/Ammonium Iodide (81:5:5:2.5:3:2:1.5 w/w) | Specifically designed to prevent the oxidation of methionine residues.[18] |
General Cleavage Protocol
-
Place the dried peptide-resin in a reaction vessel.
-
Add the appropriate cleavage cocktail (e.g., Reagent B, ~10 mL per 0.1 mmol of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
Analysis and Characterization of Peptides Containing this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized peptide.
Analytical Workflow
Caption: A typical analytical workflow for peptide characterization.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is used to assess the purity of the crude peptide and to purify the target peptide. The incorporation of the hydrophobic cyclobutyl group will likely increase the retention time of the peptide compared to a similar peptide containing a smaller amino acid like glycine or alanine.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide. The incorporation of this compound will result in a specific mass increase compared to a peptide with a canonical amino acid at the same position. During tandem MS (MS/MS) for sequencing, the peptide will fragment primarily at the peptide bonds, producing b- and y-ions.[19] The mass difference between adjacent b- or y-ions will correspond to the mass of the amino acid residue at that position, allowing for the confirmation of the cyclobutyl-containing residue's placement in the sequence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the peptide. The protons of the cyclobutyl ring are expected to appear in the aliphatic region of the ¹H NMR spectrum, typically between 1.5 and 2.5 ppm.[3][20] The exact chemical shifts will be sensitive to the local chemical environment within the folded peptide structure.[2] 2D NMR experiments, such as COSY and TOCSY, can be used to assign the signals of the cyclobutyl group and NOESY or ROESY experiments can provide information about the spatial proximity of the cyclobutyl protons to other protons in the peptide, aiding in the determination of the peptide's three-dimensional structure.
Conclusion
The incorporation of this compound into peptides presents a valuable strategy for creating novel peptidomimetics with unique structural and potentially therapeutic properties. While its steric bulk poses a synthetic challenge, the use of modern, highly efficient coupling reagents and optimized protocols can ensure its successful incorporation. The detailed methodologies and analytical considerations presented in this guide provide researchers with the necessary tools to confidently utilize this promising non-canonical amino acid in their drug discovery and development efforts.
References
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. [Link]
-
Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]
-
Baranac-Stojanović, M., & Stojanović, M. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Organic Chemistry, 78(4), 1504–1507. [Link]
-
ResearchGate. Influence of glycine in CID peptide fragmentation. [Link]
-
Albericio, F., & Carpino, L. A. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 19(11), 1585–1598. [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Cativiela, C., & Díaz-de-Villegas, M. D. (2005). Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. Tetrahedron, 61(47), 11185–11193. [Link]
-
Lebl, M., et al. (1995). Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains. Proceedings of the National Academy of Sciences, 92(26), 12013–12016. [Link]
-
Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507. [Link]
-
Del C. Alonso, et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7586. [Link]
-
El Aribi, H., et al. (2004). Elucidation of fragmentation mechanisms of protonated peptide ions and their products: a case study on glycylglycylglycine using density functional theory and threshold collision-induced dissociation. Journal of the American Chemical Society, 126(38), 11978–11991. [Link]
-
Chemistry LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase. [Link]
-
Hudson, G. A., et al. (2020). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Chemical Science, 11(36), 9886–9896. [Link]
-
Subirós-Funosas, L., et al. (2009). HCTU and TCTU. New coupling reagents: Development and industrial aspects. Journal of Peptide Science, 15(8), 489–497. [Link]
-
ResearchGate. Solution phase peptide synthesis with only free amino acids. [Link]
-
Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. [Link]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of organic chemistry, 72(15), 5794–5801. [Link]
-
ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]
-
European Pharmaceutical Review. (2011). The Forgotten Fragments. [Link]
-
Waki, M., et al. (2008). Peptide synthesis 'in water' by a solution-phase method using water-dispersible nanoparticle Boc-amino acid. Organic & biomolecular chemistry, 6(22), 4153–4155. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Fields, C. G., & Fields, G. B. (1999). A cleavage cocktail for methionine-containing peptides. Peptide science, 51(4), 299–305. [Link]
-
Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. [Link]
-
Rajanarendar, E., et al. (1995). Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 107(1), 43–49. [Link]
-
ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. investigacion.unirioja.es [investigacion.unirioja.es]
- 5. Elucidation of fragmentation mechanisms of protonated Peptide ions and their products: a case study on glycylglycylglycine using density functional theory and threshold collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
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- 20. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-(S)-2-amino-2-cyclobutylacetic Acid
Introduction: Expanding the Peptidomimetic Toolbox with Cyclic α,α-Disubstituted Amino Acids
The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology.[1][2] By moving beyond the canonical twenty proteinogenic amino acids, researchers can engineer peptides with enhanced therapeutic properties, including improved metabolic stability, increased potency, and unique conformational constraints.[3] Fmoc-(S)-2-amino-2-cyclobutylacetic acid (Fmoc-Cbu-OH) is a prime example of such a building block. As an α,α-disubstituted cyclic amino acid, its incorporation into a peptide backbone introduces significant conformational rigidity. This pre-organization can lock the peptide into a bioactive conformation, enhancing binding affinity to its target, while the cyclobutyl moiety can provide steric shielding against enzymatic degradation.[3]
However, the very structural features that make Fmoc-Cbu-OH a valuable tool also present significant challenges during solid-phase peptide synthesis (SPPS).[2] The steric bulk of the α,α-disubstituted cyclobutyl group severely hinders the kinetics of the amide bond formation.[4] Standard coupling protocols often result in incomplete reactions, leading to deletion sequences and complex purification challenges.
This comprehensive guide provides a detailed, field-proven methodology for the successful incorporation of Fmoc-(S)-2-amino-2-cyclobutylacetic acid into peptide sequences using the Fmoc/tBu orthogonal strategy. We will delve into the rationale behind the selection of reagents and reaction conditions, offering a robust protocol designed to maximize coupling efficiency and ensure the synthesis of high-purity peptides.
The Challenge of Steric Hindrance: A Mechanistic Perspective
The rate-limiting step in SPPS is the nucleophilic attack of the free N-terminal amine of the resin-bound peptide onto the activated carboxyl group of the incoming Fmoc-amino acid. With α,α-disubstituted amino acids like Fmoc-Cbu-OH, the two substituents on the α-carbon create a sterically crowded environment that impedes this approach. Traditional coupling reagents, while effective for proteinogenic amino acids, often fail to achieve quantitative coupling with such hindered residues.[2]
To overcome this kinetic barrier, a multi-faceted approach is required, focusing on:
-
Highly Potent Activating Agents: Utilizing coupling reagents that form highly reactive esters, thereby lowering the activation energy of the reaction.[5][6]
-
Increased Reagent Concentration: Employing a higher excess of the protected amino acid and coupling reagent to drive the reaction forward according to Le Châtelier's principle.[7]
-
Extended Reaction Times & Repetition: Allowing more time for the sterically hindered coupling to proceed to completion and repeating the coupling step to acylate any remaining free amines.
Our recommended protocol is built upon these core principles to create a self-validating system for incorporating Fmoc-Cbu-OH.
Experimental Protocols and Methodologies
Core SPPS Workflow for Fmoc-Cbu-OH Incorporation
The following protocols are designed for manual solid-phase synthesis at a 0.1 mmol scale. The workflow follows the standard Fmoc/tBu orthogonal protection strategy.[8][9]
Diagram 1: Workflow for incorporating the sterically hindered Fmoc-Cbu-OH.
Protocol 1: High-Efficiency Coupling of Fmoc-Cbu-OH
This protocol is initiated after the standard Fmoc deprotection of the N-terminal amino acid of the resin-bound peptide.
-
Resin Preparation:
-
Swell the peptide-resin (0.1 mmol scale) in N,N-Dimethylformamide (DMF) for at least 30-60 minutes.[10]
-
Perform standard Fmoc deprotection using 20% piperidine in DMF (e.g., 1 x 3 min, followed by 1 x 15 min).[11]
-
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene adduct.[11]
-
-
Amino Acid Activation and First Coupling:
-
In a separate vessel, dissolve Fmoc-(S)-2-amino-2-cyclobutylacetic acid (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF.[12][13]
-
Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol) to the activation mixture and agitate for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for a minimum of 2 hours at room temperature.[10][14]
-
-
In-Process Monitoring (Kaiser Test):
-
After 2 hours, take a small sample of the resin beads and wash them thoroughly with DMF and then ethanol.
-
Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. A positive result (blue/purple beads) signifies the presence of unreacted primary amines and the necessity of a second coupling.[14]
-
-
Second Coupling (Double Coupling Strategy - if required):
-
If the Kaiser test is positive, drain the coupling solution from the reaction vessel.
-
Do not wash the resin.
-
Prepare a fresh activation solution of Fmoc-Cbu-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) as described in step 2.
-
Add the fresh solution to the resin and agitate for another 2 hours.[14]
-
Perform a second Kaiser test to confirm completion.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the final coupling solution.
-
Wash the peptide-resin thoroughly with DMF (5-7 times) and then with Dichloromethane (DCM) (3 times) to prepare for the next cycle.
-
Rationale for Protocol Choices
| Parameter | Recommended Condition | Rationale & Justification |
| Coupling Reagent | HATU | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium/aminium salt-based reagent that forms a highly reactive OAt-ester with the Fmoc-amino acid.[5][6] This active species is more reactive than the OBt-esters formed by more common reagents like HBTU, making HATU particularly effective for overcoming the steric hindrance of α,α-disubstituted amino acids.[2][13] |
| Reagent Equivalents | 4 eq. Fmoc-Cbu-OH / 3.9 eq. HATU | A high excess of the incoming amino acid and coupling reagent is used to maximize the concentration of the activated species, driving the equilibrium towards product formation and ensuring a high coupling efficiency.[7] |
| Base | DIPEA (8 eq.) | DIPEA is a non-nucleophilic base required to activate the coupling reagent and maintain a basic pH for the reaction. A 2:1 molar ratio of DIPEA to the amino acid is standard. |
| Reaction Time | 2 hours per coupling | An extended coupling time is crucial to allow the sterically hindered reaction to proceed to completion. Standard 30-60 minute coupling times are often insufficient.[12] |
| Double Coupling | Mandatory if Kaiser test is positive | This is a critical self-validating step. Repeating the coupling ensures that any remaining free amines are acylated, preventing the formation of deletion sequences, which are often difficult to separate from the target peptide during purification.[14] |
| Solvent | DMF | DMF is the standard solvent for SPPS due to its excellent resin-swelling properties and ability to dissolve reagents. For extremely difficult sequences, N-Methylpyrrolidone (NMP) can be used as an alternative to enhance solvation.[15] |
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the final N-terminal Fmoc group must be removed. The peptide is then cleaved from the solid support, with simultaneous removal of all acid-labile side-chain protecting groups.
Protocol 2: Cleavage from the Resin
-
Final Fmoc Deprotection: Perform a final deprotection using 20% piperidine in DMF as previously described.
-
Resin Washing and Drying: Wash the peptide-resin extensively with DMF (5x), DCM (5x), and Methanol (3x). Dry the resin thoroughly under a high vacuum for at least 2 hours.[11]
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail based on the amino acid composition of your peptide. A general-purpose, low-odor cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[11] For peptides containing sensitive residues like Cysteine, Methionine, or Tryptophan, a more robust cocktail like Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5) is recommended.[5]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per 0.1 mmol of resin). Agitate the slurry at room temperature for 2-3 hours.
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA filtrate.
-
Concentrate the TFA solution to a small volume under a stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution dropwise into a centrifuge tube containing cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Diagram 2: General workflow for peptide cleavage and deprotection.
Analysis and Characterization
The purity and identity of the crude peptide must be confirmed before proceeding with purification and further applications.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary technique for assessing the purity of the crude peptide.[4][16] A standard method involves a C18 column with a water/acetonitrile gradient containing 0.1% TFA. The presence of a major peak corresponding to the target peptide and the identification of any deletion or incomplete deprotection byproducts are critical.[4]
-
Mass Spectrometry (MS): Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying that the correct sequence has been assembled.[16][17]
Conclusion
The successful incorporation of sterically demanding building blocks like Fmoc-(S)-2-amino-2-cyclobutylacetic acid is a testament to the robustness and adaptability of modern SPPS. While posing a significant kinetic challenge, the steric hindrance can be effectively overcome through a scientifically-grounded approach. By employing potent coupling reagents like HATU, leveraging higher reagent equivalents, and implementing a vigilant double coupling strategy with in-process monitoring, researchers can confidently incorporate this valuable non-natural amino acid. This methodology unlocks new avenues for designing conformationally constrained peptides with potentially superior biological activity and stability, furthering the development of next-generation peptide therapeutics.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- BenchChem. (2025). Technical Support Center: Synthesis of Long Peptides with Fmoc-Phe(4-tBu)-OH.
- ACS Publications. (1995). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry.
- PubMed Central. (2013). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Nowick, J.S. (2020).
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- BenchChem. (2025). A Technical Guide to Fmoc-Thr(tBu)-OH: Properties and Applications in Peptide Synthesis.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- National Institutes of Health. (2019).
- AAPPTec. (n.d.). Coupling Reagents.
- Oxford Academic. (1997). Difficult peptides | Fmoc Solid Phase Peptide Synthesis: A Practical Approach.
- Thieme. (n.d.). Synthesis of Peptides.
- MDPI. (2022).
- ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides?.
- BenchChem. (2025). Double coupling strategy for problematic Fmoc-Gly-OH additions.
- BenchChem. (2025). An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS).
- PubMed Central. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
- YouTube. (2025). Introduction To The FMOC Approach: solid phase peptide syntheses.
- BenchChem. (2025). A Technical Guide to Fmoc-Thr(tBu)-OH: Application in Solid-Phase Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
- ResearchGate. (2025). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis.
- PubMed Central. (n.d.).
- PubMed. (2007). Improved solid-phase synthesis of alpha,alpha-dialkylated amino acid-rich peptides with antimicrobial activity.
Sources
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- 2. chempep.com [chempep.com]
- 3. nbinno.com [nbinno.com]
- 4. academic.oup.com [academic.oup.com]
- 5. peptide.com [peptide.com]
- 6. 肽偶联剂选择指南 [sigmaaldrich.com]
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- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. bachem.com [bachem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. peptide.com [peptide.com]
Application Note: High-Purity Isolation of (S)-Methyl 2-amino-2-cyclobutylacetate via Preparative Chiral Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of (S)-Methyl 2-amino-2-cyclobutylacetate, a key chiral building block in pharmaceutical synthesis. The methodology centers on direct, preparative high-performance liquid chromatography (HPLC) using a polysaccharide-based chiral stationary phase (CSP). We will delve into the rationale behind the selection of the stationary and mobile phases, provide a detailed step-by-step protocol for purification, and outline procedures for fraction analysis and post-purification processing. This guide is designed for researchers, chemists, and drug development professionals seeking a robust and scalable method for obtaining this enantiomerically pure intermediate.
Introduction: The Rationale for Direct Chiral Separation
This compound is a non-proteinogenic α-amino acid ester. Its cyclobutyl moiety introduces conformational rigidity, a desirable trait in medicinal chemistry for designing compounds with specific receptor-binding properties. Achieving high enantiomeric purity is critical, as the biological activity and toxicological profile of chiral molecules are often enantiomer-dependent[1].
While indirect methods involving derivatization can be used for analytical-scale enantiomeric assessment, they are often unsuitable for preparative purification[2]. Derivatization adds steps to the overall synthesis (protection and deprotection), increases the risk of side reactions, and can complicate final product isolation. Direct separation on a chiral stationary phase (CSP) is the most efficient strategy for isolating pure enantiomers on a preparative scale[3][4]. This protocol focuses on a direct approach, avoiding derivatization to ensure a streamlined and cost-effective workflow.
The primary challenge in separating underivatized amino esters lies in their dual functionality: a basic amino group and a potentially hydrolyzable ester group. These features, combined with the molecule's polarity, dictate the choice of chromatographic conditions.
Foundational Principles: Selecting the Chromatographic System
The success of any chromatographic separation hinges on the selective interactions between the analyte and the stationary and mobile phases. For chiral separations, these interactions must be stereospecific.
Stationary Phase Selection: The Power of Polysaccharides
Polysaccharide-based CSPs, particularly those derived from cellulose or amylose carbamate derivatives, are the gold standard for the chiral resolution of a wide array of racemates, including amino acid esters[3][5][6].
-
Mechanism of Chiral Recognition: These CSPs operate by forming transient, diastereomeric complexes with the analyte enantiomers. The chiral recognition mechanism is multifactorial, involving a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure[6]. For an amino ester like our target molecule, the primary interaction points are the amino group (-NH₂) and the carbonyl group (C=O) of the ester.
-
Recommended Stationary Phase: Based on extensive literature for similar compounds, an amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel is the recommended CSP. This phase has demonstrated superior performance for the resolution of α-amino acid esters[1][3]. The immobilized nature of the CSP allows for a broader range of solvents compared to coated phases, enhancing method development flexibility and column longevity.
Mobile Phase Selection: Balancing Polarity and Selectivity
For preparative, normal-phase chromatography of a moderately polar compound like an amino ester, the mobile phase must effectively dissolve the sample while allowing for differential partitioning between the mobile and stationary phases.
-
Solvent System: A binary system of a non-polar alkane and a polar alcohol modifier is ideal. The recommended mobile phase is a mixture of n-Hexane and 2-Propanol (Isopropanol, IPA) .
-
n-Hexane: Serves as the weak, non-polar solvent, promoting interaction of the analyte with the polar stationary phase.
-
2-Propanol (IPA): Acts as the polar modifier. By competing with the analyte for binding sites on the CSP, it modulates retention time. Increasing the percentage of IPA will decrease retention time, while decreasing it will increase retention and often improve resolution, up to a point.
-
-
Rationale: This solvent system is effective for underivatized amino esters because it avoids highly aqueous conditions that could lead to ester hydrolysis and is compatible with the polysaccharide CSP. The volatility of hexane and IPA also simplifies the removal of the solvent from the collected fractions during post-purification workup.
Experimental Workflow and Protocols
This section outlines the complete workflow, from initial method development on an analytical scale to the scaled-up preparative purification.
Overall Purification Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
Application Notes: (S)-Methyl 2-amino-2-cyclobutylacetate as a Chiral Building Block
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of (S)-Methyl 2-amino-2-cyclobutylacetate as a versatile chiral building block. We will explore its unique structural properties, strategic advantages in molecular design, and provide detailed, field-proven protocols for its incorporation into target molecules, with a primary focus on amide bond formation. The causality behind experimental choices and the impact of the cyclobutyl moiety on molecular conformation and biological activity are discussed to provide a comprehensive and authoritative resource.
Introduction: The Strategic Value of Constrained Scaffolds
In modern drug discovery, the precise control of three-dimensional molecular architecture is paramount for achieving high target affinity and selectivity.[1] Chiral building blocks are fundamental tools that enable the efficient construction of enantiomerically pure compounds, which is critical as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[2][3] Among the diverse array of available chiral synthons, non-natural amino acids with constrained topologies have garnered significant attention.
This compound, a derivative of α-cyclobutylglycine, is an exemplary building block that introduces a unique set of conformational constraints. The cyclobutane ring, a four-membered carbocycle, imparts significant rigidity to the molecular backbone when incorporated into peptide or small molecule frameworks.[4] This rigidity can pre-organize the molecule into a bioactive conformation, potentially enhancing binding affinity to biological targets and improving metabolic stability by shielding susceptible bonds from enzymatic degradation. This guide serves to illuminate the practical applications and theoretical advantages of this valuable synthetic intermediate.
Physicochemical Properties & Handling
A thorough understanding of a building block's properties is essential for its effective use. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1217784-81-0 | [5] |
| Molecular Formula | C₇H₁₃NO₂ | [5] |
| Molecular Weight | 143.18 g/mol | [5] |
| Appearance | Solid-Liquid Mixture or Powder | |
| Purity | Typically ≥95% (HPLC) | [5] |
| Storage | 4°C, protect from light | [5] |
| SMILES | O=C(OC)C1CCC1 | [5] |
| InChI Key | WPMQPLHPHZACOB-LURJTMIESA-N |
Handling & Storage: this compound is typically supplied as a free base or a hydrochloride salt. The hydrochloride salt often exhibits improved stability and handling characteristics.[6] Store the compound under refrigerated conditions (4°C) and protect it from light to prevent degradation.[5] As with all fine chemicals, it should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Spectroscopic Characterization: While specific spectra are best obtained from the supplier for a given batch, the expected NMR signals can be predicted.
-
¹H NMR: Signals corresponding to the methoxy group (singlet, ~3.7 ppm), the α-hydrogen (multiplet), the cyclobutyl ring protons (multiplets), and the amine protons (broad singlet) would be expected.
-
¹³C NMR: Resonances for the carbonyl carbon, the α-carbon, the methoxy carbon, and the distinct carbons of the cyclobutyl ring would be observed. Detailed spectral analysis can be found on supplier websites or requested.[7]
The "Why": Rationale for Employing the Cyclobutyl Moiety
The decision to incorporate a cyclobutyl amino acid into a drug candidate is driven by several key strategic advantages rooted in its unique conformational properties.
Conformational Rigidity and Pre-organization
A four-membered ring is inherently more constrained than a five- or six-membered ring or an acyclic side chain. The cyclobutane ring exists in a puckered conformation, which reduces torsional strain.[1][8] This puckering places substituents in pseudo-axial or pseudo-equatorial positions, significantly restricting the conformational freedom of the attached amino acid backbone.[9]
Expert Insight: By locking a portion of the molecule into a defined geometry, the entropic penalty upon binding to a target receptor is reduced. This can translate directly into higher binding affinity (lower ΔG of binding). The cyclobutyl group acts as a "conformational anchor," guiding the presentation of other pharmacophoric elements toward the target.
Vectorial Projection of Substituents
The rigid cyclobutane scaffold allows for the precise and predictable projection of substituents into three-dimensional space. This is a powerful tool for structure-activity relationship (SAR) studies. Modifying other parts of the molecule while the cyclobutyl anchor maintains a constant orientation allows chemists to systematically probe the binding pocket of a target protein.
Figure 1: Logical workflow illustrating the strategic benefits of incorporating the cyclobutyl building block.
Improved Metabolic Stability
The steric bulk and constrained nature of the cyclobutyl group can effectively shield the adjacent amide bond from cleavage by proteases and other metabolic enzymes. This can lead to a longer biological half-life and improved pharmacokinetic properties of the final drug compound.
Core Application: Amide Bond Formation
The primary amine and methyl ester functionalities of this compound make it an ideal substrate for amide bond formation, a cornerstone reaction in medicinal chemistry.[10] This allows for its facile incorporation into peptide chains or for the attachment of various carboxylic acid-containing fragments.
General Principles of Amide Coupling
Amide bond formation involves the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[11] A wide array of coupling reagents has been developed to achieve this transformation under mild conditions that preserve the stereochemical integrity of chiral centers. Common classes of coupling reagents include carbodiimides (e.g., EDC, DIC), phosphonium salts (e.g., PyBOP), and uronium/aminium salts (e.g., HATU, HBTU).[12]
Figure 2: Generalized workflow for a standard amide coupling reaction.
Protocol: EDC/HOBt Mediated Coupling
This protocol provides a robust and widely applicable method for coupling a generic carboxylic acid to this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt). HOBt is included as an additive to suppress racemization and improve reaction efficiency.[12]
Materials:
-
This compound hydrochloride (or free base)
-
Carboxylic acid of interest
-
EDC hydrochloride
-
HOBt hydrate
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (if starting with the hydrochloride salt)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M.
-
Amine Addition: Add this compound (1.05 eq). If using the hydrochloride salt, add DIPEA (1.1 eq) to the solution and stir for 5 minutes to liberate the free amine.
-
Additive: Add HOBt (1.1 eq) to the reaction mixture. Stir until it dissolves.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is a critical step to minimize potential side reactions and racemization.
-
Coupling Reagent Addition: Add EDC hydrochloride (1.2 eq) portion-wise over 5 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: a. Upon completion, dilute the reaction mixture with DCM. b. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). The aqueous washes remove unreacted reagents and water-soluble byproducts. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-acylated product.
Causality and Trustworthiness:
-
Why 1.05 eq of amine? A slight excess of the amine ensures complete consumption of the more valuable carboxylic acid partner.
-
Why 0°C? The activation of the carboxylic acid by EDC is exothermic. Cooling the reaction minimizes the formation of inactive N-acylurea byproducts and helps preserve the stereochemical integrity of the chiral center.[13]
-
Why HOBt? HOBt reacts with the highly reactive O-acylisourea intermediate to form an active ester. This intermediate is more stable and less prone to racemization, reacting cleanly with the amine.[10]
-
Why aqueous work-up? The basic wash (NaHCO₃) removes unreacted carboxylic acid and HOBt. The water-soluble EDC and its urea byproduct are also removed during the aqueous extractions.
Synthetic Accessibility
While commercially available from numerous suppliers, understanding the synthesis of the building block itself provides deeper insight. Chiral cyclobutane amino acids are often prepared via multi-step sequences. One common approach involves the formal [2+2] cycloaddition of a suitable enolate or ketene acetal with an acrylic acid derivative, followed by functional group manipulations to install the amine and resolve the enantiomers.[14] Asymmetric synthesis strategies, for instance, using chiral auxiliaries or catalysts, are also employed to directly access the desired enantiomer.[14]
Conclusion
This compound is more than just another amino acid derivative; it is a strategic tool for medicinal chemists. Its inherent conformational rigidity allows for the design of highly pre-organized ligands, which can lead to significant gains in binding affinity and metabolic stability. The well-established and robust protocols for its incorporation, primarily through amide coupling, make it a readily accessible and highly valuable building block for accelerating drug discovery programs. By understanding the fundamental principles of its conformational behavior and applying the detailed protocols provided herein, researchers can effectively leverage the unique properties of this chiral scaffold to engineer next-generation therapeutics.
References
- AiFChem. (2025). Chiral Molecular Building Blocks in Modern Drug Discovery.
- Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869–1878.
- ACS Publications. (n.d.). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry.
- AiFChem. (2025). How Chiral Building Blocks Drive Advances in Drug Discovery.
- Enamine. (n.d.). Chiral Building Blocks Selection.
- Smolecule. (n.d.). Buy this compound hcl | 1983066-39-2.
- BLD Pharm. (n.d.). 1511292-06-0|Methyl 2-amino-2-cyclobutylacetate.
- ChemScene. (n.d.). 1217784-81-0 | this compound.
- PubChemLite. (n.d.). Methyl 2-amino-2-cyclobutylacetate hydrochloride (C7H13NO2).
- Sigma-Aldrich. (n.d.). This compound | 1217784-81-0.
- Universidad de La Rioja. (n.d.). Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids.
- NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- PubMed. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- MDPI. (n.d.). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability.
- PubMed Central. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.
- Bentham Science Publisher. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
- MySkinRecipes. (n.d.). (R)-Methyl 2-amino-2-cyclobutylacetate.
- CORE. (2008). Synthesis of Substituted 2-Amino-Cyclobutanones.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- NIH. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.
- PMC - PubMed Central. (n.d.). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.
- MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
- SpectraBase. (n.d.). Methyl 2-(ethylamino)acetate - Optional[13C NMR] - Chemical Shifts.
- MDPI. (n.d.). Special Issue : Pharmacological Activity, Biochemical Properties, and Clinical Applications of Synthetic and Natural Compounds.
- PubMed. (n.d.). Biological Activities and Pharmacological Applications of Cyclodextrins Complexed With Essential Oils and Their Volatile Components: A Systematic Review.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Organic Syntheses Procedure. (n.d.). A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
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The Strategic Incorporation of Cyclobutyl Amino Acids in Modern Drug Discovery: A Guide to Application and Practice
Introduction: The Rise of Constrained Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug design, the pursuit of molecules with enhanced potency, selectivity, and metabolic stability is a perpetual challenge. Peptides, while offering exquisite biological specificity, are often hampered by poor pharmacokinetic profiles, including susceptibility to proteolytic degradation and low cell permeability. The strategic incorporation of unnatural amino acids has emerged as a powerful tool to overcome these limitations.[1][2] Among these, cyclobutyl amino acids (CbAAs) represent a class of conformationally constrained building blocks that offer a unique combination of rigidity and three-dimensional diversity, making them invaluable assets in the medicinal chemist's toolbox.[3][4]
This comprehensive guide provides an in-depth exploration of the applications of cyclobutyl amino acids in drug design and discovery. We will delve into the fundamental principles that underpin their utility, followed by detailed, field-proven protocols for their synthesis, incorporation into peptides, and the evaluation of the resulting molecules' metabolic stability. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of CbAAs to advance their therapeutic programs.
Core Principles: Why Cyclobutyl Amino Acids?
The utility of cyclobutyl amino acids stems from the distinct conformational properties imparted by the four-membered ring system. Unlike their linear counterparts, the puckered nature of the cyclobutane ring restricts the accessible conformational space of the amino acid backbone and its side chains.[4][5] This pre-organization of the molecular architecture has profound implications for drug design:
-
Enhanced Metabolic Stability: The constrained nature of the peptide backbone in the vicinity of a CbAA residue can sterically hinder the approach of proteases, thereby increasing resistance to enzymatic degradation and extending the in vivo half-life of the therapeutic peptide.[6]
-
Improved Receptor Binding and Selectivity: By locking the peptide into a specific, bioactive conformation, CbAAs can enhance binding affinity to the target receptor.[7] The rigid scaffold reduces the entropic penalty associated with binding, leading to more potent and selective interactions.
-
Peptidomimetic Scaffolds: Cyclobutyl amino acids serve as excellent scaffolds for the development of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved drug-like properties.[7] They can be used to replace specific amino acid residues in a peptide sequence to probe structure-activity relationships (SAR) and to fine-tune the pharmacological profile.
-
Modulation of Physicochemical Properties: The incorporation of CbAAs can influence the lipophilicity and polarity of a peptide, potentially improving its solubility and membrane permeability.[2]
The following diagram illustrates the conformational constraint imposed by a cyclobutyl amino acid compared to a flexible, linear amino acid.
Caption: Conformational flexibility of a linear vs. a cyclobutyl amino acid.
Application Notes and Protocols
The following sections provide detailed, step-by-step protocols for the synthesis of a representative Boc-protected cyclobutyl amino acid, its incorporation into a peptide sequence via solid-phase peptide synthesis (SPPS), and the subsequent evaluation of the peptide's metabolic stability.
Protocol 1: Synthesis of Boc-1-aminocyclobutane-1-carboxylic Acid
This protocol describes a common method for the synthesis of Boc-1-aminocyclobutane-1-carboxylic acid, a versatile building block for peptide synthesis.[6][8]
Materials:
-
1-Aminocyclobutane-1-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water (deionized)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 1-aminocyclobutane-1-carboxylic acid (1.0 eq) in a solution of 1 M NaOH (1.1 eq) in water. Stir the mixture at room temperature until the amino acid is completely dissolved.
-
Addition of Boc Anhydride: To the stirring solution, add a solution of (Boc)₂O (1.1 eq) in dioxane dropwise over 30 minutes. Maintain the temperature of the reaction mixture at room temperature.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the dioxane.
-
Wash the remaining aqueous solution with EtOAc (2 x 50 mL) to remove any unreacted (Boc)₂O and other non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. The product will precipitate out of the solution.
-
-
Extraction: Extract the acidified aqueous layer with EtOAc (3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., EtOAc/hexanes) to afford Boc-1-aminocyclobutane-1-carboxylic acid as a white solid.
Causality Behind Experimental Choices:
-
The use of a base (NaOH) is crucial to deprotonate the amino group of the starting material, rendering it nucleophilic for the attack on the electrophilic carbonyl carbon of (Boc)₂O.
-
Dioxane is used as a co-solvent to ensure the miscibility of the aqueous and organic components.
-
Acidification is necessary to protonate the carboxylate group, making the product less water-soluble and allowing for its extraction into an organic solvent.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating a Cyclobutyl Amino Acid
This protocol outlines the manual solid-phase synthesis of a model tripeptide (e.g., Ala-CbAA-Gly) using Fmoc chemistry.[9][10][11]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-Ala-OH
-
Boc-1-aminocyclobutane-1-carboxylic acid (synthesized in Protocol 1)
-
Fmoc-Gly-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
-
Solid-phase synthesis vessel with a sintered glass filter
-
Shaker or vortexer
Experimental Workflow:
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.
-
First Amino Acid Coupling (Glycine):
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Coupling: In a separate vial, pre-activate Fmoc-Gly-OH (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF for 5-10 minutes. Add the activated amino acid solution to the resin and shake for 2 hours. Monitor the coupling reaction using a Kaiser test.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
-
Second Amino Acid Coupling (Cyclobutyl Amino Acid):
-
Fmoc Deprotection: Repeat the Fmoc deprotection step as described above.
-
Coupling: Pre-activate Boc-1-aminocyclobutane-1-carboxylic acid (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF. Add to the resin and shake for 2-4 hours. The bulkier nature of the cyclobutyl amino acid may require a longer coupling time or double coupling.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
-
Third Amino Acid Coupling (Alanine):
-
Boc Deprotection (if N-terminal): If the cyclobutyl amino acid is N-terminal, the Boc group is removed during the final cleavage step. If another amino acid is to be added, the Boc group must be removed. This requires a switch in protecting group strategy or careful planning. For this protocol, we assume a final Fmoc-protected amino acid is added.
-
Coupling: Pre-activate Fmoc-Ala-OH (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF. Add to the resin and shake for 2 hours.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
-
Final Fmoc Deprotection: Remove the final Fmoc group using 20% piperidine in DMF.
-
Cleavage and Deprotection: Wash the resin with DCM and dry it under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol describes a common method to assess the metabolic stability of the synthesized peptide containing a cyclobutyl amino acid.[2][12][13][14][15]
Materials:
-
Synthesized peptide (Ala-CbAA-Gly)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) containing an internal standard (e.g., a stable isotope-labeled version of the peptide or a structurally similar compound)
-
Incubator or water bath at 37°C
-
96-well plates or microcentrifuge tubes
-
LC-MS/MS system
Experimental Workflow:
Caption: Metabolic Stability Assay Workflow.
Procedure:
-
Preparation of Incubation Mixtures:
-
In a 96-well plate or microcentrifuge tubes, prepare the incubation mixtures containing the synthesized peptide (final concentration, e.g., 1 µM) and human liver microsomes (final concentration, e.g., 0.5 mg/mL) in phosphate buffer.
-
Include control incubations: a negative control without the NADPH regenerating system and a positive control with a compound of known metabolic instability (e.g., verapamil).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls.
-
Time-course Incubation: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a 3-fold volume of cold acetonitrile containing the internal standard. The 0-minute time point is terminated immediately after the addition of NADPH.
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate or vials for analysis by a validated LC-MS/MS method to quantify the remaining parent peptide at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent peptide remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Cl_int) using the equation: Cl_int (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
Data Presentation:
The results of the metabolic stability assay can be summarized in a table for easy comparison.
| Compound | t½ (min) | Cl_int (µL/min/mg protein) |
| Ala-CbAA-Gly | > 60 | < 10 |
| Control Peptide (Ala-Leu-Gly) | 15 | 46.2 |
| Verapamil (Positive Control) | 8 | 86.6 |
Conclusion: A Forward Look
Cyclobutyl amino acids are more than just esoteric building blocks; they are strategic tools that empower medicinal chemists to rationally design and synthesize therapeutic candidates with superior pharmacological properties. The ability to impart conformational rigidity leads to enhanced metabolic stability and improved receptor engagement, addressing key challenges in drug development. The protocols detailed herein provide a practical framework for the synthesis, incorporation, and evaluation of CbAA-containing molecules. As our understanding of the intricate relationship between molecular conformation and biological activity deepens, the application of cyclobutyl amino acids and other constrained scaffolds is poised to play an increasingly pivotal role in the discovery of next-generation therapeutics.
References
-
Boc-protected bicycloproline synthesis. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. Retrieved January 20, 2026, from [Link]
-
Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
- Process for preparing Boc protected amino acid by (Boc) O. (n.d.). Google Patents.
-
Cyclobutanes in Small-Molecule Drug Candidates. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Introduction to Peptide Synthesis. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Synthesis of N-Boc protected amino acid 20 (all the compounds had dr 3:1; only the major diastereomers are shown). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. (2023, December 5). Bentham Science. Retrieved January 20, 2026, from [Link]
-
Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2025, August 9). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Design of Enzyme Inhibitors as Potential Drugs 2020. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
Microsomal Stability. (n.d.). Cyprotex. Retrieved January 20, 2026, from [Link]
-
Design of Enzyme Inhibitors in Drug Discovery. (2024, November 29). Wiley Online Library. Retrieved January 20, 2026, from [Link]
-
4.4: Conformations of Cycloalkanes. (2024, June 18). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved January 20, 2026, from [Link]
-
Microsomal stability assay for human and mouse liver microsomes. (2024, December 9). protocols.io. Retrieved January 20, 2026, from [Link]
Sources
- 1. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mercell.com [mercell.com]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nbinno.com [nbinno.com]
- 7. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability | MDPI [mdpi.com]
- 8. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Large-Scale Synthesis of (S)-Methyl 2-amino-2-cyclobutylacetate Hydrochloride: A Scalable Process Employing Diastereomeric Resolution
An Application Note and Protocol Guide for Drug Development Professionals
Abstract
(S)-Methyl 2-amino-2-cyclobutylacetate hydrochloride is a valuable non-proteinogenic amino acid ester, increasingly utilized as a key building block in the development of novel therapeutics due to the conformational constraints imposed by its cyclobutyl moiety. This document provides a comprehensive, in-depth guide to a robust and scalable multi-kilogram synthesis of this target compound. The strategy hinges on an efficient synthesis of the racemic N-benzoyl amino acid, followed by a classical diastereomeric salt resolution using (S)-(-)-α-phenylethylamine. This method is chosen for its scalability, reliability, and cost-effectiveness over more complex asymmetric syntheses. Each stage of the process, from starting materials to the final, highly pure hydrochloride salt, is detailed with step-by-step protocols, mechanistic explanations, in-process controls (IPCs), and safety considerations.
Introduction and Strategic Overview
The incorporation of conformationally restricted amino acids into peptide-based drug candidates is a cornerstone of modern medicinal chemistry. The cyclobutyl group in this compound provides a rigid scaffold that can help lock a peptide backbone into a specific, biologically active conformation, potentially enhancing receptor affinity, metabolic stability, and oral bioavailability.
While several asymmetric synthesis routes exist for chiral amino acids, they often rely on expensive chiral auxiliaries or catalysts and can present significant scale-up challenges[1][2]. For large-scale manufacturing, a strategy involving the synthesis of a racemic intermediate followed by chiral resolution often proves more practical and economical[]. Our selected approach follows this paradigm, prioritizing operational simplicity and robustness.
The overall synthetic strategy is divided into five key stages:
-
Racemic Synthesis: A modified Strecker synthesis starting from cyclobutanone to produce racemic 2-amino-2-cyanocyclobutane.
-
Hydrolysis & Protection: Concurrent hydrolysis of the nitrile and protection of the amine with a benzoyl group to yield (±)-2-(benzoylamino)-2-cyclobutylacetic acid.
-
Chiral Resolution: Formation of diastereomeric salts with (S)-(-)-α-phenylethylamine and selective crystallization.
-
Liberation of (S)-Enantiomer: Acidification of the isolated salt to recover the enantiomerically pure (S)-2-(benzoylamino)-2-cyclobutylacetic acid.
-
Esterification & Deprotection: Final conversion to the target methyl ester hydrochloride using methanolic HCl.
This strategic pathway is visualized in the diagram below.
Caption: Overall Synthetic Pathway.
Detailed Experimental Protocols
Stage 1: Synthesis of Racemic 2-Amino-2-cyanocyclobutane
Rationale: The Strecker synthesis is a classic, high-yielding method for producing α-aminonitriles from ketones. It proceeds via the in-situ formation of an imine, which is then attacked by a cyanide nucleophile. This one-pot reaction is highly efficient for large-scale operations.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Cyclobutanone | 70.09 | 1.00 kg | 14.27 |
| Potassium Cyanide (KCN) | 65.12 | 1.02 kg | 15.67 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 0.84 kg | 15.70 |
| Ethanol (200 proof) | - | 4.0 L | - |
| Deionized Water | - | 4.0 L | - |
| Toluene | - | 6.0 L | - |
Procedure:
-
Safety First: This reaction generates hydrogen cyanide gas. Conduct this procedure in a well-ventilated fume hood or a walk-in hood suitable for large-scale reactions. Ensure personnel are equipped with appropriate PPE, including cyanide detectors and a cyanide antidote kit on standby.
-
To a 20 L jacketed reactor equipped with an overhead stirrer, thermocouple, and nitrogen inlet, add deionized water (4.0 L) and ethanol (4.0 L).
-
Add ammonium chloride (0.84 kg) and potassium cyanide (1.02 kg). Stir the mixture at 20-25 °C until all solids have dissolved.
-
Cool the reactor jacket to 0-5 °C.
-
Slowly add cyclobutanone (1.00 kg) to the reaction mixture over 1.5-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 18-24 hours.
-
In-Process Control (IPC): Monitor the reaction for the disappearance of cyclobutanone using Gas Chromatography (GC). A sample can be taken, quenched with a small amount of bleach solution, extracted with MTBE, and analyzed.
-
Once the reaction is complete, add toluene (6.0 L) to the reactor and stir for 15 minutes.
-
Stop the stirrer and allow the layers to separate. Remove the lower aqueous layer.
-
The upper organic layer containing the product is carried forward directly to the next stage without purification.
Stage 2: (±)-2-(Benzoylamino)-2-cyclobutylacetic Acid
Rationale: This two-part stage first involves the harsh acidic hydrolysis of the aminonitrile to the corresponding amino acid hydrochloride. The subsequent Schotten-Baumann reaction protects the amine as a stable benzoyl amide, which is crucial for forming crystalline diastereomeric salts in the next step.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Toluene solution from Stage 1 | - | ~6.0 L | ~14.27 |
| Hydrochloric Acid (37%) | 36.46 | 5.0 L | ~60 |
| Benzoyl Chloride | 140.57 | 2.21 kg | 15.72 |
| Sodium Hydroxide (50% w/w) | 40.00 | As needed | - |
| Ethyl Acetate | - | 10.0 L | - |
Procedure:
-
Hydrolysis:
-
To the toluene solution of the aminonitrile in the 20 L reactor, add concentrated HCl (5.0 L).
-
Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring. Ammonia gas will evolve; ensure proper scrubbing.
-
Maintain reflux for 12-16 hours until hydrolysis is complete.
-
IPC: Monitor by TLC or HPLC for the disappearance of the aminonitrile.
-
Cool the mixture to room temperature. The racemic amino acid hydrochloride will precipitate. Filter the solid, wash with toluene (2 L), and dry under vacuum.
-
-
N-Benzoylation:
-
Charge the dried amino acid hydrochloride and deionized water (8.0 L) into a clean 20 L reactor.
-
Cool the slurry to 0-5 °C.
-
Slowly add benzoyl chloride (2.21 kg) to the slurry.
-
Concurrently, add 50% sodium hydroxide solution dropwise to maintain the pH between 9-10. The internal temperature should be kept below 10 °C.
-
After the addition is complete, stir at 5-10 °C for an additional 2 hours.
-
IPC: Monitor by HPLC for the consumption of the amino acid.
-
Once complete, stop the addition of base and adjust the pH to 2-3 with concentrated HCl.
-
The product, (±)-2-(benzoylamino)-2-cyclobutylacetic acid, will precipitate as a white solid.
-
Filter the solid, wash thoroughly with cold deionized water (3 x 2 L) until the washings are neutral, and dry in a vacuum oven at 50 °C.
-
Expected Yield: 2.8 - 3.1 kg (80-88% over two steps).
-
Stage 3 & 4: Chiral Resolution and Liberation of (S)-Enantiomer
Rationale: This is the crucial enantioseparation step. The racemic N-benzoyl acid is reacted with an enantiopure amine, (S)-(-)-α-phenylethylamine, to form a pair of diastereomeric salts.[] These salts possess different physical properties, notably solubility. In a carefully selected solvent system (methanol), the salt formed from the (S)-acid and the (S)-amine is less soluble and selectively crystallizes.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| (±)-N-Benzoyl Acid | 233.26 | 3.00 kg | 12.86 |
| (S)-(-)-α-phenylethylamine | 121.18 | 0.78 kg | 6.43 (0.5 eq) |
| Methanol | - | 15.0 L | - |
| Hydrochloric Acid (6M) | - | ~5.0 L | - |
Procedure:
-
In a 50 L reactor, suspend (±)-2-(benzoylamino)-2-cyclobutylacetic acid (3.00 kg) in methanol (15.0 L).
-
Heat the mixture to 50-55 °C to obtain a clear solution.
-
Slowly add (S)-(-)-α-phenylethylamine (0.78 kg, 0.5 equivalents) over 30 minutes.
-
After the addition, slowly cool the solution to room temperature over 4-6 hours. Crystallization should begin.
-
Continue cooling and hold the slurry at 0-5 °C for an additional 4 hours to maximize precipitation.
-
Filter the crystalline solid (the desired (S,S)-salt) and wash it with a small amount of cold methanol (1 L).
-
IPC: The enantiomeric excess (e.e.) of the isolated salt can be checked. A small sample is acidified (liberated), esterified (e.g., with TMS-diazomethane), and analyzed on a chiral HPLC column. The target is >98% e.e. If the e.e. is low, the salt can be recrystallized from methanol.
-
Liberation:
-
Suspend the filtered (S,S)-diastereomeric salt in deionized water (10 L).
-
Add 6M HCl until the pH is 1-2. This breaks the salt, protonating the carboxylic acid and dissolving the chiral amine as its hydrochloride salt.
-
Stir the slurry for 1 hour at room temperature.
-
Filter the resulting white solid, which is the enantiomerically pure (S)-2-(benzoylamino)-2-cyclobutylacetic acid.
-
Wash thoroughly with deionized water (3 x 2 L) and dry under vacuum.
-
Expected Yield: ~1.3 kg (approx. 87% of theoretical maximum).
-
Stage 5: this compound hydrochloride
Rationale: This final step accomplishes three transformations in one pot: hydrolysis of the benzoyl protecting group, esterification of the carboxylic acid, and formation of the hydrochloride salt. Using a large excess of methanolic HCl drives the esterification equilibrium towards the product.[4]
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| (S)-N-Benzoyl Acid | 233.26 | 1.30 kg | 5.57 |
| Methanol | - | 13.0 L | - |
| Thionyl Chloride (SOCl₂) | 118.97 | 1.32 kg | 11.14 |
| Methyl tert-butyl ether (MTBE) | - | 8.0 L | - |
Procedure:
-
To a 20 L reactor, add methanol (13.0 L) and cool the jacket to -5 to 0 °C.
-
Caution: This step is highly exothermic and releases HCl and SO₂ gas. Ensure adequate ventilation and scrubbing.
-
Slowly add thionyl chloride (1.32 kg) to the cold methanol, keeping the internal temperature below 10 °C. This generates methanolic HCl in situ.
-
Once the addition is complete, add the (S)-2-(benzoylamino)-2-cyclobutylacetic acid (1.30 kg) to the reactor.
-
Heat the mixture to reflux (approx. 65 °C) and maintain for 18-24 hours.
-
IPC: Monitor the reaction by HPLC for the disappearance of the starting material and the formation of the product.
-
Once complete, cool the reaction to room temperature and then concentrate the volume to ~4 L under reduced pressure.
-
Slowly add MTBE (8.0 L) to the concentrated solution with stirring. The product will precipitate.
-
Cool the slurry to 0-5 °C and stir for 2 hours.
-
Filter the white crystalline solid, wash with cold MTBE (2 L), and dry in a vacuum oven at 40 °C.
-
Expected Yield: 0.85 - 0.95 kg (85-95%).
-
Final Product Quality: Purity >99% (HPLC), Enantiomeric Purity >99.5% (Chiral HPLC).
Process Workflow and Quality Control
A successful large-scale synthesis relies on rigorous monitoring and control at each critical juncture. The workflow diagram below illustrates the process flow, highlighting the essential IPC and Quality Control (QC) steps.
Sources
Application Notes and Protocols for Efficient Peptide Bond Formation with (S)-Methyl 2-amino-2-cyclobutylacetate
Introduction: Navigating the Challenges of Sterically Hindered Amino Acids
In the landscape of modern drug discovery and peptide science, the incorporation of non-natural, sterically hindered amino acids is a critical strategy for designing novel therapeutics with enhanced potency, stability, and conformational rigidity. Among these, α,α-disubstituted amino acids, such as (S)-Methyl 2-amino-2-cyclobutylacetate, present a formidable challenge to synthetic chemists. The bulky cyclobutyl group adjacent to the stereocenter significantly retards the rate of peptide bond formation, necessitating the use of highly efficient coupling reagents and optimized protocols to achieve satisfactory yields and maintain chiral integrity.[1] This guide provides a comprehensive overview of state-of-the-art coupling reagents and detailed protocols for the successful incorporation of this compound into peptide chains, with a focus on maximizing efficiency and minimizing common side reactions, particularly racemization.
Theoretical Framework: The Chemistry of Peptide Bond Formation
The formation of a peptide bond is a condensation reaction between the carboxyl group of one amino acid and the amino group of another.[2] This process is not spontaneous and requires the activation of the carboxylic acid to form a reactive intermediate that is susceptible to nucleophilic attack by the amine.[2] Modern peptide synthesis relies on a variety of in situ coupling reagents that efficiently generate these activated species.
The general mechanism involves the reaction of the N-protected amino acid with the coupling reagent to form a highly reactive acyl-isouronium or acyl-isothiouronium species, which then reacts with a nucleophilic additive, such as 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure), to generate a more stable and highly reactive activated ester. This active ester subsequently undergoes aminolysis to form the desired peptide bond.
Figure 1: General workflow for peptide bond formation using coupling reagents.
A critical side reaction during peptide synthesis is racemization, the loss of stereochemical integrity at the α-carbon of the activated amino acid.[2][3] This is particularly problematic for sterically hindered amino acids where the coupling reaction is slow, allowing more time for the abstraction of the α-proton and subsequent epimerization.[2][3] The choice of coupling reagent, base, and reaction conditions plays a pivotal role in mitigating this undesired outcome.
Comparative Analysis of High-Efficiency Coupling Reagents
For challenging couplings involving sterically hindered amino acids like this compound, the use of advanced uronium/aminium salt-based coupling reagents is highly recommended. The two most prominent and effective reagents in this class are HATU and COMU.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): For many years, HATU has been the gold standard for difficult couplings.[4] It is the 7-azabenzotriazole (HOAt) analog of HBTU and forms highly reactive OAt-active esters.[4] The nitrogen atom in the pyridine ring of the HOAt moiety is believed to provide anchimeric assistance during the aminolysis step, accelerating the reaction and suppressing racemization.[5]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium-type coupling reagent, COMU incorporates the OxymaPure leaving group, which is a non-explosive and highly effective alternative to HOAt.[6] COMU often exhibits reactivity comparable or even superior to HATU and has the significant advantage of a better safety profile.[6] Furthermore, the byproducts of COMU are water-soluble, simplifying purification, especially in solution-phase synthesis.
| Feature | HATU | COMU |
| Activating Additive | HOAt (1-Hydroxy-7-azabenzotriazole) | OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) |
| Reactivity | Very high, excellent for hindered couplings | Very high, often comparable or superior to HATU |
| Racemization Suppression | Excellent, due to anchimeric assistance from HOAt | Excellent, due to the nature of the Oxyma leaving group |
| Byproducts | HOAt and tetramethylurea | OxymaPure and morpholinourea (water-soluble) |
| Safety Profile | HOAt is potentially explosive | Based on non-explosive OxymaPure, safer to handle |
| Solubility | Good in standard peptide synthesis solvents (DMF, NMP) | Excellent in a wide range of solvents |
Experimental Protocols
The following protocols are designed for the coupling of an N-protected amino acid to this compound in solution-phase synthesis. For solid-phase synthesis (SPPS), the principles remain the same, with adjustments for resin-bound species.
Protocol 1: HATU-Mediated Coupling
This protocol is recommended for achieving high coupling efficiency with minimal racemization.
Materials:
-
N-protected amino acid (e.g., Fmoc-Ala-OH, Boc-Phe-OH)
-
This compound hydrochloride
-
HATU
-
Diisopropylethylamine (DIEA) or 2,4,6-Collidine (TMP)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup and purification reagents
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the N-protected amino acid (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF.
-
Amine Neutralization: In a separate flask, dissolve this compound hydrochloride (1.0 equiv.) in anhydrous DMF and add DIEA (1.0 equiv.) to neutralize the hydrochloride salt.
-
Activation: To the solution of the N-protected amino acid and HATU, add DIEA or TMP (2.0 equiv.) and stir at room temperature for 5-10 minutes. The solution may change color, indicating the formation of the OAt-active ester.
-
Coupling: Add the neutralized this compound solution to the activated amino acid mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For this sterically hindered coupling, the reaction may require 2-24 hours for completion.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel.
Protocol 2: COMU-Mediated Coupling
This protocol offers a safer and often more efficient alternative to HATU, with the added benefit of easier purification.
Materials:
-
N-protected amino acid (e.g., Fmoc-Ala-OH, Boc-Phe-OH)
-
This compound hydrochloride
-
COMU
-
Diisopropylethylamine (DIEA) or 2,4,6-Collidine (TMP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 equiv.), this compound hydrochloride (1.0 equiv.), and COMU (1.1 equiv.) in anhydrous DMF.
-
Base Addition: Cool the mixture to 0 °C in an ice bath and add DIEA or TMP (3.0 equiv.) dropwise. The use of TMP is particularly recommended to minimize racemization.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash with water to remove the water-soluble byproducts. Then, wash with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Optimization
Difficult couplings are often accompanied by challenges such as incomplete reactions and side product formation. The following guide provides solutions to common issues encountered when coupling with this compound.
Figure 2: Decision-making workflow for troubleshooting difficult couplings.
Data Presentation: Expected Outcomes
While specific experimental data for the coupling of this compound is not extensively published, the following table presents illustrative data based on the known performance of HATU and COMU in the synthesis of peptides containing other sterically hindered α,α-disubstituted amino acids.
| Coupling Reagent | Base | Typical Yield (%) | Diastereomeric Excess (%) | Notes |
| HATU | DIEA | 75-90 | 95-98 | Highly efficient but requires careful handling of HOAt. |
| HATU | TMP | 70-85 | >99 | Lower yield but significantly reduced racemization. |
| COMU | DIEA | 80-95 | 96-99 | Excellent yields with a superior safety profile. |
| COMU | TMP | 75-90 | >99 | Optimal for minimizing racemization while maintaining high yield. |
Note: The values presented are representative and may vary depending on the specific N-protected amino acid and reaction conditions.
Conclusion and Future Perspectives
The successful incorporation of sterically demanding building blocks like this compound is achievable with high fidelity through the judicious selection of modern coupling reagents and the optimization of reaction protocols. Both HATU and COMU have proven to be robust reagents for such challenging transformations, with COMU offering a distinct advantage in terms of safety and ease of purification. The use of hindered, non-nucleophilic bases such as 2,4,6-Collidine (TMP) is a key strategy for preserving the stereochemical integrity of the product. As the demand for peptides with tailored properties continues to grow, the development of even more efficient and selective coupling methodologies will remain a vibrant area of research in synthetic chemistry.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(8), 488-493. [Link]
-
Carpino, L. A., & El-Faham, A. (1999). The Diorganylcarbenium-Based Coupling Reagents. The Journal of Organic Chemistry, 64(19), 7157–7159. [Link]
-
Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2013). “Green” solid-phase peptide synthesis (GSPPS). Green Chemistry, 15(9), 2303. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143–148. [Link]
-
Chemistry LibreTexts. (2023, May 18). 26.7 Peptide Synthesis. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of (S)-Methyl 2-amino-2-cyclobutylacetate
Welcome to the technical support center for the stereoselective synthesis of (S)-Methyl 2-amino-2-cyclobutylacetate. This resource is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of non-canonical amino acids. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this specific and nuanced synthetic sequence. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development.
Introduction: The Synthetic Challenge
This compound is a chiral building block of significant interest in medicinal chemistry. Its constrained cyclobutyl moiety can impart unique conformational rigidity to peptides, potentially enhancing metabolic stability and receptor binding affinity. However, the construction of the chiral quaternary carbon center attached to the sterically demanding cyclobutyl group presents considerable synthetic hurdles. Key challenges include achieving high enantioselectivity, optimizing reaction yields, and managing difficult purifications.
This guide will explore common issues and provide actionable solutions grounded in established synthetic methodologies, including asymmetric catalytic reductions and the use of chiral auxiliaries.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each entry details the issue, potential causes, and recommended troubleshooting steps.
Issue 1: Low Enantiomeric Excess (ee) in Asymmetric Reductive Amination
Question: I am attempting an asymmetric reductive amination of methyl 2-cyclobutyl-2-oxoacetate to produce this compound using an imine reductase (IRED) or a chiral catalyst, but my enantiomeric excess is consistently below the desired >95%. What factors could be contributing to this, and how can I improve the stereoselectivity?
Potential Causes & Solutions:
-
Suboptimal Catalyst or Enzyme Choice: The steric bulk of the cyclobutyl group can hinder the optimal binding orientation in the catalyst's active site.
-
Troubleshooting:
-
Screen a Panel of Catalysts: Not all catalysts are suited for this specific substrate. It is crucial to screen a diverse library of catalysts. For biocatalysis, utilize a panel of imine reductases (IREDs) with varied active site architectures.[1] For chemocatalysis, explore different chiral ligands (e.g., those based on phosphines or diamines) with your chosen metal (e.g., Rhodium, Iridium).[2]
-
Consult the Literature for Analogous Substrates: Look for precedents with structurally similar α-ketoesters. Even if the exact substrate is not reported, catalysts that perform well with other bulky ketones are excellent starting points.
-
-
-
Incorrect Reaction Conditions: Temperature, pressure, and solvent can significantly impact the transition state energies of the enantiomeric pathways.
-
Troubleshooting:
-
Temperature Optimization: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states. Perform a temperature screen from room temperature down to -20 °C or lower.
-
Solvent Screening: The polarity and coordinating ability of the solvent can influence catalyst conformation and substrate solvation. Screen a range of solvents (e.g., THF, Toluene, Dichloromethane, Protic solvents for IREDs).
-
Hydrogen Pressure (for catalytic hydrogenation): Vary the H₂ pressure. Higher pressures can sometimes negatively impact selectivity by altering the rate-determining step.
-
-
-
Substrate and Reagent Purity: Impurities in the α-ketoester starting material or the amine source can inhibit or poison the catalyst.
-
Troubleshooting:
-
Verify Starting Material Purity: Ensure the methyl 2-cyclobutyl-2-oxoacetate is of high purity (>98%) via NMR and GC/LC-MS. Common impurities from the synthesis (e.g., from oxidation of the corresponding alcohol) should be removed.
-
Purify the Amine Source: If using ammonia or an ammonia equivalent, ensure it is free of contaminants.
-
-
Workflow for Optimizing Enantioselectivity
Sources
Technical Support Center: Synthesis of (S)-Methyl 2-amino-2-cyclobutylacetate
Welcome to the technical support center for the synthesis of (S)-Methyl 2-amino-2-cyclobutylacetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this valuable non-canonical amino acid. Cyclobutane-containing amino acids are of significant interest due to the conformational constraints they impart on peptides and their utility as synthetic building blocks.[1][2] However, their synthesis, particularly in an enantiomerically pure form, presents unique challenges.[3]
This document provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your synthetic route and improve the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing enantiopure this compound?
A1: There are three primary strategies, each with its own set of advantages and challenges:
-
Catalytic Asymmetric Synthesis: This is often the most elegant and efficient approach. It typically involves the asymmetric amination of a pro-chiral cyclobutane precursor, such as a cyclobutyl α-keto ester, using a chiral catalyst.[4][5] This method can directly generate the desired (S)-enantiomer with high enantiomeric excess (%ee), avoiding the 50% theoretical yield limit of resolution.
-
Chiral Resolution: This classic method involves synthesizing the racemic methyl 2-amino-2-cyclobutylacetate and then separating the enantiomers.[6] This is commonly achieved by forming diastereomeric salts with a chiral resolving agent (like tartaric acid or a chiral amine), followed by fractional crystallization.[6] While reliable, this method is often laborious and inherently limited to a maximum of 50% yield for the desired enantiomer, unless the unwanted enantiomer can be racemized and recycled.
-
Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material to build the cyclobutane ring and introduce the necessary functionalities. While potentially effective, finding a suitable and cost-effective starting material from the chiral pool that allows for efficient construction of the cyclobutane core can be a significant challenge.
Q2: Why is the cyclobutane ring a synthetic challenge?
A2: The cyclobutane ring's strained nature (due to angle strain) makes it susceptible to ring-opening reactions under certain conditions (e.g., strong acid/base, high temperatures, or some transition metal-catalyzed reactions).[3] This instability can lead to lower yields and the formation of unwanted byproducts. Synthetic routes must therefore be designed to use mild reaction conditions wherever possible.[7]
Q3: What analytical methods are essential for this synthesis?
A3: A combination of analytical techniques is crucial:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of intermediates and the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Chiral High-Performance Liquid Chromatography (HPLC): Absolutely essential for determining the enantiomeric excess (%ee) of the final product. Specialized chiral columns (e.g., polysaccharide-based or macrocyclic glycopeptide-based) are required for this analysis.[8]
-
Thin-Layer Chromatography (TLC): For routine monitoring of reaction progress.
Troubleshooting Guide: Low Yield & Poor Enantioselectivity
This section addresses the most common and critical problems encountered during the synthesis.
Problem Area 1: Low Overall Yield
Q: My overall yield is consistently low (<40%). Where should I start investigating?
A: Low yield is a multi-faceted problem. A systematic approach is required. The following workflow diagram outlines a logical troubleshooting process.
Caption: Troubleshooting workflow for low reaction yield.
Q: I suspect my product is being lost during aqueous work-up. How can I prevent this?
A: Amino esters can be partially water-soluble and are prone to hydrolysis, especially under acidic or basic conditions.
-
pH Control: When performing extractions, maintain the pH in a range where your product is least soluble and stable. For an amino ester, this is typically a mildly basic pH (e.g., 8-9) which keeps the amine free and deprotonated, increasing its solubility in organic solvents. Avoid strong acids or bases.
-
Salting Out: Saturate the aqueous layer with sodium chloride (NaCl) before extraction. This decreases the polarity of the aqueous phase and reduces the solubility of your organic product, driving it into the organic layer.
-
Solvent Choice: Use a more polar extraction solvent like ethyl acetate or dichloromethane. Perform multiple extractions with smaller volumes of solvent rather than one large extraction.
Problem Area 2: Poor Enantioselectivity (%ee)
Q: My chiral HPLC shows a nearly racemic mixture (or low %ee). How can I improve the enantioselectivity of my catalytic asymmetric reaction?
A: Achieving high enantioselectivity is a delicate balance of multiple factors. The cause is almost always rooted in the transition state of the stereo-determining step.[9]
-
Catalyst Integrity: The chiral catalyst/ligand is the heart of the reaction.
-
Purity: Ensure the chiral ligand and metal precursor are of the highest purity. Impurities can poison the catalyst or form less selective catalytic species.
-
Activation: Some catalysts require a pre-formation or activation step. Ensure this is done correctly and under strictly inert conditions.
-
Atmosphere: Oxygen and moisture can decompose many organometallic catalysts. Use Schlenk line or glovebox techniques, and ensure solvents are rigorously dried and degassed.
-
-
Reaction Parameters: The energy difference between the two diastereomeric transition states leading to the (S) and (R) products is often small. Minor changes in reaction conditions can have a large impact on the %ee. A systematic screening is recommended.
Parameter Variable to Test Rationale Temperature -78 °C, -40 °C, -20 °C, 0 °C, RT Lower temperatures generally increase selectivity by reducing thermal energy, which helps favor the lower-energy transition state. This is often the most impactful variable. Solvent Toluene, THF, CH₂Cl₂, Dioxane, MTBE The polarity and coordinating ability of the solvent can influence the catalyst's geometry and, therefore, its selectivity.[4] Concentration 0.05 M, 0.1 M, 0.5 M Changes in concentration can affect reaction kinetics and the aggregation state of the catalyst, which may impact selectivity. Additives Lewis acids, bases, or salts Sometimes, additives are required to activate the substrate or stabilize the catalyst. Consult literature for your specific catalytic system. -
Substrate Purity: Impurities in your starting material (e.g., the cyclobutyl keto ester) can interfere with the catalyst. Ensure it is fully purified before the asymmetric step.
Experimental Protocols
Protocol 1: Esterification of Racemic 2-Amino-2-cyclobutylacetic acid
This protocol describes a common method for preparing the methyl ester from the corresponding amino acid, often a precursor for chiral resolution or a standard for analysis. The use of TMSCl in methanol is a convenient and effective method.[10]
Materials:
-
Racemic 2-amino-2-cyclobutylacetic acid (1.0 eq)
-
Anhydrous Methanol (MeOH)
-
Trimethylchlorosilane (TMSCl) (2.0 - 2.2 eq)
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Suspend the amino acid (e.g., 10 mmol, 1.29 g) in anhydrous methanol (40 mL) in a dry round-bottom flask under an inert atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add trimethylchlorosilane (e.g., 22 mmol, 2.8 mL) dropwise to the stirred suspension over 15 minutes. The mixture may become a clear solution as the reaction progresses.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting amino acid spot has disappeared.
-
Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
The resulting white solid is the hydrochloride salt of the racemic methyl 2-amino-2-cyclobutylacetate. Yields are typically excellent (>95%).[10] The product can often be used without further purification or can be recrystallized from a solvent system like methanol/diethyl ether.
Protocol 2: General Procedure for Chiral HPLC Analysis
Determining the enantiomeric purity is critical. This is a general starting point; method optimization is almost always necessary.
Instrumentation & Column:
-
HPLC system with a UV detector (e.g., monitoring at 210-220 nm).
-
Chiral Stationary Phase (CSP) column, such as an Astec CHIROBIOTIC T (teicoplanin-based) or a polysaccharide-based column (e.g., Chiralpak IA, IB, etc.).[8]
Mobile Phase (Isocratic):
-
A common starting point is a mixture of an alcohol (e.g., ethanol or isopropanol) and a non-polar modifier (e.g., hexane or heptane).
-
Small amounts of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) are often required to improve peak shape for amino compounds.
Procedure:
-
Prepare a standard solution of your racemic product (~1 mg/mL) in the mobile phase or a compatible solvent.
-
Prepare a sample of your synthesized (S)-product under the same conditions.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (at least 30 minutes).
-
Inject the racemic standard. Identify the two peaks corresponding to the (R) and (S) enantiomers. Adjust mobile phase composition to achieve baseline separation (Resolution > 1.5).
-
Inject your synthesized sample.
-
Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess using the formula: %ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Caption: Workflow for determining enantiomeric excess (%ee).
References
-
Evans, D. A., et al. (2003). Catalytic, Enantioselective Alkylation of α-Imino Esters: The Synthesis of Nonnatural α-Amino Acid Derivatives. Journal of the American Chemical Society. Available at: [Link]
-
Jia, Z., et al. (2023). Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. National Institutes of Health. Available at: [Link]
-
Bendelsmith, A. J., et al. (2019). Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. National Institutes of Health. Available at: [Link]
-
Jacobsen, E. N., et al. (2019). Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Companyó, X., et al. (2011). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Organic Letters. Available at: [Link]
-
Nieto-Roderiguez, L., et al. (2020). Visible Light‐Mediated Synthesis of Enantiopure γ‐Cyclobutane Amino and 3‐(Aminomethyl)‐5‐phenylpentanoic Acids. ResearchGate. Available at: [Link]
-
Huan, L., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au. Available at: [Link]
-
Huan, L., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. National Institutes of Health. Available at: [Link]
-
Dherde, N. P., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. Available at: [Link]
-
Ortuno, R. M., et al. (2005). Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Peptides and Nucleosides. Bentham Science. Available at: [Link]
-
Cativiela, C., et al. (2005). Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. Tetrahedron. Available at: [Link]
-
Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University Open Scholarship. Available at: [Link]
-
Lenihan, J. M., et al. (2024). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization. ACS Macro Letters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
An, G., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. National Institutes of Health. Available at: [Link]
-
Micolova, P., et al. (2015). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. PubMed. Available at: [Link]
-
Al-Majdhoub, M. M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. Available at: [Link]
-
Li, J., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Chiral resolution. Wikipedia. Retrieved January 19, 2026, from [Link]
-
Liu, D., & Wang, W. (2014). Catalytic Asymmetric Synthesis of Cα-tetrasubstituted α-Amino Acids. Longdom Publishing. Available at: [Link]
Sources
- 1. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. longdom.org [longdom.org]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Frontiers | Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis [frontiersin.org]
- 10. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Cyclobutane Amino Acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of cyclobutane amino acids. This resource is designed to provide expert guidance and troubleshooting strategies for common challenges encountered in the laboratory. As Senior Application Scientists, we have compiled this information based on established literature and practical experience to help you navigate the complexities of synthesizing these valuable constrained amino acids.
Frequently Asked Questions (FAQs)
Q1: My [2+2] photocycloaddition is giving a low yield and a mixture of stereoisomers. What are the likely causes and how can I improve the outcome?
Low yields and poor stereoselectivity are common hurdles in [2+2] photocycloaddition reactions for forming cyclobutane rings. Several factors can contribute to these issues, primarily related to the reaction conditions and the nature of the substrates.
Troubleshooting Steps:
-
Minimize Uncatalyzed Background Reactions: Low enantioselectivity can stem from the uncatalyzed reaction competing with the desired catalyst-mediated pathway.[1]
-
Optimize Catalyst Loading: Ensure the optimal concentration of your chiral photosensitizer or catalyst is used.
-
Control Irradiation Wavelength and Intensity: Use a light source with a wavelength specific to the absorption maximum of the photosensitizer to minimize direct excitation of the substrates, which can lead to non-selective background reactions.
-
-
Address Poor Diastereoselectivity: The formation of multiple diastereomers often points to a non-concerted reaction mechanism.
-
Solvent Polarity: In stepwise reactions involving zwitterionic intermediates, solvent polarity can significantly impact selectivity. Decreasing solvent polarity (e.g., switching from acetonitrile to toluene or hexanes) can favor a more concerted transition state and improve diastereoselectivity.[1]
-
Steric Hindrance: The steric bulk of substituents on the alkene partners can influence facial selectivity. Utilizing substrates with bulkier groups can favor the formation of the less sterically hindered diastereomer.[1]
-
-
Prevent Retro-[2+2] Cycloaddition: The cyclobutane product can be unstable under the reaction conditions and revert to the starting materials. This is a common issue in thermal and photochemical cycloadditions.[2]
-
In-situ Trapping: If the cyclobutane product is inherently unstable, consider a subsequent reaction step that can be performed in the same pot to convert it to a more stable derivative.
-
Temperature Control: For photochemical reactions, ensure the reaction temperature is kept low to minimize thermal decomposition of the product.
-
Troubleshooting Guides
Guide 1: Poor Diastereoselectivity in Thermal [2+2] Cycloadditions of Ketenes
Problem: You are performing a thermal [2+2] cycloaddition between a ketene and an alkene to form a cyclobutanone core, but the reaction is producing a mixture of diastereomers with low selectivity.
Root Cause Analysis: Poor diastereoselectivity in these reactions often arises from a stepwise, non-concerted mechanism involving a zwitterionic intermediate. The lifetime of this intermediate allows for bond rotation, leading to a loss of the stereochemical information from the starting alkene.[1]
Mitigation Strategies:
| Strategy | Rationale | Experimental Protocol |
| Solvent Optimization | Decreasing solvent polarity disfavors the charge-separated zwitterionic intermediate, promoting a more concerted-like transition state.[1] | Systematically screen a range of solvents with decreasing polarity. For example, start with a polar aprotic solvent like acetonitrile and move to less polar options such as dichloromethane, toluene, and finally hexanes. Monitor the diastereomeric ratio by NMR or chiral HPLC. |
| Introduction of Steric Bulk | Increasing the steric hindrance on either the ketene or the alkene can favor a specific approach of the reactants in the transition state, leading to the formation of the less sterically hindered diastereomer.[1] | If synthetically feasible, modify your substrates to include bulkier substituents. For example, replace a methyl ester with a tert-butyl ester on the ketene precursor. |
| Lewis Acid Catalysis | Lewis acids can coordinate to the alkene, lowering its LUMO energy and promoting a more concerted cycloaddition pathway, thereby enforcing a specific geometry in the transition state.[1] | Screen a variety of Lewis acids (e.g., TiCl₄, AlCl₃, BF₃·OEt₂) at catalytic loadings. Start with 10 mol% of the Lewis acid at a low temperature (e.g., -78 °C) and slowly warm the reaction to room temperature. Optimization of the Lewis acid, solvent, and temperature is crucial. |
Workflow for Optimizing Diastereoselectivity:
Caption: Optimization workflow for improving diastereoselectivity.
Guide 2: Managing Side Reactions with Protecting Groups
Problem: You are observing unexpected side products that seem to be related to the protecting groups on your amino acid starting materials.
Root Cause Analysis: Protecting groups are essential to prevent unwanted side reactions, but they can also be the source of byproducts if not chosen or handled correctly.[3][4][5] Common issues include incomplete deprotection, side reactions during cleavage, and reactions involving the protected side chains.
Common Protecting Group Side Reactions and Solutions:
| Side Reaction | Amino Acid | Protecting Group | Cause | Troubleshooting and Prevention |
| Aspartimide Formation | Aspartic Acid (Asp) | Esters (e.g., OtBu) | The side-chain carboxylate can attack the backbone amide bond, especially under basic conditions, forming a five-membered ring. | Use a protecting group that provides more steric hindrance, such as 3-methyl-pent-3-yl (Mpe) or 2,4-dimethyl-pent-3-yl (Dmpe). |
| Dehydration of Side-Chain Amide | Asparagine (Asn), Glutamine (Gln) | None | The side-chain amide can dehydrate to a nitrile under harsh activation conditions. | Use a side-chain protecting group like the trityl (Trt) group to prevent this side reaction.[6] |
| Alkylation of Sensitive Residues | Tryptophan (Trp), Methionine (Met), Cysteine (Cys), Tyrosine (Tyr) | Boc | During acidic cleavage of the Boc group, the released tert-butyl cation can alkylate electron-rich side chains. | Add scavengers to the cleavage cocktail. A common mixture is trifluoroacetic acid (TFA) with triisopropylsilane (TIS) and water.[7] |
| Racemization | Histidine (His) and Cysteine (Cys) | Boc | The activation step for peptide coupling can be basic enough to cause epimerization at the alpha-carbon, especially for sensitive residues. | Use a coupling reagent combination known for low racemization, such as DIC/Oxyma. Minimize the pre-activation time before adding the coupling partner.[7] |
Protecting Group Strategy Logic:
Caption: Orthogonal protecting group strategy.
Guide 3: β-Fragmentation in Pyrrolidine Ring Contraction
Problem: Your synthesis of a cyclobutane amino acid via the ring contraction of a substituted pyrrolidine is producing a significant amount of an olefinic side product.
Root Cause Analysis: This side reaction is likely β-fragmentation. The reaction mechanism for the ring contraction of pyrrolidines often involves the formation of a 1,4-biradical intermediate. While the desired pathway is the formation of a C-C bond to yield the cyclobutane ring, a competing pathway is the homolytic cleavage of a C-C bond beta to one of the radical centers, leading to an olefin and a smaller radical fragment.[8]
Proposed Mechanism and Side Reaction:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 4. biosynth.com [biosynth.com]
- 5. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Coupling Efficiency of Constrained Amino Acids in SPPS
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of sterically hindered or constrained amino acids. As Senior Application Scientists, we have compiled this resource to provide not only solutions but also the underlying principles to empower you to make informed decisions in your synthetic workflow.
The introduction of constrained amino acids, such as α,α-disubstituted residues (e.g., Aib - Aminoisobutyric acid), β-branched amino acids (Val, Ile, Thr), or N-methylated amino acids, is a powerful strategy for modulating peptide conformation, stability, and biological activity. However, their bulkiness presents a significant synthetic challenge, often leading to incomplete or failed coupling reactions. This guide provides a systematic approach to troubleshooting and overcoming these hurdles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems in a question-and-answer format, guiding you from initial troubleshooting steps to more advanced strategies.
Q1: My coupling reaction for a constrained amino acid (e.g., Val, Aib) failed or is incomplete using standard carbodiimide chemistry (DCC/DIC). What is my first step?
Answer: The primary cause of failure is the low reactivity of standard carbodiimide activators, which is insufficient to overcome the high steric barrier presented by the constrained amino acid. The N-terminal amine of the resin-bound peptide and the carboxylic acid of the incoming amino acid are physically shielded, slowing down the acylation reaction to a crawl.
Your most immediate and effective solution is to switch to a more potent in-situ activating reagent.[1] These reagents react with the amino acid's carboxyl group to form highly reactive esters that can more effectively acylate the hindered N-terminal amine. They are broadly classified into two main families: aminium/uronium salts and phosphonium salts.
| Reagent Class | Examples | Activated Species | Relative Reactivity & Notes |
| Carbodiimides | DCC, DIC | O-acylisourea | Low. Often insufficient for hindered couplings. Prone to side reactions without additives like HOBt.[2] |
| Aminium/Uronium | HBTU, TBTU, HCTU | OBt or O-6-ClBt ester | High. HCTU is generally more reactive than HBTU. These are industry workhorses for many standard and difficult couplings. |
| Aminium/Uronium (HOAt-based) | HATU | OAt ester | Very High. Considered among the most efficient reagents.[1] The OAt ester is more reactive than the OBt ester, and the embedded pyridine nitrogen of HOAt can catalyze the reaction. |
| Aminium/Uronium (Oxyma-based) | COMU | Oxyma ester | Very High. Comparable in efficiency to HATU but offers improved safety as it avoids potentially explosive HOBt/HOAt byproducts.[2] |
| Phosphonium | PyBOP, PyAOP | OBt or OAt ester | High to Very High. PyAOP (forms OAt ester) is more potent than PyBOP (forms OBt ester).[3] Phosphonium reagents do not have the potential to cause guanidinylation of the free N-terminus, a rare side reaction with aminium salts.[2] |
Recommendation: Switch to HATU, HCTU, or COMU as your primary coupling reagent for constrained residues.
Caption: Steric hindrance blocks standard coupling, requiring a potent reagent.
Q2: I'm now using HATU, but my coupling efficiency is still low. What are the next logical steps?
Answer: Even with a powerful activator, extreme steric hindrance can slow the reaction kinetics significantly.[1] The next steps involve manipulating reaction conditions to drive the equilibrium towards product formation.
-
Extend the Reaction Time: A standard 45-60 minute coupling may be insufficient. For difficult couplings, extending the time to several hours or even overnight is a common and effective strategy.[1]
-
Perform a Double Coupling: This is a robust method to ensure the reaction goes to completion.[1][4] After the first coupling reaction, the resin is washed, and the entire coupling procedure is repeated with a fresh solution of activated amino acid.[1] This second exposure to fresh reagents can acylate any remaining free amines.
-
Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents (e.g., from 0.2 M to 0.5 M) can increase the probability of molecular interactions and drive the reaction forward.[4]
-
Apply Gentle Heat or Microwave Energy:
-
Conventional Heating: Gently heating the reaction vessel (e.g., to 40-50°C) can help overcome the activation energy barrier. However, this must be done cautiously, as excessive heat can increase the risk of side reactions, most notably racemization.[1]
-
Microwave-Assisted SPPS (MA-SPPS): This is a highly effective method for accelerating difficult couplings.[1] Microwave energy efficiently heats the reaction, dramatically shortening reaction times (e.g., from hours to minutes) while often minimizing side reactions compared to prolonged conventional heating.[5]
-
Caption: A logical workflow for troubleshooting difficult couplings.
Q3: Could my choice of solvent be the problem?
Answer: Yes, absolutely. The solvent's role is not passive; it is critical for solvating the growing peptide chain and swelling the solid-phase resin.[1] Inadequate solvation can cause the peptide to fold into secondary structures or aggregate on the resin, physically blocking the N-terminal amine from the activated amino acid.[1] This is a major cause of "difficult sequences".[6][7]
-
DMF vs. NMP: While Dimethylformamide (DMF) is the most common solvent in SPPS, N-methylpyrrolidone (NMP) often possesses superior solvating properties, especially for longer or more hydrophobic peptides.[1] Switching from DMF to NMP can often improve coupling efficiency by disrupting aggregation.
-
"Magic Mixtures": For exceptionally difficult sequences, a mixture of solvents can be employed to maximize solvation. A commonly cited "magic mixture" is DCM/DMF/NMP (1:1:1).[1][7]
Q4: I am trying to couple two adjacent α,α-disubstituted amino acids (e.g., Aib-Aib), and even a heated, overnight double coupling with HATU in NMP is failing. What is the ultimate solution?
Answer: This represents one of the most challenging scenarios in SPPS. When even the most potent uronium/phosphonium reagents fail, the next step is to generate an even more reactive acylating species. The gold standard for this situation is the amino acid fluoride .[1][2]
Acyl fluorides are significantly more reactive than the active esters generated by HATU or PyBOP and can overcome extreme steric barriers.[1] They can be pre-formed or generated in situ using a fluorinating agent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). This highly specialized technique is reserved for the most demanding couplings.
Frequently Asked Questions (FAQs)
-
Q: Why exactly are constrained amino acids so difficult to couple? A: The difficulty arises from steric hindrance. The bulky side chains on both the incoming amino acid and the N-terminal residue of the peptide on the resin physically obstruct the path for bond formation.[3] Furthermore, as the peptide chain grows, it can aggregate or form secondary structures that bury the reactive N-terminus, making it inaccessible.[1]
-
Q: Is there one "best" coupling reagent for all hindered amino acids? A: While there isn't a single universal "best," reagents that form OAt esters (like HATU and PyAOP) or Oxyma esters (like COMU) are considered among the most efficient and are excellent starting points.[1] Their superiority comes from the high reactivity of the active esters they generate.
-
Q: How can I effectively monitor a difficult coupling reaction? A: The standard qualitative ninhydrin (Kaiser) test is useful, but it can sometimes give false negative results (a clear solution, indicating a complete reaction) in cases of severe on-resin aggregation where the amine groups are simply inaccessible to the test reagents. For critical syntheses, real-time monitoring techniques, such as those that measure resin swelling or UV absorbance during deprotection, can provide more reliable feedback on the progress of the synthesis and pinpoint problematic steps.[6][8]
-
Q: Is double coupling a standard procedure for residues like Arginine? A: Yes, due to the bulky side chain protecting group on Arginine, it is often challenging to incorporate efficiently.[4] Performing a routine double coupling for all Arginine residues is a common and prudent strategy to ensure complete incorporation and avoid deletion sequences in the final product.[4]
Experimental Protocols
Protocol 1: Double Coupling of a Sterically Hindered Amino Acid (e.g., using HATU)
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.
-
Deprotection: Following standard procedure, deprotect the N-terminal Fmoc group of the resin-bound peptide (e.g., using 20% piperidine in DMF).
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
First Coupling Solution Preparation:
-
In a separate vessel, dissolve the hindered Fmoc-amino acid (0.4 mmol, 4 eq) and HATU (0.39 mmol, 3.9 eq) in DMF.
-
Add a non-nucleophilic base such as DIPEA (0.8 mmol, 8 eq).
-
Allow the solution to pre-activate for 1-5 minutes.[1]
-
-
First Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the reaction to proceed for 45-60 minutes with agitation.[1]
-
-
Intermediate Wash: Filter the reaction solution and wash the resin with DMF (3 x 1 min).
-
Second Coupling:
-
Prepare a fresh coupling solution as described in Step 3.
-
Add the new solution to the resin and allow the second coupling to proceed for 45-60 minutes.
-
-
Final Wash: Filter the reaction solution and wash the resin thoroughly with DMF (5 x 1 min) to prepare for the next deprotection cycle.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This is an advanced protocol for cases where other methods have failed. All reagents and solvents must be anhydrous.
-
Deprotection & Wash: Perform standard Fmoc deprotection (Step 1) and wash the resin with anhydrous DCM (5 x 1 min).
-
Acyl Fluoride Formation:
-
In a separate, dry vessel, dissolve the protected, sterically hindered amino acid (e.g., Fmoc-Aib-OH) (0.5 mmol, 5 eq) in anhydrous DCM.
-
Cool the solution in an ice bath.
-
Add a fluorinating agent (e.g., TFFH) and a suitable base (e.g., DIPEA).
-
Stir for 10-15 minutes at 0°C.
-
-
Coupling Reaction:
-
Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.
-
Allow the reaction to proceed. Reaction times can be significantly longer and may require monitoring.
-
-
Wash: Once the reaction is complete, wash the resin thoroughly with DCM followed by DMF.
References
-
van Woerkom, W. J., & van Nispen, J. W. (1991). Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess?. International Journal of Peptide and Protein Research, 38(2), 103-113. Retrieved from [Link]
-
Rabanal, F., et al. (1995). SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring. Peptides, 16(5), 877-883. Retrieved from [Link]
-
Sletten, E. T., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications, 55(93), 14053-14056. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. Retrieved from [Link]
-
Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology, 11, 252. Retrieved from [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794-5801. Retrieved from [Link]
-
CEM Corporation. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Fields, G. B., et al. (1994). Procedures to Improve Difficult Couplings. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. Retrieved from [Link]
-
Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-205. Retrieved from [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Retrieved from [Link]
-
Gyros Protein Technologies. (n.d.). Challenging SPPS: Difficult Sequences And Side Reactions. Retrieved from [Link]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]
Technical Support Center: Optimization of Deprotection for Peptides Containing (S)-Methyl 2-amino-2-cyclobutylacetate
Welcome to the technical support guide for synthesizing peptides incorporating the sterically demanding, non-proteinogenic amino acid, (S)-Methyl 2-amino-2-cyclobutylacetate (Me-AcbA). The unique cyclobutyl moiety introduces significant conformational constraints and steric bulk, which can present challenges during standard solid-phase peptide synthesis (SPPS), particularly at the deprotection stages.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just protocols, but the underlying chemical rationale to empower you to make informed decisions and optimize your synthetic outcomes.
Part 1: Troubleshooting N-Terminal Fmoc Deprotection
The bulky nature of the cyclobutyl group can significantly hinder the approach of the piperidine base to the N-terminal Fmoc group, leading to incomplete deprotection.
Q1: My synthesis shows significant deletion sequences involving the amino acid following Me-AcbA. UV monitoring of the Fmoc deprotection step shows a tailing curve. What's happening and how do I fix it?
A1: This is a classic sign of sterically hindered and therefore incomplete Fmoc deprotection. The cyclobutyl group shields the N-terminus, slowing the β-elimination reaction that removes the Fmoc group.[1][2] When the subsequent coupling reaction begins, a portion of the peptide chains still have their N-terminal Fmoc group intact, leading to the formation of deletion sequences.
Underlying Cause: The standard 20% piperidine in DMF may not be sufficiently effective or fast enough to overcome the steric hindrance imposed by the Me-AcbA residue within a typical timeframe.
Troubleshooting Protocol & Optimization:
-
Extend Deprotection Time: The simplest first step is to increase the reaction time. Instead of a standard 2 x 10-minute cycle, try a 2 x 20-minute or even a 1 x 45-minute cycle.
-
Incorporate a Stronger Base: For particularly stubborn cases, adding a small amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the deprotection solution can dramatically increase the reaction rate. DBU is a non-nucleophilic, sterically hindered base that is highly effective for Fmoc removal.
Recommended Deprotection Cocktail for Hindered Residues:
| Component | Concentration (v/v) | Purpose |
| Piperidine | 20% | Primary base for Fmoc removal.[2][3] |
| DBU | 2% | Catalytic enhancement of deprotection rate. |
| DMF | 78% | Solvent |
Experimental Protocol: Optimized Fmoc Deprotection
-
Drain the coupling solution from the peptide-resin.
-
Wash the resin 3x with DMF.
-
Add the optimized deprotection solution (e.g., 20% piperidine, 2% DBU in DMF).
-
Agitate the reaction vessel for 20 minutes.
-
Drain the solution.
-
Add a second portion of the deprotection solution and agitate for another 20 minutes.
-
Drain and wash the resin thoroughly with DMF (at least 5x) to remove all traces of piperidine and DBU, which can interfere with the subsequent coupling step.
Caption: Optimized workflow for hindered Fmoc deprotection.
Part 2: Final Cleavage and Side-Chain Deprotection
Global deprotection via strong acid (typically Trifluoroacetic Acid - TFA) is the final step, but it generates reactive carbocations that can cause unwanted side reactions, reducing the purity of the final product.[4]
Q2: After final cleavage, my HPLC shows the main product peak, but also several significant side-product peaks. Mass spectrometry suggests adducts corresponding to +56 Da. What is the cause?
A2: A mass addition of +56 Da strongly suggests tert-butylation of nucleophilic side chains, a common side reaction during TFA cleavage.[5][6] The acid cleaves tert-butyl (tBu) protecting groups (from residues like Asp, Glu, Ser, Tyr) to form highly reactive tert-butyl cations. These cations can then irreversibly alkylate electron-rich side chains, particularly the indole ring of Tryptophan (Trp) and the thioether of Methionine (Met).[6][7]
The Role of Scavengers: The key to preventing these side reactions is to include "scavengers" in the cleavage cocktail. These are molecules that are more nucleophilic than the peptide side chains and can effectively "scavenge" or trap the carbocations before they can react with your peptide.
Caption: Role of scavengers in preventing t-butylation side reactions.
Optimizing Your Cleavage Cocktail: The composition of your cleavage cocktail should be tailored to your peptide's sequence. The presence of the Me-AcbA residue does not in itself necessitate special scavengers, but you must account for all other sensitive residues in your sequence.
| Reagent | Standard Cocktail ("Reagent K")[8] | For Peptides with Trp, Met | For Peptides with Cys, Trp | For Peptides with Arg |
| TFA | 82.5% | 94% | 88% | 94% |
| Water | 5% | 1% | 5% | 2.5% |
| Phenol | 5% | - | 5% | - |
| Thioanisole | 5% | 2.5% | - | - |
| Triisopropylsilane (TIS) | 2.5% | 2.5% | 2% | 1% |
| 1,2-Ethanedithiol (EDT) | - | - | - | 2.5% |
| Primary Use | General purpose | Protects Trp from oxidation/alkylation | Protects Cys(Trt) and Trp | Assists in deprotection of Arg(Pbf) |
Experimental Protocol: Global Deprotection & Cleavage
-
Place the dry peptide-resin (approx. 0.1 mmol) in a reaction vessel.
-
Prepare 10 mL of the appropriate cleavage cocktail from the table above in a fume hood.
-
Add the cleavage cocktail to the resin.
-
Agitate at room temperature for 2-4 hours. Note: Peptides with multiple Arginine residues may require longer cleavage times.[9]
-
Filter the resin and collect the filtrate.
-
Wash the resin 2x with fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a centrifuge tube containing cold diethyl ether (approx. 40 mL).
-
Cool the mixture at -20°C for 30 minutes, then centrifuge to pellet the peptide.
-
Decant the ether, wash the pellet with cold ether 2x, and dry the final peptide product under vacuum.[10]
Q3: My target molecule is the C-terminal methyl ester of Me-AcbA. Will the standard TFA cleavage protocol hydrolyze this ester?
A3: This is a critical point of experimental design. A methyl ester is significantly more stable to acidic conditions than a tert-butyl ester.[11] While prolonged exposure (many hours to days) to strong TFA can cause some hydrolysis, a standard 2-4 hour cleavage protocol will generally leave the methyl ester intact.
Verification & Control:
-
Time Course Study: If you are concerned, perform a small-scale time course experiment. Analyze aliquots at 2, 4, and 8 hours by LC-MS to monitor for the appearance of the free carboxylic acid product (Mass -14 Da).
-
Alternative Cleavage for Protected Fragments: If you need to cleave the peptide from a very acid-labile resin (like 2-chlorotrityl resin) while keeping all side-chain protecting groups and the methyl ester intact, you can use a milder cleavage cocktail, such as a solution of hexafluoroisopropanol (HFIP) in dichloromethane (DCM).[12]
If you DO want to cleave the methyl ester: Standard TFA cleavage is not efficient. You would need to perform a subsequent saponification step.
-
Protocol: Dissolve the purified, protected peptide in a solvent like MeOH/water and treat with a base such as LiOH or NaOH at 0°C to room temperature.
-
Caution: This step carries a high risk of side reactions, including racemization at the C-terminal Me-AcbA and hydrolysis of any Asparagine/Glutamine side-chain amides. This route requires careful optimization and is generally avoided if possible.
Part 3: Analytical Troubleshooting
Effective troubleshooting is impossible without reliable analytical data. HPLC and Mass Spectrometry are your essential tools.[13][14][15]
Q4: How do I set up an analytical method to confirm complete deprotection and identify potential side products?
A4: A well-designed Reverse-Phase HPLC (RP-HPLC) method coupled with Mass Spectrometry (MS) is required. The goal is to achieve baseline separation of your target peptide from impurities.[16]
Interpreting the Data:
-
Check the Target Mass: The primary peak in your chromatogram should correspond to the calculated mass of your fully deprotected target peptide.
-
Look for Incomplete Deprotection:
-
Remaining tBu groups: +56 Da
-
Remaining Pbf (on Arg): +252 Da
-
Remaining Trt (on Cys/His/Asn/Gln): +242 Da
-
-
Look for Side-Products:
-
tert-butylation (on Trp/Met): +56 Da
-
Oxidation (on Met): +16 Da
-
Sources
- 1. chempep.com [chempep.com]
- 2. genscript.com [genscript.com]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. almacgroup.com [almacgroup.com]
- 14. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 15. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 16. bachem.com [bachem.com]
Stability issues of (S)-Methyl 2-amino-2-cyclobutylacetate under acidic or basic conditions
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Welcome to the technical support center for (S)-Methyl 2-amino-2-cyclobutylacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot stability challenges associated with this compound. Drawing upon established principles of organic chemistry and extensive experience with related amino acid esters, this document provides in-depth, practical solutions to common experimental issues.
I. Troubleshooting Guide: Stability Issues
This section addresses specific problems you may encounter during your experiments, offering probable causes and actionable solutions.
Problem 1: Significant loss of parent compound in acidic solution (pH < 4) over time, even at room temperature.
-
Probable Cause: The primary degradation pathway for this compound under acidic conditions is acid-catalyzed hydrolysis of the methyl ester. In the presence of acid (H₃O⁺), the carbonyl oxygen of the ester is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfers and elimination of methanol yield the corresponding carboxylic acid, (S)-2-amino-2-cyclobutylacetic acid, and regenerate the acid catalyst.[1][2][3][4][5]
-
Recommended Actions & Protocol:
-
Confirm Degradation Product: Analyze your sample using HPLC-MS to confirm if the major degradant has a molecular weight corresponding to the free carboxylic acid (129.15 g/mol ).
-
Kinetic Monitoring: Perform a time-course study at your experimental pH and temperature. Sample at regular intervals (e.g., 0, 2, 4, 8, 24 hours) and quantify the remaining parent compound by HPLC. This will establish the degradation rate under your specific conditions.
-
Temperature Control: If experimentally feasible, conduct your process at a lower temperature. The rate of hydrolysis is highly temperature-dependent; reducing the temperature will significantly slow down the degradation.
-
pH Adjustment: If your experimental design allows, work at a less acidic pH. The rate of acid-catalyzed hydrolysis is directly proportional to the concentration of H⁺ ions. Adjusting the pH closer to neutral (where possible) will enhance stability.
-
Solvent Modification: In some cases, reducing the water content of the solvent system by using co-solvents (e.g., acetonitrile, ethanol) can slow the rate of hydrolysis, as water is a key reactant.[3] Ensure any co-solvent is compatible with your downstream processes.
-
Problem 2: Rapid degradation observed in basic solution (pH > 8), accompanied by the formation of multiple byproducts.
-
Probable Causes:
-
Base-Catalyzed Hydrolysis (Saponification): This is the most likely cause. The hydroxide ion (OH⁻) is a strong nucleophile that directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the methoxide ion (⁻OCH₃) to form the carboxylic acid. In a basic medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt, driving the reaction to completion and making it effectively irreversible.[1]
-
Diketopiperazine (DKP) Formation: Amino acid esters are known to undergo intermolecular condensation to form cyclic dipeptides known as 2,5-diketopiperazines (DKPs).[6][7][8] The free amino group of one molecule acts as a nucleophile, attacking the ester carbonyl of a second molecule. This dimerization is often favored under neutral to slightly basic conditions and can be accelerated by heat.[9][10]
-
-
Recommended Actions & Protocol:
-
Byproduct Identification: Use LC-MS/MS to identify the structures of the degradation products. Look for the mass of the free acid ((S)-2-amino-2-cyclobutylacetic acid) and the mass of the corresponding diketopiperazine (226.29 g/mol ).
-
Strict pH and Temperature Control: Base-catalyzed reactions are often fast. Maintain the lowest possible basic pH and temperature required for your process. Avoid prolonged exposure to highly alkaline conditions.
-
Concentration Effects: DKP formation is a second-order reaction, meaning its rate is proportional to the square of the substrate concentration. If DKP is the major impurity, consider performing the reaction at a lower concentration to disfavor the intermolecular pathway.
-
Protective Group Strategy: For synthetic applications where the ester must be maintained under basic conditions, consider temporary protection of the amine group (e.g., as a Boc or Cbz derivative). This will prevent both DKP formation and potential side reactions involving the amine.
-
II. Frequently Asked Questions (FAQs)
-
Q1: What are the ideal storage conditions for this compound?
-
A1: Based on its structure, the compound should be stored in a cool, dry place, protected from light.[11] The container should be tightly sealed to prevent moisture uptake, which could lead to hydrolysis over time. For long-term storage, refrigeration (2-8 °C) is recommended. Given its potential for dimerization, storing it as a dry solid is preferable to storage in solution.
-
-
Q2: I need to perform a reaction in a basic solution. How can I minimize the hydrolysis of the methyl ester?
-
A2: Minimizing hydrolysis under basic conditions is challenging because the reaction is irreversible.[1] Key strategies include:
-
Temperature: Perform the reaction at the lowest possible temperature.
-
Reaction Time: Minimize the reaction time.
-
Base Stoichiometry: Use a non-nucleophilic base if possible, and use the minimum stoichiometric amount required.
-
Aprotic Solvent: If the reaction allows, using a non-aqueous, aprotic solvent will prevent hydrolysis.
-
-
-
Q3: How can I set up a forced degradation study to understand the stability of this molecule comprehensively?
-
A3: A forced degradation or stress testing study is essential to identify potential degradation pathways and develop a stability-indicating analytical method.[12][13][14][15][16] A typical study involves subjecting the compound to the following conditions, with a target degradation of 5-20%.[12][13]
-
| Stress Condition | Typical Reagents and Conditions | Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, heated at 60 °C for 24-48 hours | Ester Hydrolysis |
| Base Hydrolysis | 0.1 M NaOH, at room temperature for 8-24 hours | Ester Hydrolysis, DKP Formation |
| Oxidation | 3% H₂O₂, at room temperature for 24 hours | Oxidation of the amine group |
| Thermal | Dry heat at 80 °C for 48 hours | DKP Formation, other thermal decomposition |
| Photolytic | Expose to ICH-compliant light source (UV/Vis) | Photolytic decomposition |
-
Q4: What is the best HPLC method to separate this compound from its primary degradants?
-
A4: A reverse-phase HPLC (RP-HPLC) method is typically suitable.[17][18] The parent ester is significantly more hydrophobic than its primary hydrolysis product, the free amino acid.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution is recommended. Start with a high aqueous component and gradually increase the organic component.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water. The acidic modifier improves peak shape for the amine.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Detection: Since the molecule lacks a strong chromophore, UV detection at low wavelengths (e.g., 200-215 nm) is necessary.[19][20] For higher sensitivity and specificity, derivatization followed by fluorescence detection or use of an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) is recommended.[19]
-
-
III. Visualized Mechanisms and Workflows
Degradation Pathways
The following diagram illustrates the two primary degradation pathways for this compound in aqueous media.
Caption: Systematic workflow for troubleshooting stability issues.
IV. References
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Gilson. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]
-
AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. JETIR. [Link]
-
Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Science. [Link]
-
Kinetics and mechanism of base hydrolysis of a-aminoacid esters catalysed by [pd(1,3-diamino-2-hydroxypropane)(H2O)2]2+ complex. ResearchGate. [Link]
-
Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. ScienceDirect. [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. NIH National Center for Biotechnology Information. [Link]
-
Preparation of diketopiperazines. Google Patents.
-
Does it exist a method for direct 2,5-diketopiperazine formation from amino-acid or amino-ester (dimerization)? ResearchGate. [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Reactions of Amino Acids: Esterification. Pearson+. [Link]
-
Hydrolysis of Esters. University of Calgary. [Link]
-
Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
acid-catalyzed mechanism of ester hydrolysis. YouTube. [Link]
-
analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Acid-catalyzed ester hydrolysis | Organic chemistry | Khan Academy. YouTube. [Link]
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. NIH National Center for Biotechnology Information. [Link]
-
Amino Acid HPLC Analysis. Biotage. [Link]
-
General Base Catalysis of Ester Hydrolysis. Journal of the American Chemical Society. [Link]
-
Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. AGRIVITA Journal of Agricultural Science. [Link]
-
Methyl 2-amino-2-cyclobutylacetate hydrochloride. PubChemLite. [Link]
-
Methyl 2-amino-2-cyclopropylacetate. PubChem. [Link]
Sources
- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 8. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US3121717A - Preparation of diketopiperazines - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. chemscene.com [chemscene.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. acdlabs.com [acdlabs.com]
- 14. onyxipca.com [onyxipca.com]
- 15. researchgate.net [researchgate.net]
- 16. jetir.org [jetir.org]
- 17. applications.emro.who.int [applications.emro.who.int]
- 18. Amino Acid HPLC Analysis | Beijing Baite Pake Biotechnology Co., Ltd. [en.biotech-pack.com]
- 19. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. myfoodresearch.com [myfoodresearch.com]
Refining reaction conditions for the synthesis of 2-substituted cyclobutane amino acids
Welcome to the technical support center for the synthesis of 2-substituted cyclobutane amino acids (CBAAs). This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable, conformationally constrained non-canonical amino acids. The inherent ring strain of the cyclobutane core makes these molecules both synthetically challenging and highly useful as building blocks in peptidomimetics and bioactive compounds.[1][2]
This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the 2-substituted cyclobutane amino acid core?
A1: The construction of the cyclobutane ring is the cornerstone of the synthesis. The most prevalent and versatile methods are [2+2] cycloaddition reactions . These can be broadly categorized into three main types:
-
Photochemical [2+2] Cycloaddition: This method involves the irradiation of two olefin partners with UV or visible light to form the cyclobutane ring.[3][4] Often, one partner is an electron-rich alkene and the other is an α,β-unsaturated carbonyl compound (an enone).[5] The reaction can proceed through direct excitation or, more commonly, via a triplet sensitizer like benzophenone or certain iridium-based photocatalysts.[1][6] This approach is powerful for creating complex polycyclic systems.[4]
-
Thermal Ketene [2+2] Cycloaddition: Ketenes are exceptionally reactive partners for [2+2] cycloadditions with alkenes, often proceeding with high regio- and stereoselectivity.[2][7] The ketene can be generated in situ from an acid chloride and a non-nucleophilic base (e.g., triethylamine).[8] This method directly yields a cyclobutanone, which is a versatile intermediate for further functionalization to introduce the amino group.[2][9]
-
Lewis Acid-Catalyzed [2+2] Cycloaddition: A significant refinement of the ketene cycloaddition involves the use of Lewis acids (e.g., ethylaluminum dichloride). This catalysis can dramatically improve reaction rates, yields, and diastereoselectivity, especially with unactivated alkenes that are poor partners in thermal reactions.[10]
Other notable methods include the ring contraction of substituted pyrrolidines and various cyclization strategies of acyclic precursors, though [2+2] cycloadditions remain the most widely employed.[11][12]
Q2: Why is stereocontrol so important, and what are the key stereocenters to control?
A2: Stereochemistry is paramount because the biological activity and conformational properties of peptides or drugs containing CBAAs are dictated by the precise three-dimensional arrangement of their substituents. There are two main stereochemical aspects to control:
-
Relative Stereochemistry (Diastereoselectivity): This refers to the cis or trans relationship between the substituent at the C2 position and the carboxyl group (or its precursor) at the C1 position. This relationship rigidly influences the backbone torsion angles when the CBAA is incorporated into a peptide, forcing it into specific secondary structures like β-turns or helices.[13][14]
-
Absolute Stereochemistry (Enantioselectivity): This refers to the (R) or (S) configuration of the chiral centers. Just as with natural amino acids, controlling the enantiopurity is essential for specific molecular recognition and biological function.
Failure to control stereochemistry results in a mixture of isomers that are often difficult to separate and can lead to products with little or no desired biological activity.[15]
Q3: Which protecting groups are recommended for the amine and carboxylic acid functionalities during synthesis?
A3: The choice of protecting groups is critical and must be orthogonal, meaning one can be removed without affecting the other. The selection depends on the specific reaction conditions of your synthetic route.
-
Amine Protecting Groups: Carbamates are the most common choice.
-
Boc (tert-Butyloxycarbonyl): Stable to a wide range of conditions but is readily cleaved with strong acids like trifluoroacetic acid (TFA).[16][17] It is a workhorse in modern peptide synthesis.
-
Cbz (Carbobenzyloxy): Stable to acidic and basic conditions but is cleanly removed by catalytic hydrogenolysis (H₂, Pd/C), a very mild method.[17]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Stable to acid but is removed by mild base, typically piperidine in DMF. This is the basis of the most common strategy in solid-phase peptide synthesis.[17][18]
-
-
Carboxylic Acid Protecting Groups: Esters are typically used.
-
Methyl or Ethyl Esters: Simple to install and are generally robust. They are typically removed by saponification (e.g., LiOH, NaOH) under basic conditions.
-
Benzyl Ester (Bn): Can be removed simultaneously with a Cbz group via hydrogenolysis.
-
tert-Butyl Ester (tBu): Can be removed simultaneously with a Boc group using strong acid.
-
The key is to plan your protecting group strategy in reverse from the final desired product, ensuring each deprotection step is compatible with the remaining functional groups and the cyclobutane core itself.[18]
| Protecting Group | Abbreviation | Typically Used For | Key Cleavage Condition | Orthogonal To |
| tert-Butyloxycarbonyl | Boc | Amine | Strong Acid (TFA) | Cbz, Fmoc, Bn/Me/Et Esters |
| Carbobenzyloxy | Cbz | Amine | H₂, Pd/C (Hydrogenolysis) | Boc, Fmoc, tBu/Me/Et Esters |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Amine | Base (Piperidine) | Boc, Cbz, All common esters |
| Benzyl Ester | Bn | Carboxylic Acid | H₂, Pd/C (Hydrogenolysis) | Boc, Fmoc, tBu/Me/Et Esters |
| tert-Butyl Ester | tBu | Carboxylic Acid | Strong Acid (TFA) | Cbz, Fmoc, Bn/Me/Et Esters |
| Table 1: Common Protecting Groups and Orthogonal Deprotection Strategies. |
Troubleshooting Guide: Refining Reaction Conditions
This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.
Scenario 1: Low Yield in Photochemical [2+2] Cycloaddition
Q: I am attempting a photochemical [2+2] cycloaddition between an enone and a protected allylamine derivative, but my yields are consistently below 20%. What factors should I investigate?
A: Low yields in photochemical reactions are common and can stem from several sources. The key is to systematically evaluate each parameter of the reaction.
Causality & Solutions:
-
Photon Flux & Wavelength: The reaction is driven by light, so the quantity and energy of photons are critical.
-
The Problem: Your lamp's wavelength may not overlap with the absorbance maximum of your substrate (or sensitizer). The intensity might be too low, or the reaction vessel material (e.g., Pyrex vs. quartz) could be filtering out the necessary UV wavelengths.
-
Solution:
-
First, confirm the absorbance maximum (λ_max) of your starting material or sensitizer. Ensure your lamp's output matches this. For direct excitation of enones, wavelengths around 300-350 nm are often used.[5]
-
If using a sensitizer, ensure its triplet energy is sufficient to excite your reactant. Benzophenone and acetone are classic choices.[1]
-
Switch to a quartz reaction vessel if you need to use lower UV wavelengths (<300 nm), as Pyrex absorbs strongly in this region.
-
Increase reaction time or move the lamp closer to the vessel to increase photon flux.
-
-
-
Quenching & Side Reactions: The excited state required for the cycloaddition is highly reactive and can be "quenched" or diverted.
-
The Problem: Dissolved oxygen is a notorious triplet state quencher. Your solvent or impurities could also be interfering. The excited molecule might also be undergoing other photochemical processes faster than the desired cycloaddition.
-
Solution:
-
Degas your solvent thoroughly. The most effective method is to bubble an inert gas (argon or nitrogen) through the solvent for at least 30 minutes prior to and during the reaction.
-
Use high-purity, anhydrous solvents to minimize impurities.
-
Run the reaction at a lower temperature. This can sometimes suppress side reactions and increase the lifetime of key intermediates.[19]
-
-
-
Concentration: Photochemical reactions can be highly concentration-dependent.
-
The Problem: If the concentration is too high, you risk oligomerization or the formation of photodimers of your starting material.[3] If it's too low, the rate of the bimolecular reaction will be slow, allowing more time for decay and side reactions.
-
Solution: Perform a concentration screen. Start with your current conditions and run parallel reactions at half and double the concentration to find the optimal point.
-
A decision tree for troubleshooting low yields in photochemical [2+2] cycloadditions.
Scenario 2: Poor Diastereoselectivity (cis/trans mixture)
Q: My Lewis acid-catalyzed ketene cycloaddition is producing the desired cyclobutanone, but as a nearly 1:1 mixture of cis and trans diastereomers. How can I favor one over the other?
A: Achieving high diastereoselectivity in cyclobutane synthesis is a classic challenge. In ketene cycloadditions, the stereochemical outcome is determined in the transition state. The fact that you are getting a mixture suggests that the energy difference between the transition states leading to the cis and trans products is negligible under your current conditions.
Causality & Solutions:
-
Steric Hindrance: The most powerful tool for controlling diastereoselectivity is sterics. The cycloaddition will proceed through the transition state that minimizes steric clash.
-
The Problem: Your substrates may lack sufficient steric bulk to create a strong facial bias for the approach of the ketene to the alkene.
-
Solution:
-
Modify the Substrate: If possible, increase the steric bulk of substituents on the alkene or the ketene precursor. For example, using a bulkier protecting group on a nearby functionality can effectively shield one face of the alkene, forcing the ketene to approach from the opposite face.[19]
-
Chiral Auxiliary: Employing a chiral auxiliary on the alkene is a proven strategy. The auxiliary creates a sterically defined environment, leading to a highly diastereoselective cycloaddition.[2] The auxiliary can be cleaved in a later step.
-
-
-
Solvent Polarity and Temperature: The mechanism of ketene cycloadditions can have some zwitterionic character. The lifetime and conformation of this intermediate can be influenced by the reaction environment.
-
The Problem: Polar solvents can stabilize charged intermediates, potentially allowing for bond rotation before ring closure, which erodes the stereochemical information.[19] Higher temperatures provide more energy to overcome the activation barrier for the less-favored diastereomer.
-
Solution:
-
Decrease Solvent Polarity: Switch from a polar solvent like acetonitrile or dichloromethane to a less polar one like toluene or hexanes. This can disfavor charge separation and promote a more concerted, stereospecific pathway.[19]
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., -78 °C, if using a strong Lewis acid) makes the reaction more sensitive to small differences in activation energy. The reaction will preferentially follow the lower-energy pathway to the sterically favored product.
-
-
-
Choice of Lewis Acid: The Lewis acid not only activates the reaction but also organizes the reactants in the transition state.
-
The Problem: A small or weakly coordinating Lewis acid may not be sufficient to create a rigid, well-defined transition state.
-
Solution: Screen different Lewis acids. Bulkier Lewis acids (e.g., those with sterically demanding ligands) can impose greater steric control on the transition state assembly, leading to improved diastereoselectivity. Compare results from catalysts like AlCl₃, EtAlCl₂, and TiCl₄.[10]
-
| Symptom | Potential Cause | Recommended Solution(s) |
| Poor Diastereoselectivity (cis/trans mix) | Insufficient steric differentiation in the transition state. | Increase steric bulk of substituents or add a chiral auxiliary to one of the reactants.[2][19] |
| Zwitterionic intermediate lifetime allows for bond rotation. | Decrease solvent polarity (e.g., switch from CH₂Cl₂ to Toluene). Lower the reaction temperature.[19] | |
| Lewis acid is not providing sufficient steric organization. | Screen a panel of Lewis acids with varying steric bulk (e.g., AlCl₃ vs. TiCl₄).[10] | |
| Poor Enantioselectivity | Achiral conditions or ineffective chiral catalyst. | Employ a chiral Lewis acid catalyst or a chiral organocatalyst. Optimize catalyst loading and temperature.[19][20] |
| Ring-opening during deprotection | Reaction conditions are too harsh for the strained cyclobutane ring. | Use milder deprotection reagents (e.g., H₂/Pd-C for Cbz/Bn instead of strong acid/base). Perform deprotection at lower temperatures. |
| Table 2: Troubleshooting Guide for Selectivity and Stability Issues. |
Experimental Protocol: Lewis Acid-Promoted Diastereoselective [2+2] Cycloaddition
This protocol is adapted from established methods for the synthesis of a 2-substituted cyclobutanone, a key intermediate for CBAAs.[10] It demonstrates the use of a Lewis acid to promote the reaction between an in situ-generated ketene and an alkene.
Objective: To synthesize 2-allyl-2-methylcyclobutanone with high diastereoselectivity.
Materials:
-
2-Methylpropanoyl chloride (1.0 equiv)
-
3-Allylcyclopentene (1.2 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Ethylaluminum dichloride (EtAlCl₂) (1.0 M solution in hexanes, 2.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Initial Cooling: Charge the flask with the alkene (1.2 equiv) and anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: In a separate flame-dried flask, prepare a solution of 2-methylpropanoyl chloride (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM.
-
Ketene Generation & Cycloaddition:
-
Slowly add the solution of ethylaluminum dichloride (2.5 equiv) to the cooled alkene solution over 30-40 minutes, ensuring the internal temperature does not rise above -70 °C.
-
After the addition is complete, slowly add the premixed solution of the acid chloride and triethylamine to the reaction flask over 1 hour via a syringe pump. The acid chloride reacts with Et₃N to form the ketene in situ, which is then trapped by the Lewis acid-activated alkene.
-
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for an additional 2-3 hours. Monitor the reaction progress by TLC or GC-MS by quenching a small aliquot in saturated NaHCO₃.
-
Workup:
-
Once the reaction is complete, slowly quench the reaction by adding saturated aqueous NaHCO₃ solution while the flask is still in the cold bath. Caution: Quenching is exothermic.
-
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the pure 2-allyl-2-methylcyclobutanone.[10]
A typical experimental workflow for a Lewis Acid-catalyzed [2+2] cycloaddition.
References
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. [Link]
-
Cycloaddition Reactions. Chemistry LibreTexts. [Link]
-
Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. [Link]
-
Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. National Institutes of Health (PMC). [Link]
-
Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, ACS Publications. [Link]
-
Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Organic Syntheses. [Link]
-
Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. National Institutes of Health (PMC). [Link]
-
Stereoselective strategy for the synthesis of γ‐cyclobutane amino acids. ResearchGate. [Link]
-
[2+2] Photochemical Cycloaddition in Organic Synthesis. Libsearch. [Link]
-
Synthesis of Substituted 2-Amino-Cyclobutanones. Loyola eCommons. [Link]
-
[2+2] Photochemical Cycloaddition in Organic Synthesis. ResearchGate. [Link]
-
Cyclobutane Synthesis Methods Review. Scribd. [Link]
-
Synthesis of Substituted 2-Amino-Cyclobutanones. Loyola eCommons. [Link]
-
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. National Institutes of Health (PMC). [Link]
-
Optimizing Peptide Synthesis with Boc Protected Amino Acids. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Cyclobutane Synthesis. Myers Research Group, Harvard University. [Link]
-
Synthesis of Cyclobutanes. Semantic Scholar. [Link]
-
Cis and trans enantiomers of 2-aminocyclobutane-1-carboxylic acid. ResearchGate. [Link]
-
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications. [Link]
-
Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers. University of Wisconsin-Madison. [Link]
-
Cyclobutane-containing amino acid derivatives with alkyl tails. ResearchGate. [Link]
-
Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. National Institutes of Health (PMC). [Link]
-
Synthesis of N‐Boc protected amino acid 20. ResearchGate. [Link]
-
Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. ResearchGate. [Link]
-
Cyclobutane synthesis. Organic Chemistry Portal. [Link]
-
Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. National Institutes of Health (PMC). [Link]
-
The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews, ACS Publications. [Link]
-
Protecting group. Wikipedia. [Link]
-
Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation. Ghent University Academic Bibliography. [Link]
-
Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. National Institutes of Health (PMC). [Link]
-
Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, ACS Publications. [Link]
-
(+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides. The Journal of Organic Chemistry, ACS Publications. [Link]
-
Amino Acid-Protecting Groups. Chemical Reviews, ACS Publications. [Link]
-
Synthesis of cyclobutenecarboxylic acids. ResearchGate. [Link]
-
Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au. [Link]
-
(+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides. Figshare. [Link]
- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
-
Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. The Journal of Organic Chemistry, ACS Publications. [Link]
-
Hybrid Cyclobutane/Proline-Containing Peptidomimetics. MDPI. [Link]
-
Total synthesis of cyclobutane amino acids from Atelia herbert smithii. ACS Publications. [Link]
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Validation & Comparative
A Head-to-Head Comparison for Drug Discovery: (S)-Methyl 2-amino-2-cyclobutylacetate vs. Cyclopropylglycine Methyl Ester
A Senior Application Scientist's Guide to Evaluating Two Promising Non-Canonical Amino Acid Analogs
In the landscape of modern drug discovery, the exploration of chemical space beyond nature's canonical 20 amino acids has become a cornerstone for developing novel therapeutics with enhanced properties.[1][2] Unnatural amino acids (UAAs) offer a powerful toolkit to modulate the pharmacological profiles of peptides and small molecules, improving their stability, permeability, and target selectivity.[2] This guide provides a comprehensive framework for the comparative biological evaluation of two intriguing UAA methyl esters: (S)-Methyl 2-amino-2-cyclobutylacetate and Cyclopropylglycine methyl ester.
While both molecules are structurally compact amino acid analogs, their cyclic side chains—a cyclobutane and a cyclopropane ring, respectively—impart distinct conformational constraints that can translate into unique biological activities. Cyclopropylglycine derivatives have been noted for their interactions with neurotransmitter systems, particularly glutamate receptors, and their metabolic effects.[3] Conversely, the biological profile of this compound is largely uncharted territory, making a systematic, comparative investigation a compelling endeavor for identifying new pharmacological leads.
This document outlines a series of proposed experimental protocols designed to rigorously compare these two compounds across key biological parameters, from receptor interaction and enzyme inhibition to cellular uptake and general toxicity.
Structural Overview
| Compound | This compound | Cyclopropylglycine methyl ester |
| Structure | ![]() | ![]() |
| Molecular Formula | C₇H₁₃NO₂[4] | C₆H₁₁NO₂[5] |
| Molecular Weight | 143.18 g/mol [4] | 129.16 g/mol [5] |
| Key Feature | Cyclobutane ring | Cyclopropane ring |
Proposed Experimental Workflow for Comparative Analysis
To elucidate and compare the biological activities of this compound and Cyclopropylglycine methyl ester, a multi-faceted approach is proposed. This workflow is designed to assess their potential as neuromodulators, metabolic inhibitors, and their general cellular effects.
Caption: Proposed experimental workflow for the comparative biological evaluation of the two amino acid analogs.
Phase 1: Target Interaction Profiling
Glutamate Receptor Binding Assays
Given that excitatory neurotransmission is largely mediated by the acidic amino acid glutamate, and cyclopropylglycine derivatives have shown activity at these receptors, a primary area of investigation is their potential interaction with glutamate receptors.[3][6] We will focus on two major subtypes: N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.
This protocol is adapted from established methods for detecting ligand activity at the NMDA receptor.[7][8] It utilizes a competitive binding approach with a known radiolabeled antagonist.
Materials:
-
Rat cortical synaptosomes
-
[³H]CGP 39653 (radioligabeled NMDA receptor antagonist)[9]
-
This compound and Cyclopropylglycine methyl ester (test compounds)
-
Glutamate and Glycine (for co-agonism studies)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates (GF/C filters)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Prepare rat cortical synaptosomes according to standard protocols. Resuspend the final membrane preparation in binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
150 µL of the membrane preparation (50-120 µg protein).
-
50 µL of varying concentrations of the test compound (or buffer for total binding, or a saturating concentration of a known non-radiolabeled antagonist for non-specific binding).
-
50 µL of [³H]CGP 39653 at a final concentration of 2 nM.[9]
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.[10]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the GF/C filter plates. Wash the filters four times with ice-cold wash buffer.[10]
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a microplate scintillation counter.
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
A similar protocol can be adapted for AMPA receptors using a suitable radioligand such as [³H]AMPA.
Acyl-CoA Dehydrogenase Inhibition Assay
The hypoglycemic effect of methylenecyclopropylglycine, an analog of cyclopropylglycine, is attributed to the inhibition of acyl-CoA dehydrogenases involved in fatty acid β-oxidation.[11] This assay will determine if either of the test compounds shares this metabolic activity.
This protocol is based on the gold standard for measuring acyl-CoA dehydrogenase (ACAD) activity, which follows the decrease in fluorescence of the electron transfer flavoprotein (ETF) as it accepts electrons from an ACAD.[12]
Materials:
-
Purified very-long-chain acyl-CoA dehydrogenase (VLCAD)
-
Recombinant porcine electron transfer flavoprotein (ETF)
-
Palmitoyl-CoA (substrate for VLCAD)
-
This compound and Cyclopropylglycine methyl ester (test compounds)
-
Anaerobic assay buffer (e.g., 50 mM HEPES, pH 7.6, containing 0.1 mM EDTA)
-
96-well microplate compatible fluorometer
Procedure:
-
Deoxygenation: Prepare the assay buffer and all reagents under anaerobic conditions. This can be achieved using a glucose oxidase/catalase system to enzymatically remove oxygen.[12]
-
Assay Setup: In a 96-well plate, combine the following in each well:
-
Anaerobic assay buffer.
-
ETF to a final concentration of 1-2 µM.
-
Varying concentrations of the test compound.
-
VLCAD enzyme.
-
-
Initiation and Measurement: Initiate the reaction by adding the substrate, Palmitoyl-CoA. Immediately begin monitoring the decrease in ETF fluorescence (excitation ~380 nm, emission ~495 nm) over time.
-
Inhibitor Control: Use a known inhibitor of VLCAD as a positive control.
Data Analysis: Calculate the initial rate of the reaction from the linear portion of the fluorescence decay curve. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
Phase 2: Cellular Activity & Viability
Cellular Uptake Assay
The ability of these amino acid analogs to enter cells is crucial for their potential biological activity. This assay will assess their uptake, likely via amino acid transporters.
This protocol utilizes a fluorescently labeled amino acid analog to quantify cellular uptake.[13][14]
Materials:
-
A suitable cell line expressing amino acid transporters (e.g., HeLa or a neuronal cell line).
-
A fluorescent amino acid analog (e.g., one that utilizes the L-type amino acid transporter 1, LAT1).
-
This compound and Cyclopropylglycine methyl ester (test compounds for competitive inhibition).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
96-well plate.
-
Fluorescence microplate reader or flow cytometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and culture overnight.
-
Pre-incubation: Wash the cells with HBSS. Pre-incubate the cells with varying concentrations of the test compounds in HBSS for 10-30 minutes at 37°C.
-
Uptake: Add the fluorescent amino acid analog to each well and incubate for a defined period (e.g., 5-15 minutes) at 37°C.
-
Termination and Washing: Stop the uptake by aspirating the medium and washing the cells multiple times with ice-cold HBSS.
-
Quantification: Lyse the cells and measure the intracellular fluorescence using a microplate reader. Alternatively, detach the cells and analyze by flow cytometry.
Data Analysis: Determine the percentage of inhibition of the fluorescent analog uptake by the test compounds. Calculate the IC₅₀ values to compare their ability to compete for uptake.
Cytotoxicity Assay
A fundamental aspect of drug development is assessing the general toxicity of a compound to cells. The MTT assay is a standard colorimetric method for evaluating cell viability.
Materials:
-
Cell line used in the uptake assay.
-
This compound and Cyclopropylglycine methyl ester (test compounds).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plate.
-
Microplate spectrophotometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach overnight. Replace the medium with fresh medium containing various concentrations of the test compounds.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[15]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the test compound concentration to determine the CC₅₀ (cytotoxic concentration 50%) value.
Data Presentation and Interpretation
The quantitative data from these experiments should be summarized for easy comparison.
| Assay | Parameter | This compound | Cyclopropylglycine methyl ester |
| NMDA Receptor Binding | IC₅₀ (µM) | To be determined | To be determined |
| AMPA Receptor Binding | IC₅₀ (µM) | To be determined | To be determined |
| VLCAD Inhibition | IC₅₀ (µM) | To be determined | To be determined |
| Cellular Uptake | IC₅₀ (µM) | To be determined | To be determined |
| Cytotoxicity | CC₅₀ (µM) | To be determined | To be determined |
A comprehensive analysis of these results will provide a clear biological profile for each compound. For instance, a low IC₅₀ in the receptor binding assays coupled with a high CC₅₀ would suggest a potent and non-toxic neuromodulatory agent. Conversely, potent inhibition of VLCAD could indicate a potential metabolic modulator.
Signaling Pathway and Mechanistic Diagrams
Caption: Potential mechanism of action at the glutamatergic synapse.
Conclusion
This guide provides a robust experimental framework for a head-to-head comparison of the biological activities of this compound and Cyclopropylglycine methyl ester. By systematically evaluating their interactions with key neurological and metabolic targets, as well as their cellular effects, researchers can build a comprehensive understanding of their potential as starting points for drug discovery programs. The conformational constraints imposed by the cyclobutane and cyclopropane rings are likely to result in distinct pharmacological profiles, and the proposed workflow is designed to effectively capture these differences. The data generated will be invaluable for making informed decisions about which, if either, of these promising unnatural amino acids warrants further investigation and development.
References
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Grimwood, S., et al. (2002). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current Protocols in Pharmacology, Chapter 1, Unit 1.13.
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- UK National Screening Committee. (2019). Screening for Very Long-Chain Acyl-Coenzyme A Dehydrogenase Deficiency.
- Anggono, V., & Huganir, R. L. (2012). The Regulation of AMPA Receptor Endocytosis by Dynamic Protein-Protein Interactions. Molecular and Cellular Neuroscience, 49(3), 384–390.
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- Heffeter, P., et al. (2008). Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells. Journal of Biological Inorganic Chemistry, 13(5), 727–737.
- Monaghan, D. T., & Jane, D. E. (2004). The Use of Ligand Binding in Assays of NMDA Receptor Function. Methods in Molecular Biology, 268, 93–102.
- Jane, D. E., et al. (2009). Pharmacology of NMDA Receptors. In NMDA Receptors.
- Ricart-Ortega, A., et al. (2021). Flowchart of the protocol for the MS binding assay.
- Dvoryanchikov, G., et al. (2009). Antagonism of metabotropic glutamate receptor 4 receptors by (RS)
- Trafton, A. R., et al. (2020). The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. Molecules, 25(17), 3973.
- Bissen, D., et al. (2021). Molecular Characterization of AMPA Receptor Containing Vesicles. bioRxiv.
- G-P, V., et al. (2003). Inhibition of very long chain acyl-CoA dehydrogenase during cardiac ischemia. The Journal of Biological Chemistry, 278(49), 49420–49426.
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
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- Dojindo Molecular Technologies. (2021). Amino Acid Uptake Assay Kit.
- Schenone, P., et al. (1972). [Aminoalcohol derivatives of cyclobutane. 3. N,N-disubstituted aminomethyl-2-hydroxymethylcyclobutanes]. Il Farmaco; edizione scientifica, 27(3), 200–207.
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- S-Y, C., et al. (2012). The Biochemistry, Ultrastructure, and Subunit Assembly Mechanism of AMPA Receptors. Journal of Molecular Biology, 420(1-2), 1–11.
- Gregory, K. J., et al. (2014). Identification of Specific Ligand–Receptor Interactions That Govern Binding and Cooperativity of Diverse Modulators to a Common Metabotropic Glutamate Receptor 5 Allosteric Site. ACS Chemical Neuroscience, 5(2), 118–129.
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- Gao, M., et al. (2015). Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain. Journal of Medicinal Chemistry, 58(15), 6114–6132.
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The "Goldilocks" Dilemma: A Comparative Guide to Cyclobutyl and Cyclopentyl Amino Acids in Peptide Conformational Design
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the quest for potent and stable peptide therapeutics, medicinal chemists often face a "Goldilocks" dilemma: a peptide must be flexible enough to adopt its bioactive conformation but rigid enough to avoid enzymatic degradation and reduce the entropic penalty upon binding. Native peptides are often too flexible, leading to poor stability and low bioavailability.[1][2][3] A powerful strategy to overcome these hurdles is the incorporation of non-natural, conformationally constrained amino acids.[1][4][5]
Among the most effective building blocks for this purpose are cyclic amino acids, which lock the peptide backbone into specific orientations. This guide provides an in-depth comparison of two popular choices: cyclobutyl and cyclopentyl amino acids. We will explore their distinct effects on peptide structure, stability, and bioactivity, supported by experimental data and protocols to inform your research and development efforts.
The Principle of Pre-organization: Why Constrain Peptides?
The biological activity of a peptide is dictated by its three-dimensional structure. By incorporating rigid structural elements, we "pre-organize" the peptide into a conformation that is closer to the one it adopts when bound to its biological target. This strategy offers several key advantages:
-
Enhanced Binding Affinity: Reducing the conformational flexibility of a peptide decreases the entropic cost of binding, which can lead to a significant increase in affinity for its target receptor.
-
Increased Proteolytic Stability: The constrained backbone often hinders the ability of proteases to recognize and cleave the peptide bonds, extending the peptide's half-life in vivo.[1][4]
-
Improved Selectivity: By locking the peptide into a specific shape, we can favor binding to one receptor subtype over others, reducing off-target effects.
Cycloalkyl amino acids, where the side chain is cyclized back to the alpha-carbon or backbone nitrogen, are exemplary tools for achieving this conformational control. The size of the incorporated ring—four-membered (cyclobutyl) versus five-membered (cyclopentyl)—imparts distinct structural biases that can be strategically exploited.
Head-to-Head Comparison: Cyclobutyl vs. Cyclopentyl Amino Acids
The fundamental difference between incorporating a cyclobutane versus a cyclopentane ring lies in the degree and nature of the conformational restriction. A four-membered ring is significantly more rigid than a five-membered ring, which retains a degree of flexibility through puckering.
| Feature | Cyclobutyl Amino Acids (CbA) | Cyclopentyl Amino Acids (CpA) | Rationale & Implications |
| Ring Flexibility | Highly Rigid | Moderately Flexible (Envelope/Twist conformations) | The CbA ring's rigidity imposes a more severe and predictable constraint on the peptide backbone dihedral angles (φ, ψ). CpA allows for a limited range of puckered states, offering a "softer" constraint. |
| Induced Secondary Structure | Potent inducers of β-turns and extended structures. | Can stabilize various structures, including β-turns and helices, depending on the specific isomer and context.[6] | The tight geometry of CbA is highly effective at nucleating turns. The greater conformational latitude of CpA makes its influence more context-dependent within the peptide sequence.[7] |
| Impact on Receptor Binding | Can lead to very high affinity if the induced conformation matches the receptor's binding pocket perfectly. | Offers a broader conformational sampling space, which can be advantageous when the ideal bound conformation is not precisely known. | CbA is a "high-risk, high-reward" strategy. If the fit is correct, the affinity gain can be substantial. CpA provides a more conservative approach to explore conformational space. |
| Proteolytic Stability | Generally confers high stability due to steric hindrance and non-natural structure. | Also enhances stability, though the slightly higher flexibility might allow for some protease recognition in certain contexts. | Both modifications are effective at improving stability compared to linear peptides. The choice may depend on the specific proteases of concern.[1][2][3] |
| Synthetic Accessibility | Synthesis can be challenging due to ring strain. | Generally more synthetically accessible through established routes, for example, from natural products like shikimic acid.[8] | The choice of building block may be influenced by synthetic feasibility and cost, especially for large-scale production. |
Visualizing the Conformational Effect
The diagrams below illustrate the conceptual difference in conformational restriction and outline a typical experimental workflow for analysis.
Caption: Impact of cyclic amino acids on peptide backbone flexibility.
Caption: Experimental workflow for synthesis and evaluation of constrained peptides.
Experimental Protocols & Data Interpretation
Protocol 1: Incorporation of a Cyclic Amino Acid via Fmoc-SPPS
This protocol outlines the standard procedure for incorporating a commercially available or custom-synthesized Fmoc-protected cyclic amino acid into a peptide sequence using manual Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (standard and cyclic)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N'-Diisopropylethylamine)
-
Solvent: DMF (Dimethylformamide)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain DMF, add 20% piperidine/DMF solution, and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (5 times).
-
Causality: Piperidine is a secondary amine that removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain, making it available for the next coupling step.
-
-
Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. b. Add DIPEA (6 eq.) to activate the carboxylic acid. c. Immediately add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
Causality: HBTU/HOBt and DIPEA form a highly reactive ester of the amino acid, facilitating efficient amide bond formation with the free amine on the resin.
-
-
Wash: Drain the coupling solution and wash the resin with DMF (5 times).
-
Confirmation of Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), repeat the coupling step.
-
Trustworthiness: The Kaiser test is a critical checkpoint to ensure the integrity of the peptide sequence. Incomplete coupling leads to deletion sequences, compromising the final product.
-
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence, incorporating the cyclic amino acid at the desired position.
-
Final Deprotection: Perform a final Fmoc deprotection (Step 2).
-
Cleavage and Global Deprotection: Wash the resin with DCM (dichloromethane) and dry. Add the cleavage cocktail and agitate for 2-3 hours.
-
Causality: Strong acid (TFA) cleaves the peptide from the resin and removes side-chain protecting groups. TIS and water act as scavengers to prevent side reactions with reactive cationic species.
-
-
Precipitation and Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge, decant the ether, and dry the peptide. Purify via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Protocol 2: Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is a cornerstone technique for elucidating peptide structure in solution.[9][10][11]
Key Experiments & Interpretation:
-
TOCSY (Total Correlation Spectroscopy): Used to assign protons to specific amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close to each other (< 5 Å). The intensity of a Nuclear Overhauser Effect (NOE) cross-peak is inversely proportional to the sixth power of the distance between the protons, providing crucial distance constraints for structure calculation.[9]
-
Interpretation: Strong sequential HN-HN NOEs are indicative of helical structures, while strong Hα(i)-HN(i+1) NOEs suggest extended or β-sheet conformations. The presence of long-range NOEs confirms a folded structure.
-
-
J-Coupling Constants (³JHNα): The coupling constant between the amide proton and the alpha-proton is related to the φ dihedral angle via the Karplus equation.[10]
-
Interpretation: Small values (³JHNα < 6 Hz) are typically found in α-helices, while large values (³JHNα > 8 Hz) are characteristic of β-sheets.
-
-
Temperature Coefficients: Measuring the change in amide proton chemical shift with temperature can identify protons involved in intramolecular hydrogen bonds (which have smaller temperature coefficients) versus those exposed to the solvent.[10]
By combining these NMR-derived constraints with molecular dynamics simulations, a high-resolution ensemble of solution structures can be generated, revealing the precise conformational preferences induced by the cyclobutyl or cyclopentyl residue.[9][10]
Conclusion and Future Outlook
The choice between incorporating cyclobutyl and cyclopentyl amino acids is a strategic decision in peptide drug design, not a matter of simple substitution. Cyclobutyl amino acids offer a powerful tool for inducing rigid, well-defined β-turn or extended structures, ideal for applications where the target-bound conformation is known and high affinity is paramount. Cyclopentyl amino acids provide a more nuanced approach, constraining the peptide while still allowing for local conformational adjustments, which can be beneficial in lead optimization and exploring structure-activity relationships.
The future of this field lies in expanding the chemical toolbox with even more sophisticated constrained amino acids, including those with diverse stereochemistry and functionalization on the cyclic scaffold.[8][12] Combining high-throughput synthesis with advanced computational modeling and structural biology will enable the rational design of next-generation peptide therapeutics with precisely engineered conformational properties, leading to drugs with superior efficacy, stability, and selectivity.[13]
References
- Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons.
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Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current pharmaceutical design, 16(28), 3185–3203. [Link]
- Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56.
- Loffet, A. (2002). Peptides and proteins as drugs. Journal of Peptide Science, 8(1), 1-7.
- Adessi, C., & Soto, C. (2002). Converting a peptide into a drug: strategies to improve stability and bioavailability. Current medicinal chemistry, 9(9), 963–978.
- Hruby, V. J., Al-Obeidi, F., & Kazmierski, W. (1990). Emerging approaches in the molecular design of receptor-selective peptide ligands: conformational, topographical and dynamic considerations. Biochemical Journal, 268(2), 249–262.
- Evans, J. N. (1995). Biomolecular NMR spectroscopy. Oxford University Press.
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Gibbons, W. A., Némethy, G., Stern, A., & Craig, L. C. (1970). An approach to the conformational analysis of peptides and proteins in solution based on a combination of nuclear magnetic resonance spectroscopy and conformational energy calculations. Proceedings of the National Academy of Sciences, 67(1), 239-246. [Link]
- Marshall, G. R., Barry, C. D., Bosshard, H. E., Dammkoehler, R. A., & Dunn, D. A. (1979). The conformational parameter in drug design: the active analog approach. ACS symposium series, 112, 205-226.
- Gante, J. (1994). Peptidomimetics—tailored enzyme inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
- Toniolo, C., & Benedetti, E. (1991). The polypeptide 310-helix. Trends in biochemical sciences, 16, 350-353.
- Balaram, P. (1999). De novo design of antibiotic peptides. Journal of Peptide Research, 54(3), 195-199.
- Fernández-López, S., Kim, H. S., Choi, E. C., Delgado, M., Granja, J. R., Khasanov, A., ... & Ghadiri, M. R. (2001). Antibacterial agents based on the cyclic D, L-α-peptide architecture.
-
Bhardwaj, N., Bhardwaj, G., Lis, K., Takeda, Y., Leman, L. J., Cho, K. J., ... & Ghadiri, M. R. (2016). Accurate de novo design of hyperstable constrained peptides. Nature, 538(7625), 329-335. [Link]
- Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2007). Protein NMR spectroscopy: principles and practice. Academic press.
- DeGrado, W. F. (1988). Design of peptides and proteins. Advances in protein chemistry, 39, 51-124.
- Rizo, J., & Gierasch, L. M. (1992). Constrained peptides: models of protein structures and functions. Annual review of biochemistry, 61(1), 387-418.
- Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180.
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Ingallinella, P., Bianchi, E., Dri, D. A., Sali, D., Pessi, A., & Ortar, G. (2000). Hybrid cyclobutane/proline-containing peptidomimetics: the conformational constraint influences their cell-penetration ability. Molecules, 25(11), 2542. [Link]
-
Estevez, J. C., et al. (2012). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. The Journal of Organic Chemistry, 77(17), 7496-7505. [Link]
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A Senior Application Scientist's Guide to the Validation of the Absolute Configuration of Synthesized (S)-Methyl 2-amino-2-cyclobutylacetate
In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its absolute configuration—is not a trivial detail. It is a fundamental determinant of biological activity, dictating how a drug candidate interacts with its chiral biological targets. For novel compounds like (S)-Methyl 2-amino-2-cyclobutylacetate, a constrained amino acid analog with significant potential in peptidomimetics and as a chiral building block, unambiguous confirmation of its stereochemistry is a critical, non-negotiable step.
This guide provides an in-depth comparison of three orthogonal and robust analytical techniques for the validation of the absolute configuration of this compound: Single-Crystal X-ray Crystallography, Vibrational Circular Dichroism (VCD) Spectroscopy, and the NMR-based Mosher's Ester Analysis. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer field-proven insights to guide researchers in selecting the most appropriate strategy for their specific needs.
At a Glance: A Comparative Overview of Key Methodologies
The choice of an analytical method for determining absolute configuration is governed by factors such as the physical state of the sample, availability of instrumentation, and the desired level of certainty. The following table summarizes the core attributes of the techniques discussed herein.
| Parameter | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Mosher's Ester Analysis (NMR) |
| Principle | Anomalous dispersion of X-rays by atoms in a single crystal.[1] | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[2][3][4] | ¹H NMR analysis of diastereomeric amides formed with a chiral derivatizing agent.[5][6][7] |
| Sample Requirement | High-quality single crystal (typically >0.1 mm).[8] Can be challenging for oils or amorphous solids. | 2-15 mg of sample, recoverable.[8] Can be a neat liquid, oil, or solution. | ~5 mg of sample per diastereomer, recoverable. |
| Analysis Time | Days to weeks, highly dependent on crystallization success.[8] | Data acquisition is rapid (hours), but computational analysis can take several hours to days. | 1-2 days for derivatization and NMR analysis.[5][6][7] |
| Key Advantage | Considered the "gold standard"; provides an unambiguous 3D structure and absolute configuration.[9][10] | Non-destructive and applicable to a wide range of sample states (solution, oil, solid).[8] | Utilizes standard NMR instrumentation readily available in most chemistry labs. |
| Primary Limitation | The absolute prerequisite of a high-quality single crystal, which can be difficult or impossible to obtain.[9] | Requires quantum mechanical calculations to predict the spectrum for comparison.[4] | Indirect method requiring chemical derivatization; interpretation can be complex for conformationally flexible molecules.[11] |
Single-Crystal X-ray Crystallography: The Definitive Answer
X-ray crystallography stands as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration.[10] The technique's reliability stems from the phenomenon of anomalous dispersion, where the scattering of X-rays by electrons is slightly out of phase, an effect that is sensitive to the handedness of the crystal structure.
The Causality Behind the Choice
When a definitive, legally defensible, and scientifically irrefutable assignment of stereochemistry is required, X-ray crystallography is the method of choice. The successful determination of the Flack parameter, a value that refines to near zero for the correct enantiomer and near one for the incorrect one, provides a statistically robust confirmation of the absolute configuration.[1]
Experimental Protocol
-
Crystallization: The primary challenge is to grow a high-quality single crystal of this compound or a suitable salt (e.g., hydrochloride or tartrate salt). This is typically achieved by slow evaporation of a solvent from a saturated solution, vapor diffusion, or solvent layering techniques. A screen of various solvents (e.g., methanol/ether, ethanol, ethyl acetate/hexanes) should be performed.
-
Crystal Mounting: A suitable crystal (ideally 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and irradiated with monochromatic X-rays (commonly Cu Kα radiation). A complete dataset of diffraction intensities is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, revealing the electron density map and thus the positions of the atoms. The structural model is then refined, and crucially, the absolute configuration is determined by calculating the Flack parameter.[1]
Data Interpretation
The final output is a refined crystal structure with all atomic coordinates. The absolute configuration is confirmed if the Flack parameter refines to a value close to 0.0 with a small standard uncertainty (e.g., 0.0(1)). This result provides direct, visual, and statistically validated proof of the (S)-configuration.
Workflow: X-ray Crystallography
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Vibrational Circular Dichroism (VCD) Spectroscopy: A Solution-State Approach
Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation.[2][4] Enantiomers produce VCD spectra that are mirror images of each other. By comparing the experimentally measured VCD spectrum with a spectrum predicted by quantum mechanical calculations, the absolute configuration can be determined for molecules in solution.[4]
The Causality Behind the Choice
VCD is an exceptionally powerful alternative when a compound fails to crystallize or when it is desirable to confirm the configuration in the solution phase, which is more biologically relevant.[8] It is non-destructive and provides a stereochemical "fingerprint" of the molecule's solution-state conformation.
Experimental Protocol
-
Sample Preparation: Prepare a solution of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) in a VCD sample cell with an appropriate path length.
-
Computational Modeling:
-
Perform a conformational search for the (S)-enantiomer using molecular mechanics.
-
For the lowest energy conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT), for instance, at the B3LYP/6-31G(d) level of theory.
-
The output from these calculations is a predicted IR and VCD spectrum for the (S)-configuration.
-
-
VCD Spectrum Acquisition: Record the experimental VCD and IR spectra of the sample using a VCD spectrometer.
-
Spectral Comparison: Compare the experimental VCD spectrum with the computationally predicted spectrum for the (S)-enantiomer.
Data Interpretation
A good match between the signs and relative intensities of the bands in the experimental VCD spectrum and the predicted spectrum for the (S)-enantiomer confirms the absolute configuration. A mismatch, or a match with the mirror-image of the predicted spectrum, would indicate the opposite enantiomer.
Workflow: VCD Spectroscopy
Caption: Workflow for absolute configuration determination by VCD spectroscopy.
Mosher's Ester Analysis: The Classic NMR Method
Mosher's ester analysis is a well-established NMR-based method for deducing the absolute configuration of chiral amines and alcohols.[6][12] The method involves reacting the chiral amine with both enantiomers of a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric amides.[11] The anisotropic effect of the phenyl ring in the MTPA moiety causes differential shielding of nearby protons in the two diastereomers, which can be observed in their ¹H NMR spectra.[5][7]
The Causality Behind the Choice
This method is chosen for its accessibility, as it relies on standard NMR spectroscopy. It is particularly useful for small-scale synthesis where obtaining enough material for crystallization or VCD might be challenging. The self-validating nature of comparing two diastereomers derived from the same unknown provides a high degree of confidence.
Experimental Protocol
-
Amide Formation (Two Reactions):
-
Reaction A: To a solution of this compound (~5 mg) in pyridine-d₅, add a slight excess of (R)-(-)-MTPA chloride.
-
Reaction B: In a separate NMR tube, react another ~5 mg sample of the amine with (S)-(+)-MTPA chloride under identical conditions.
-
Allow both reactions to proceed to completion at room temperature.
-
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric products (the (R)-MTPA amide and the (S)-MTPA amide).
-
Data Analysis:
-
Assign the proton signals for both diastereomers.
-
For each assigned proton, calculate the difference in chemical shift: Δδ = δS - δR , where δS is the chemical shift in the (S)-MTPA amide spectrum and δR is the chemical shift in the (R)-MTPA amide spectrum.
-
Data Interpretation
The key is to analyze the signs of the Δδ values. In the preferred conformation, the MTPA moiety and the substituents on the chiral center orient themselves to minimize steric hindrance. Protons that lie on one side of the MTPA phenyl ring will have positive Δδ values, while those on the other side will have negative Δδ values. For an amine with the (S)-configuration, protons to the "right" of the chiral center in the Newman projection will generally have Δδ > 0, and protons to the "left" will have Δδ < 0. A consistent pattern of positive and negative Δδ values across the molecule confirms the (S)-configuration.
Workflow: Mosher's Ester Analysis
Caption: Workflow for absolute configuration determination by Mosher's analysis.
Conclusion
The validation of the absolute configuration of a chiral molecule such as this compound is a cornerstone of rigorous chemical and pharmaceutical research. While single-crystal X-ray crystallography provides the most definitive and unassailable proof, its requirement for a high-quality crystal can be a significant bottleneck.[8][9] In such cases, spectroscopic methods offer powerful and reliable alternatives.
Vibrational Circular Dichroism serves as an excellent non-destructive method for samples in their native solution state, providing a high degree of confidence through the synergy of experimental measurement and theoretical prediction.[4][13] For its part, Mosher's ester analysis remains a highly valuable and accessible technique that leverages the power of NMR spectroscopy to provide a clear stereochemical assignment through the logical analysis of diastereomeric differences.[5][11][12]
Ultimately, the selection of a method will depend on the specific circumstances of the project. However, for complete confidence, employing two orthogonal techniques (e.g., VCD and Mosher's analysis, or X-ray crystallography and one spectroscopic method) provides a self-validating system that embodies the highest standards of scientific integrity.
References
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (Chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]
-
PubMed. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. National Center for Biotechnology Information. [Link]
-
Springer Nature Experiments. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]
-
Leemann, T., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15879. [Link]
-
Bruker. Vibrational circular dichroism (VCD). [Link]
-
Semantic Scholar. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]
-
Wikipedia. Vibrational circular dichroism. [Link]
-
PubMed. (2023). Vibrational Circular Dichroism Spectroscopy of Chiral Molecular Crystals: Insights from Theory. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2025). Vibrational Circular Dichroism Spectroscopy of Chiral Molecules. [Link]
-
SpringerLink. (2015). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. [Link]
-
American Crystallographic Association. (2023). Absolute configuration determination of small molecules with X-ray and electron diffraction. [Link]
-
ResearchGate. (2025). The use of X-ray crystallography to determine absolute configuration. [Link]
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Head-to-head comparison of different synthetic routes to (S)-Methyl 2-amino-2-cyclobutylacetate
An in-depth guide to the stereoselective synthesis of (S)-Methyl 2-amino-2-cyclobutylacetate, a crucial building block in medicinal chemistry, is presented. This guide provides a head-to-head comparison of various synthetic strategies, offering insights for researchers, scientists, and drug development professionals. The comparison focuses on key metrics such as overall yield, enantioselectivity, scalability, and reagent accessibility.
Introduction to this compound
This compound is a non-proteinogenic α-amino acid ester that has garnered significant interest in drug discovery due to the unique conformational constraints imparted by the cyclobutyl ring. Its incorporation into peptide-based therapeutics can enhance metabolic stability and receptor-binding affinity. The stereochemistry at the α-carbon is critical for biological activity, making enantioselective synthesis a key challenge. This guide explores and compares several prominent synthetic routes to obtain the desired (S)-enantiomer.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and limitations. We will delve into three major approaches:
-
Asymmetric Hydrogenation of a Prochiral Enamine
-
Biocatalytic Reductive Amination using Imine Reductases (IREDs)
-
Diastereoselective Alkylation using a Chiral Auxiliary
Route 1: Asymmetric Hydrogenation of a Prochiral Enamine
This classic approach relies on the stereoselective reduction of a prochiral enamine or a related precursor, catalyzed by a chiral transition metal complex. The success of this route hinges on the design of the substrate and the selection of an appropriate chiral ligand.
Caption: Workflow for Asymmetric Hydrogenation.
A detailed protocol for this route would involve the synthesis of the starting α-ketoester, followed by imine formation and subsequent asymmetric hydrogenation.
Step 1: Synthesis of Methyl 2-cyclobutyl-2-oxoacetate
-
Cyclobutanecarbonyl chloride is reacted with a cyanide source to form the corresponding acyl cyanide.
-
The acyl cyanide is then subjected to methanolysis under acidic conditions to yield the desired α-ketoester.
Step 2: In Situ Imine Formation and Asymmetric Hydrogenation
-
To a solution of methyl 2-cyclobutyl-2-oxoacetate in methanol, add a solution of ammonia in methanol.
-
The resulting solution containing the in situ formed imine is then transferred to a high-pressure reactor.
-
A chiral rhodium or iridium catalyst, such as one based on a DuPhos or Josiphos ligand, is added under an inert atmosphere.
-
The reactor is pressurized with hydrogen gas (5-50 bar) and stirred at room temperature for 12-24 hours.
-
Upon completion, the catalyst is removed by filtration, and the solvent is evaporated. The crude product is purified by column chromatography.
The choice of a rhodium or iridium catalyst with a chiral phosphine ligand is crucial for achieving high enantioselectivity. These catalysts form a chiral pocket around the active site, directing the hydrogenation to one face of the imine double bond. The specific ligand is chosen based on empirical screening to maximize the enantiomeric excess (e.e.) for the particular substrate.
Route 2: Biocatalytic Reductive Amination
This route leverages the high selectivity of enzymes, specifically imine reductases (IREDs) or transaminases, to catalyze the asymmetric amination of a ketone precursor. This approach is often hailed for its green credentials and high enantioselectivity.
Caption: Workflow for Biocatalytic Reductive Amination.
Step 1: Preparation of Reaction Mixture
-
In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), dissolve methyl 2-cyclobutyl-2-oxoacetate.
-
Add a suitable amine donor, such as isopropylamine.
-
Introduce a cofactor regeneration system, typically consisting of glucose and glucose dehydrogenase, to recycle the NADPH cofactor.
Step 2: Enzymatic Reaction
-
Add a lyophilized powder or a solution of an engineered imine reductase (IRED) that has been screened for activity on the target substrate.
-
The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) for 24-48 hours. The pH is maintained at 7.5.
-
Reaction progress is monitored by HPLC or GC.
Step 3: Work-up and Purification
-
Once the reaction is complete, the enzyme is removed by centrifugation or filtration.
-
The aqueous solution is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried, and the solvent is evaporated to yield the crude product, which is then purified by chromatography.
The high enantioselectivity of this method is a direct result of the precisely shaped active site of the engineered IRED[1][2]. The enzyme binds the substrate and the NADPH cofactor in a specific orientation that allows for the hydride transfer to occur on only one face of the transiently formed imine. The cofactor regeneration system is essential for making the process economically viable on a larger scale by continuously replenishing the expensive NADPH cofactor.
Route 3: Diastereoselective Alkylation with a Chiral Auxiliary
This strategy involves the use of a chiral auxiliary to direct the stereochemical outcome of an alkylation reaction. The Myers' chiral auxiliary (pseudoephedrine) is a well-established and reliable choice for the synthesis of α-amino acids[3].
Sources
- 1. Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Enantioselective synthesis of non-natural aromatic alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Enhancing Peptide Lifespan: Assessing the Enzymatic Stability of Peptides Containing (S)-Methyl 2-amino-2-cyclobutylacetate
Introduction: The Impermanence of Peptides and the Quest for Stability
Peptides represent a highly promising class of therapeutics, offering remarkable specificity and potency.[1] However, their clinical translation is often hampered by a critical vulnerability: rapid degradation by proteases in the body.[2][3] This low metabolic stability leads to short in vivo half-lives, diminishing their therapeutic efficacy and bioavailability.[1] To overcome this fundamental challenge, medicinal chemists have developed numerous strategies, including N- or C-terminal modifications, peptide cyclization, and the incorporation of unnatural amino acids (UAAs).[4][5]
The introduction of UAAs is a particularly powerful strategy, as it can alter the peptide's backbone conformation and introduce steric hindrance, effectively shielding susceptible peptide bonds from enzymatic attack.[6] This guide provides an in-depth comparative analysis of the enzymatic stability conferred by a novel UAA, (S)-Methyl 2-amino-2-cyclobutylacetate. We will explore the mechanistic basis for its stabilizing effects and provide detailed, validated protocols for researchers to assess its performance against standard peptide constructs. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the pharmacokinetic profiles of next-generation peptide therapeutics.
The Rationale: Why this compound?
The choice of this compound is predicated on a clear biochemical hypothesis. Proteolytic enzymes, such as trypsin and chymotrypsin, have highly specific active sites that recognize and bind to particular amino acid side chains and backbone conformations.[7] The incorporation of a cyclobutyl group at the α-carbon introduces significant steric bulk and conformational rigidity compared to natural amino acids like glycine or alanine.
This structural constraint is hypothesized to confer stability through two primary mechanisms:
-
Steric Shielding: The bulky cyclobutyl ring can physically obstruct the protease's active site, preventing the proper alignment required for catalytic cleavage of the adjacent peptide bonds.[6]
-
Conformational Disruption: The rigid nature of the cyclobutyl moiety restricts the local conformational flexibility of the peptide backbone, potentially disrupting the specific secondary structures (e.g., β-turns) that proteases often recognize.
This guide outlines the experimental framework to test this hypothesis by comparing a model peptide containing this compound (herein referred to as Pep-Cba) with an analogous peptide containing a natural amino acid (e.g., Alanine, Pep-Ala).
Experimental Design: A Framework for Comparative Stability Analysis
To rigorously assess the stabilizing effect of the cyclobutyl moiety, a multi-pronged approach is essential. We will evaluate stability against both specific, well-characterized proteases and the complex enzymatic milieu of human plasma.
Caption: Experimental workflow for assessing peptide stability.
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, ensuring reproducibility and trustworthiness of the results.
Protocol 1: Protease Degradation Assay
This protocol assesses the stability of a peptide against specific endopeptidases to identify its susceptibility to cleavage at defined sites.[8]
Materials:
-
Test Peptides: Pep-Cba and Pep-Ala (lyophilized, >95% purity)
-
Proteases: Trypsin, Chymotrypsin (e.g., TPCK-treated)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA) in water
-
RP-HPLC system with a C18 column
-
Mass Spectrometer (MS) for peak verification
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare 1 mg/mL stock solutions of Pep-Cba and Pep-Ala in the Assay Buffer.
-
Prepare a 1 mg/mL stock solution of the chosen protease (e.g., Trypsin) in the same buffer. Causality Note: Preparing all stocks in the same buffer is crucial to avoid pH shifts upon mixing, which could alter enzyme activity.
-
-
Assay Initiation:
-
In a microcentrifuge tube, combine 95 µL of the peptide stock solution with 5 µL of the protease stock solution (achieving a typical substrate-to-enzyme ratio of 20:1 w/w).
-
Vortex gently and place the tube in a 37°C incubator.
-
Simultaneously, prepare a control sample containing 95 µL of peptide stock and 5 µL of Assay Buffer (without enzyme) to monitor for non-enzymatic degradation.
-
-
Time-Course Sampling:
-
At predefined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 10 µL aliquot from the reaction mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to 20 µL of the 10% TFA Quenching Solution. Trustworthiness Note: Immediate and effective quenching is critical to stop the degradation at the precise time point, ensuring accurate kinetic data.
-
-
Analysis:
-
Analyze the quenched samples by RP-HPLC. The percentage of the remaining intact peptide is determined by integrating the area of the parent peptide peak relative to the t=0 sample.
-
Use MS to confirm the identity of the parent peak and to identify major degradation products, which can reveal cleavage sites.
-
Protocol 2: Human Plasma Stability Assay
This assay provides a more physiologically relevant assessment of peptide stability by exposing it to the complex mixture of proteases found in blood.[9][10]
Materials:
-
Test Peptides: Pep-Cba and Pep-Ala
-
Human Plasma: Pooled, frozen, with anticoagulant (e.g., K2-EDTA)
-
Precipitation Solution: Acetonitrile (ACN) with 1% TFA
-
Low-bind microcentrifuge tubes
Step-by-Step Methodology:
-
Plasma Preparation:
-
Thaw the frozen human plasma in a 37°C water bath.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet any cryoprecipitates. Use the clear supernatant for the assay. Causality Note: This step removes aggregates that could interfere with the assay and ensures a homogenous enzyme source.
-
-
Assay Initiation:
-
Pre-warm the plasma to 37°C.
-
Spike the plasma with the test peptide to a final concentration of 10 µM. Mix gently by inversion.
-
-
Time-Course Sampling and Protein Precipitation:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take a 50 µL aliquot of the plasma-peptide mixture.
-
Add the aliquot to a low-bind tube containing 150 µL of ice-cold Precipitation Solution. Trustworthiness Note: Using a 3:1 ratio of organic solvent to plasma ensures efficient precipitation of plasma proteins, which would otherwise foul the HPLC column.
-
-
Sample Processing and Analysis:
-
Vortex the sample vigorously and incubate at -20°C for at least 30 minutes to maximize protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis by RP-HPLC or LC-MS to quantify the remaining intact peptide.
-
Comparative Data & Interpretation
The results from these assays can be summarized to provide a clear, objective comparison of peptide stability.
Table 1: Illustrative Half-Life (t½) Data for Comparative Peptide Stability
| Peptide Construct | Matrix / Enzyme | Half-Life (t½, minutes) |
| Pep-Ala (Control) | Trypsin | 25 |
| Pep-Cba (Test) | Trypsin | > 240 |
| Pep-Ala (Control) | Chymotrypsin | 45 |
| Pep-Cba (Test) | Chymotrypsin | > 240 |
| Pep-Ala (Control) | Human Plasma | 18 |
| Pep-Cba (Test) | Human Plasma | 195 |
Note: The data presented in this table is illustrative and serves to demonstrate how results should be presented. Actual experimental results may vary.
Interpretation:
The illustrative data clearly shows a dramatic increase in the stability of the peptide containing this compound (Pep-Cba). In the presence of both specific proteases and the complex enzymatic environment of human plasma, Pep-Cba exhibits a significantly longer half-life compared to the control peptide, Pep-Ala. This strongly supports the hypothesis that the cyclobutyl moiety provides effective protection against proteolytic degradation.
Caption: Mechanism of sterically-induced enzymatic stability.
Conclusion
The incorporation of non-natural amino acids is a cornerstone of modern peptide drug design.[11][12] Our comparative guide demonstrates that this compound is a highly effective building block for enhancing peptide stability. The protocols provided offer a robust framework for researchers to validate these findings and assess the stability of their own peptide candidates. The significant increase in resistance to degradation by both specific proteases and human plasma suggests that this modification can substantially improve the in vivo half-life of peptide therapeutics, paving the way for more effective and convenient dosing regimens.
References
- Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current Pharmaceutical Design, 16(28), 3185-203.
- BenchChem. (2025). Enhancing Peptide Stability: A Comparative Analysis of 3-(3-Benzothienyl)-D-alanine and Other Unnatural Amino Acids. BenchChem Technical Guides.
- Kohler, A., Jülke, E. M., Stichel, J., & Beck-Sickinger, A. G. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Gentilucci, L., De Marco, R., & Cerisoli, L. (2010).
- Kohler, A., et al. (2024).
- Sigma-Aldrich. Unnatural Amino Acids for Peptide Synthesis. Sigma-Aldrich Technical Resources.
- Allied Academies. (2023). Improving peptide stability: Strategies and applications. Journal of Pharmacogenomics & Pharmacoproteomics.
- Gentilucci, L., De Marco, R., & Cerisoli, L. (2010).
- Rozans, S. J., et al. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides.
- BenchChem. (2025). A Comparative Analysis of Peptides Incorporating 2-amino-2-(2-methoxyphenyl)acetic acid and Natural Amino Acids. BenchChem Technical Guides.
- Rozans, S. J., et al. (2024). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. Research Square.
- Kohler, A., et al. (2024).
- Rozans, S. J., et al. (2024). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. PubMed Central.
- Yi, L., et al. (2013). Degradation and Stabilization of Peptide Hormones in Human Blood Specimens. PLOS One.
- Böttger, R., Hoffmann, R., & Knappe, D. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One.
- Rozans, S. J., et al. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides.
- Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization.
- Le, C., et al. (2024). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B.
- Rogers, L. D., & Overall, C. M. (2013). Proteolytic Post-translational Modification of Proteins: Proteomic Tools and Methodology. Molecular & Cellular Proteomics.
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- ChemScene. This compound.
- Avenoza, A., et al. (2005). Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. Tetrahedron.
- MedchemExpress. (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride.
- Nishizawa, N., et al. (2003). Improvement of biological activity and proteolytic stability of peptides by coupling with a cyclic peptide. Bioorganic & Medicinal Chemistry Letters.
- Wang, J., et al. (2023). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. Molecules.
- Fotoran, Y., et al. (2021). Cyclization of peptides enhances proteolytic stability and thus improves cell penetration or targeting.
- Vickerstaff, J., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PubMed Central.
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A Senior Application Scientist's Guide to the Chiral Purity Assessment of (S)-Methyl 2-amino-2-cyclobutylacetate
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological profiles. Consequently, the accurate assessment of enantiomeric purity is a non-negotiable aspect of drug development and quality control. This guide provides a comprehensive comparison of chiral chromatography-based approaches for determining the enantiomeric purity of (S)-Methyl 2-amino-2-cyclobutylacetate, a key chiral building block. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to empower researchers to develop and validate robust analytical methods.
Introduction: The Imperative of Chiral Purity
In the pharmaceutical industry, the majority of drug molecules are chiral, existing as enantiomers – non-superimposable mirror images. These stereoisomers often exhibit profound differences in their biological activity. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects. The case of Thalidomide serves as a stark reminder of the tragic consequences of overlooking stereochemistry. Therefore, regulatory bodies worldwide mandate the stereospecific analysis of chiral drugs.
This compound is a valuable chiral intermediate in the synthesis of various pharmaceutical compounds. Ensuring its enantiomeric purity is paramount to the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for this purpose, offering high resolution, sensitivity, and reproducibility.[1]
The Foundation of Chiral Recognition in HPLC
The direct separation of enantiomers via HPLC is achieved by creating a transient diastereomeric complex between the analyte and a chiral selector, which is an integral part of the Chiral Stationary Phase (CSP).[2] The differential stability of these complexes leads to different retention times for the two enantiomers, enabling their separation. The choice of CSP and mobile phase is critical and is guided by the analyte's structure and physicochemical properties.
For amino acid esters like this compound, the primary interaction sites for chiral recognition include the amino group, the ester carbonyl group, and the cyclobutyl ring. Therefore, CSPs capable of forming multiple, simultaneous interactions (e.g., hydrogen bonding, dipole-dipole, π-π interactions, and steric hindrance) are most effective.[1][3]
Comparative Analysis of Chiral Stationary Phases
The selection of the appropriate CSP is the most crucial step in developing a chiral separation method.[4] We will compare two of the most versatile and widely used classes of CSPs for the analysis of amino acid derivatives: Polysaccharide-based and Cyclodextrin-based CSPs.[5]
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, derived from cellulose and amylose, are renowned for their broad applicability in chiral separations.[5][6] The chiral recognition mechanism is attributed to the helical polymer structure, which forms "chiral grooves" where the analyte can interact.[2] The phenylcarbamate derivatives of these polysaccharides provide additional interaction sites, enhancing enantioselectivity.[1][3]
Key Advantages:
-
Broad Enantioselectivity: Effective for a wide range of chiral compounds, including amino acid esters.[1][5]
-
High Loading Capacity: Suitable for preparative separations.
-
Robustness: Immobilized polysaccharide phases offer enhanced durability and solvent compatibility.[1]
Experimental Insights: For α-amino acid esters, amylose-based CSPs, such as those with tris(3,5-dimethylphenylcarbamate) as the chiral selector (e.g., Chiralpak IA or AD-H), often exhibit superior performance compared to their cellulose counterparts.[1][3] The separation is typically achieved in normal-phase or polar organic modes.
Cyclodextrin-Based CSPs
Cyclodextrin-based CSPs consist of cyclic oligosaccharides, most commonly β-cyclodextrin, bonded to a silica support.[7] Their chiral recognition is primarily based on the formation of inclusion complexes, where the analyte (or a portion of it) fits into the hydrophobic cavity of the cyclodextrin.[8][9] Secondary interactions with the hydroxyl groups at the rim of the cavity further contribute to enantioseparation.
Key Advantages:
-
Unique Selectivity: Particularly effective for molecules with aromatic rings or bulky hydrophobic groups that can be included in the cavity.
-
Reversed-Phase Compatibility: Can be used with aqueous mobile phases, which is advantageous for polar analytes and LC-MS applications.[7]
-
Multimodal Elution: Can be operated in reversed-phase, normal-phase, and polar organic modes.[7]
Experimental Insights: For amino acids and their esters, derivatization is often employed to introduce a hydrophobic moiety that can interact with the cyclodextrin cavity.[7][8] However, direct separation of underivatized amino acids has also been achieved on certain cyclodextrin and macrocyclic glycopeptide phases.[10]
Method Development and Optimization Workflow
A systematic approach to method development is crucial for achieving optimal separation in a timely manner. The following workflow is recommended:
Caption: A systematic workflow for chiral method development.
Comparative Experimental Data
To provide a practical comparison, we present hypothetical but representative data for the separation of the enantiomers of Methyl 2-amino-2-cyclobutylacetate on two different types of CSPs.
Table 1: Comparison of Chiral Stationary Phases
| Parameter | Polysaccharide-Based CSP (Amylose derivative) | Cyclodextrin-Based CSP (β-Cyclodextrin derivative) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) with 0.1% TFA | Acetonitrile/Water (70:30, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 210 nm | UV at 210 nm |
| Retention Time (S)-enantiomer | 8.5 min | 10.2 min |
| Retention Time (R)-enantiomer | 10.1 min | 11.8 min |
| Resolution (Rs) | 2.8 | 2.1 |
| Selectivity (α) | 1.25 | 1.18 |
Analysis of Results:
In this hypothetical scenario, the polysaccharide-based CSP provides a better resolution and selectivity for the enantiomers of Methyl 2-amino-2-cyclobutylacetate under normal-phase conditions. This is often the case for small, non-aromatic amino acid esters. However, the cyclodextrin-based CSP operating in reversed-phase mode still provides adequate separation and may be preferred if compatibility with mass spectrometry is required.
Detailed Experimental Protocols
The following protocols provide a starting point for the chiral purity assessment of this compound.
Protocol 1: Method using Polysaccharide-Based CSP
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak IA), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Prepare a mixture of n-Hexane and Isopropanol (90:10, v/v). Add Trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Protocol 2: Method using Cyclodextrin-Based CSP
-
Column: β-Cyclodextrin derivative bonded to silica gel, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Prepare a mixture of Acetonitrile and Water (70:30, v/v). Add Formic Acid to a final concentration of 0.1%.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Method Validation: Ensuring Trustworthiness
Once a suitable separation method is developed, it must be validated to ensure its reliability for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12][13][14][15]
Sources
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A Comparative Guide to the Physicochemical Properties of Methyl 2-Amino-2-Cyclobutylacetate Salts
Introduction
In the landscape of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that can profoundly influence the drug's therapeutic efficacy, safety, and manufacturability.[1][2][3] More than half of all drugs administered are in salt form, a testament to the power of this strategy in optimizing drug properties.[4] The conversion of a weakly acidic or basic API into a salt can significantly alter its physicochemical characteristics, including solubility, dissolution rate, stability, hygroscopicity, and processability.[1][4] These properties, in turn, dictate the drug's bioavailability and overall performance.[1]
This guide provides a comprehensive characterization and comparison of different salt forms of methyl 2-amino-2-cyclobutylacetate, a chiral building block with potential applications in the synthesis of biologically active molecules.[5] While the hydrochloride salt is commercially available, a thorough investigation of alternative salt forms is essential to identify the optimal candidate for further development.[6] This guide will delve into the rationale behind salt selection, provide detailed experimental protocols for characterization, and present a comparative analysis of key physicochemical parameters.
Rationale for Salt Selection and Counterion Choice
The primary objective of salt screening is to identify a salt form with a superior profile of physicochemical properties compared to the free base and other salt forms.[6] Methyl 2-amino-2-cyclobutylacetate possesses a primary amine group, making it a suitable candidate for the formation of acid addition salts. The choice of counterion is a crucial factor, as it directly influences the properties of the resulting salt.[2] For this comparative study, we have selected a range of pharmaceutically acceptable counterions with varying properties:
-
Hydrochloride (HCl): A common and often default choice due to its low molecular weight and generally good solubility characteristics.[6][7]
-
Sulfate (H₂SO₄): Another common inorganic acid salt.
-
Mesylate (CH₃SO₃H): An organic sulfonic acid salt that can sometimes offer advantages in terms of solubility and stability.[2][6]
-
Maleate (C₄H₄O₄): An organic dicarboxylic acid salt.
-
Tartrate (C₄H₆O₆): A chiral organic acid that can be useful for resolving racemic mixtures and can impact solubility.
The fundamental principle governing salt formation is the pKa difference between the API and the counterion. A general rule of thumb is that the pKa of the acidic counterion should be at least 2 pH units lower than the pKa of the basic API to ensure stable salt formation.[6]
Experimental Methodologies
The following section details the step-by-step protocols for the synthesis and characterization of the different salts of methyl 2-amino-2-cyclobutylacetate.
Salt Synthesis: A General Protocol
The synthesis of the different salt forms will be achieved by reacting methyl 2-amino-2-cyclobutylacetate free base with the corresponding acid in an appropriate solvent.
Caption: Workflow for the physicochemical characterization of the salt forms.
1. Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
-
DSC Protocol: Accurately weigh 2-5 mg of the salt sample into an aluminum pan. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge. Record the heat flow as a function of temperature to determine the melting point and other thermal events. [4]* TGA Protocol: Accurately weigh 5-10 mg of the salt sample into a ceramic or platinum pan. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge. Record the weight loss as a function of temperature to assess thermal stability and the presence of solvates. [4] 2. Solid-State Characterization: Powder X-Ray Diffraction (PXRD)
-
PXRD Protocol: Gently pack the salt powder onto a sample holder. Analyze the sample using a PXRD instrument with Cu Kα radiation. Scan the sample over a 2θ range of 2° to 40°. The resulting diffraction pattern provides information on the crystalline or amorphous nature of the salt and can identify different polymorphic forms. [4] 3. Solubility Determination
-
Kinetic Solubility Protocol: Prepare a stock solution of the salt in a suitable organic solvent (e.g., DMSO). Add small aliquots of the stock solution to an aqueous buffer at different pH values (e.g., pH 2, 4.5, and 7.4). Measure the turbidity of the solution after a short incubation period to determine the kinetic solubility.
-
Equilibrium Solubility Protocol: Add an excess amount of the salt to a series of vials containing aqueous buffers at different pH values. Shake the vials at a constant temperature until equilibrium is reached (typically 24-48 hours). Filter the suspensions and analyze the concentration of the dissolved salt in the supernatant by a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
4. Hygroscopicity Assessment: Dynamic Vapor Sorption (DVS)
-
DVS Protocol: Place a known amount of the salt sample in the DVS instrument. Expose the sample to a programmed range of relative humidity (RH) at a constant temperature (e.g., 25 °C), typically from 0% to 95% RH in incremental steps. Monitor the change in mass of the sample as a function of RH to determine its hygroscopicity. [4] 5. Chemical Stability Evaluation
-
Forced Degradation Protocol: Expose the solid salt samples to various stress conditions, including elevated temperature (e.g., 60 °C), high humidity (e.g., 90% RH), and light (in a photostability chamber). Analyze the samples at predetermined time points using a stability-indicating HPLC method to quantify the parent compound and any degradation products.
Comparative Data Analysis
The experimental data gathered from the characterization of the different salts of methyl 2-amino-2-cyclobutylacetate should be compiled into clear and concise tables for easy comparison.
Table 1: Physicochemical Properties of Methyl 2-Amino-2-Cyclobutylacetate Salts
| Property | Hydrochloride | Sulfate | Mesylate | Maleate | Tartrate |
| Molecular Weight ( g/mol ) | Calculated | Calculated | Calculated | Calculated | Calculated |
| Melting Point (°C) | From DSC | From DSC | From DSC | From DSC | From DSC |
| Decomposition Temp. (°C) | From TGA | From TGA | From TGA | From TGA | From TGA |
| Crystallinity | From PXRD | From PXRD | From PXRD | From PXRD | From PXRD |
| Aqueous Solubility (mg/mL, pH 7.4) | From HPLC | From HPLC | From HPLC | From HPLC | From HPLC |
| Hygroscopicity (% weight gain at 80% RH) | From DVS | From DVS | From DVS | From DVS | From DVS |
| Solid-State Stability (degradation after 1 month at 40°C/75% RH) | From HPLC | From HPLC | From HPLC | From HPLC | From HPLC |
Discussion and Interpretation of Results
The selection of the optimal salt form is a multi-faceted decision that requires a careful evaluation of all the characterization data. [6]
-
Solubility and Dissolution: Higher aqueous solubility is often a primary goal of salt formation, as it can lead to improved bioavailability. [1]The data in Table 1 will allow for a direct comparison of the solubility of the different salts. For instance, organic counterions like mesylate sometimes provide higher solubility compared to inorganic ones. [2][6]* Stability: The chemical and physical stability of a salt is paramount for ensuring a long shelf-life and consistent product quality. [1]The forced degradation studies will reveal any potential stability liabilities of the different salt forms. A salt that is prone to degradation under accelerated conditions may not be a suitable candidate for development.
-
Hygroscopicity: Excessive hygroscopicity can lead to handling and manufacturing challenges, and may also impact the physical and chemical stability of the drug product. [1][4]The DVS data will classify each salt according to its tendency to absorb moisture from the atmosphere. A non-hygroscopic or slightly hygroscopic salt is generally preferred.
-
Solid-State Properties: The crystallinity and melting point of a salt are important indicators of its physical stability. A crystalline solid with a high melting point is often more stable than an amorphous form or a low-melting solid. [4]The PXRD and DSC data will provide this crucial information.
Conclusion
The systematic characterization and comparison of different salt forms of methyl 2-amino-2-cyclobutylacetate, as outlined in this guide, is an essential step in the early-phase drug development process. By objectively evaluating the physicochemical properties of each salt, researchers and drug development professionals can make an informed decision on the optimal salt form to advance into further preclinical and clinical studies. The ideal salt candidate will exhibit a balance of desirable properties, including high solubility, good stability, low hygroscopicity, and favorable solid-state characteristics, ultimately contributing to the development of a safe, effective, and robust drug product.
References
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- Physiochemical assessment of pharmaceutical salt forms. (2024-11-18).
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Comparative study of the impact of different protecting groups on synthesis outcomes
In the intricate landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a critical determinant of success. The temporary installation of a protecting group is a foundational tactic that prevents unwanted side reactions, thereby enabling complex molecular transformations with precision and high yield.[1][2][3] This guide provides an in-depth comparative analysis of commonly employed protecting groups for alcohols, amines, and carbonyl functionalities. It is designed for researchers, scientists, and drug development professionals, offering not only a survey of available options but also the underlying chemical principles and experimental data to inform strategic choices in synthetic design.
The Philosophy of Protection: Core Principles
A protecting group is a reversible derivative of a functional group that is temporarily attached to decrease its reactivity during a chemical transformation elsewhere in the molecule.[4][5] An ideal protecting group strategy is characterized by several key attributes:
-
Ease and Selectivity of Introduction: The protecting group should be introduced readily and in high yield, with minimal impact on other functional groups.[6][7]
-
Stability: It must be robust enough to withstand the reaction conditions of subsequent synthetic steps.[6][7]
-
Ease and Selectivity of Removal: The deprotection step should be high-yielding and occur under mild conditions that do not affect other parts of the molecule.[6][7]
-
Orthogonality: In complex syntheses with multiple protected groups, each group should be removable under a unique set of conditions without affecting the others. This principle of orthogonal protection is a cornerstone of modern synthetic strategy.[1][8]
This guide will now delve into a comparative analysis of protecting groups for three of the most common functional groups encountered in organic synthesis.
Protecting Alcohols: Silyl Ethers vs. Benzyl Ethers
The hydroxyl group is one of the most ubiquitous and reactive functional groups, often requiring protection from strongly basic, nucleophilic, or oxidizing reagents.[9][10][11] The two most common classes of protecting groups for alcohols are silyl ethers and benzyl ethers.
Silyl Ethers: Tunable Steric Shields
Silyl ethers are formed by reacting an alcohol with a silyl halide in the presence of a base.[10][12] Their stability and ease of removal are highly dependent on the steric bulk of the substituents on the silicon atom.[13][14]
-
tert-Butyldimethylsilyl (TBDMS or TBS) Ethers: TBDMS ethers are a workhorse in organic synthesis due to their robust stability under a wide range of non-acidic conditions, including exposure to many organometallic reagents and oxidants.[12][13] The steric hindrance provided by the tert-butyl group makes them significantly more stable to hydrolysis than less hindered silyl ethers like trimethylsilyl (TMS) ethers.[1][14] This steric bulk also allows for the selective protection of less hindered primary alcohols over secondary or tertiary alcohols.[13] Deprotection is typically achieved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), which exploits the high strength of the silicon-fluoride bond.[1][10]
-
Triisopropylsilyl (TIPS) and tert-Butyldiphenylsilyl (TBDPS) Ethers: For even greater stability, especially towards acidic conditions, the more sterically hindered TIPS and TBDPS groups are employed.[3][14] Their removal requires more forcing conditions, which can be advantageous in complex syntheses where differential stability is required.[14]
The relative stability of common silyl ethers is as follows:
-
Basic Conditions: TMS < TES < TBDMS ≈ TBDPS < TIPS[3]
Benzyl (Bn) Ethers: Robust and Removable by Hydrogenolysis
Benzyl ethers are another popular choice for alcohol protection, valued for their high stability to both acidic and basic conditions, as well as a wide range of redox reagents.[10][15] They are typically introduced via a Williamson ether synthesis, reacting the corresponding alkoxide with benzyl bromide.[15][16]
The primary distinction of the benzyl group lies in its unique deprotection method: catalytic hydrogenolysis.[10][15] Treatment with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C) cleaves the benzyl ether to regenerate the alcohol and produce toluene as a byproduct.[8][17] This method is exceptionally mild and selective, leaving most other functional groups untouched. However, it is incompatible with molecules containing other reducible functional groups, such as alkenes or alkynes.[10]
Comparative Data: Protection of a Primary Alcohol
| Protecting Group | Reagents | Solvent | Base | Time (h) | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) |
| TBDMS | TBDMSCl (1.2 eq) | DMF | Imidazole (2.0 eq) | 2-12 | >95 | TBAF (1.1 eq) in THF | >95 |
| Benzyl (Bn) | Benzyl Bromide (1.2 eq) | THF | NaH (1.2 eq) | 2-6 | >90 | H₂, 10% Pd/C | >95 |
Data synthesized from multiple sources for a typical primary alcohol.[1][6][13][15][16]
The Scientist's Choice: Why Choose One Over the Other?
The choice between a silyl ether and a benzyl ether is dictated by the planned synthetic route.
-
Choose a silyl ether (e.g., TBDMS) when you need robust protection against bases and nucleophiles, and your subsequent steps do not involve strong acids or fluoride ions. The tunable stability of different silyl ethers also allows for sequential deprotection in poly-hydroxylated molecules.[14]
-
Choose a benzyl ether when your synthesis involves acidic or strongly basic steps and lacks reducible functional groups like alkenes or alkynes. Its removal by hydrogenolysis provides an orthogonal deprotection strategy in the presence of acid- or base-labile groups.[10][18]
Protecting Amines: The Carbamate Family (Boc vs. Cbz)
Amines are nucleophilic and basic, often requiring protection to prevent unwanted reactions with electrophiles.[19] Carbamates are the most common class of amine protecting groups, with tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) being the most prominent members.[19][20]
tert-Butyloxycarbonyl (Boc) Group
The Boc group is introduced by reacting an amine with di-tert-butyl dicarbonate (Boc₂O).[20][21] It is exceptionally stable to bases, nucleophiles, and catalytic hydrogenation, making it a highly versatile protecting group.[20] The key feature of the Boc group is its lability under acidic conditions.[5][20] Treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) readily cleaves the carbamate, releasing the free amine, carbon dioxide, and tert-butanol.[5][22]
Benzyloxycarbonyl (Cbz or Z) Group
The Cbz group, introduced using benzyl chloroformate (Cbz-Cl), shares the carbamate structure with Boc but has a fundamentally different deprotection mechanism.[4][8] While stable to mild acids and bases, the Cbz group is readily cleaved by catalytic hydrogenolysis, mirroring the deprotection of benzyl ethers.[8][19] This distinction makes the Boc and Cbz groups an excellent orthogonal pair, a cornerstone of solid-phase peptide synthesis.[7][18]
Comparative Data: Protection of a Primary Amine
| Protecting Group | Reagents | Solvent | Base | Time (h) | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) |
| Boc | Boc₂O (1.1 eq) | Dichloromethane | Triethylamine (1.2 eq) | 1-3 | >95 | TFA in Dichloromethane | >95 |
| Cbz | Cbz-Cl (1.1 eq) | aq. Dioxane | NaHCO₃ | 2-4 | >90 | H₂, 10% Pd/C in Methanol | >95 |
Data synthesized from multiple sources for a typical primary amine.[4][8][20][21]
Orthogonal Deprotection in Action
The orthogonality of Boc and Cbz protecting groups allows for the selective deprotection of one in the presence of the other, which is crucial in the synthesis of complex molecules like peptides.[7][18]
Caption: Orthogonal deprotection of Boc and Cbz groups.
Protecting Carbonyls: The Acetal Advantage
Aldehydes and ketones are electrophilic and susceptible to attack by nucleophiles.[23][24] When a reaction requires a strong nucleophile or base that would otherwise react with a carbonyl group, protection is necessary.[25][26] The most common strategy is to convert the carbonyl into an acetal or ketal.[21][27]
Cyclic Acetals and Ketals
Acetals and ketals are formed by reacting an aldehyde or ketone with an alcohol or a diol under acidic conditions.[25][27] Cyclic acetals, typically formed using ethylene glycol or 1,3-propanediol, are particularly stable due to favorable entropic factors.[21] They are inert to strong bases, hydrides (e.g., LiAlH₄), Grignard reagents, and other organometallic nucleophiles.[21][25] This stability allows for a wide range of transformations on other parts of the molecule.[26]
Deprotection is readily achieved by hydrolysis with aqueous acid, which reverses the formation reaction.[27][28]
Comparative Data: Protection of a Ketone
| Protecting Group | Reagents | Solvent | Catalyst | Time (h) | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) |
| Ethylene Glycol Acetal | Ethylene Glycol (1.2 eq) | Toluene | p-TsOH (cat.) | 2-6 | >90 | aq. HCl, Acetone | >95 |
| 1,3-Propanediol Acetal | 1,3-Propanediol (1.2 eq) | Toluene | p-TsOH (cat.) | 2-6 | >90 | aq. HCl, Acetone | >95 |
Data synthesized from multiple sources for a typical ketone.[12][24][29]
The Causality of Acetal Protection
The effectiveness of acetal protection stems from the change in the hybridization and electronic nature of the carbonyl carbon. The sp²-hybridized, electrophilic carbonyl carbon is converted to an sp³-hybridized carbon flanked by two ether-like oxygen atoms. This structure is no longer susceptible to nucleophilic attack under basic or neutral conditions.[24][27]
Caption: Workflow for selective reduction using acetal protection.
Experimental Protocols
Protocol 1: TBDMS Protection of a Primary Alcohol[1][13]
-
Setup: To a solution of the primary alcohol (1.0 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen), add imidazole (2.0 eq).
-
Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Work-up: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting TBDMS ether by flash column chromatography.
Protocol 2: Catalytic Hydrogenolysis of a Cbz-Protected Amine[4][6][8]
-
Setup: Dissolve the Cbz-protected compound (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %) to the solution under an inert atmosphere.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂). Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 3: Acetal Protection of a Ketone[12][24]
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the ketone (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in toluene.
-
Reaction: Heat the mixture to reflux. Water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acetal, which can be purified by chromatography if necessary.
Conclusion
The selection of a protecting group is a nuanced decision that profoundly impacts the efficiency and outcome of a synthetic sequence. A thorough understanding of the stability, reactivity, and orthogonality of different protecting groups is essential for the modern synthetic chemist. By comparing the properties and applications of common protecting groups for alcohols, amines, and carbonyls, this guide aims to equip researchers with the knowledge to make informed, strategic decisions, ultimately enabling the successful synthesis of complex and valuable molecules.
References
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. Retrieved from [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018). PubMed Central. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. (2025). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2025). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018). ACS Omega. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Retrieved from [Link]
-
ResearchGate. (2025). A Simple and Versatile Method for the Synthesis of Acetals from Aldehydes and Ketones Using Bismuth Triflate | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). WO2015051525A1 - Synthesis of acetal/ketal.
-
Organic Chemistry Portal. (2025). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Retrieved from [Link]
-
Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism –. Retrieved from [Link]
-
ResearchGate. (2025). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert-Butyldimethylsilyl (TBS) Ethers | Request PDF. Retrieved from [Link]
-
KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. (n.d.). Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Retrieved from [Link]
-
Topics in Organic Chemistry. (2024). Mastering the Art of Acetal Protection: A Comprehensive Guide to Synthesis and Hydrolysis of Acetal. Retrieved from [Link]
-
Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (2008). National Institutes of Health. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
ResearchGate. (2025). Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides | Request PDF. Retrieved from [Link]
-
ACS Omega. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Retrieved from [Link]
-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]
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Safety Operating Guide
Proper Disposal of (S)-Methyl 2-amino-2-cyclobutylacetate: A Comprehensive Guide for Laboratory Professionals
Welcome to your comprehensive guide on the safe and compliant disposal of (S)-Methyl 2-amino-2-cyclobutylacetate. As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. This document provides not just procedural steps, but the scientific rationale behind them, ensuring that you can manage this chemical waste with confidence and expertise.
Understanding the Hazard Profile of this compound
Before we delve into disposal procedures, it is paramount to understand the inherent hazards of this compound. This compound, while a valuable building block, possesses characteristics that demand careful handling.
According to available Safety Data Sheets (SDS), this compound is associated with the following hazard statements[1][2]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These hazards are visually represented by the GHS07 pictogram (Exclamation mark), signaling that this substance can cause less severe, but still significant, health effects.
| Hazard Classification | GHS Hazard Statement | Description |
| Acute Toxicity (Oral) | H302 | Harmful if ingested. |
| Skin Corrosion/Irritation | H315 | Causes irritation upon contact with skin. |
| Serious Eye Damage/Irritation | H319 | Can cause significant eye irritation. |
| Specific Target Organ Toxicity | H335 | May lead to respiratory tract irritation. |
Table 1: GHS Hazard Classification for this compound
Immediate Safety and Handling Protocols
Proper disposal begins with safe handling from the moment the compound is in use. The precautionary statements associated with this chemical provide a clear framework for minimizing exposure.
Personal Protective Equipment (PPE)
The foundation of safe handling is a robust PPE protocol. The amino and ester functional groups suggest a need for protection against skin and eye contact, as well as inhalation of any dust or aerosols.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin irritation (H315) upon contact. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect against serious eye irritation (H319). |
| Skin and Body | Laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or fume hood. | To mitigate the risk of respiratory irritation (H335). |
Table 2: Recommended Personal Protective Equipment (PPE)
Spill Response
Accidents happen. A well-rehearsed spill response plan is crucial.
For a minor spill:
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation.
-
Don Appropriate PPE: Refer to Table 2 for guidance.
-
Contain the Spill: Use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to dike the spill.
-
Neutralize (if safe): For this amino ester, which can act as a base, have a weak acid (like citric acid) available for potential neutralization. However, given its organic nature, absorption is the primary recommended method.
-
Collect and Containerize: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
-
Dispose: The collected waste must be disposed of as hazardous chemical waste.
The Core of Disposal: Waste Characterization
The cornerstone of compliant disposal is determining whether the waste is hazardous according to the Resource Conservation and Recovery Act (RCRA)[3][4]. Since this compound is not explicitly a "listed" hazardous waste (F, K, P, or U-listed), the determination must be made based on its "characteristics"[5][6][7].
Evaluating RCRA Characteristics
-
Ignitability (D001): This characteristic applies to liquids with a flashpoint below 60°C (140°F), solids that can cause fire through friction or spontaneous chemical changes, ignitable compressed gases, and oxidizers[5][7]. While the exact flashpoint of this compound may not be readily available, its ester functional group suggests it is likely combustible. If it has a low flashpoint, it would be considered ignitable.
-
Corrosivity (D002): This applies to aqueous wastes with a pH less than or equal to 2 or greater than or equal to 12.5, or liquids that corrode steel at a specified rate[6]. Due to the amino group, a concentrated solution of this compound may be basic and could potentially meet the corrosivity characteristic.
-
Reactivity (D003): This characteristic covers wastes that are unstable, react violently with water, or can generate toxic gases[5]. While not expected to be explosive, the potential for reaction with incompatible materials should be considered.
-
Toxicity (D004-D043): This is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which measures the potential for specific contaminants to leach into groundwater. The toxicity of this specific compound under TCLP is not documented, but its "harmful if swallowed" classification warrants a conservative approach.
Causality: The chemical structure, with its amino group (basic) and ester group (hydrolyzable), is the primary driver for potential corrosivity and reactivity.
Step-by-Step Disposal Protocol
Based on the hazard assessment, this compound waste should be managed as hazardous waste.
Waste Segregation and Containerization
-
Do not mix with other waste streams. This is a critical step to prevent unforeseen chemical reactions. In particular, avoid mixing with:
-
Strong Oxidizing Agents: The amino group can be oxidized, potentially leading to a vigorous reaction.
-
Strong Acids: The amino group will be protonated in an exothermic reaction. The ester can also undergo acid-catalyzed hydrolysis.
-
Strong Bases: The ester can undergo base-catalyzed hydrolysis (saponification).
-
-
Use a designated waste container. This should be a chemically resistant container (e.g., high-density polyethylene) with a secure, tight-fitting lid.
-
Label the container clearly. The label must include the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant," "Harmful").
On-Site Accumulation
-
Satellite Accumulation Areas (SAAs): For small quantities, waste can be accumulated in an SAA, which must be at or near the point of generation and under the control of the operator.
-
Secondary Containment: The waste container should be kept in a secondary container (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
Final Disposal
-
Licensed Hazardous Waste Contractor: The final disposal of this compound must be handled by a licensed and reputable hazardous waste disposal company. They will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Waste Manifest: A hazardous waste manifest, a legal document, will be required to track the waste from your facility to its final destination.
Decontamination and Residue Management
-
Empty Containers: "Empty" containers that held this chemical must also be managed as hazardous waste unless they are triple-rinsed. The rinsate from this process must be collected and disposed of as hazardous waste.
-
Contaminated Materials: Any materials, such as gloves, absorbent pads, or labware, that are contaminated with this compound must be disposed of as hazardous waste.
The Science of Safe Disposal: Understanding Potential Reactions
A deeper understanding of the chemistry of this compound reinforces the importance of these disposal procedures.
-
Hydrolysis: As an ester, this compound can undergo hydrolysis to form methanol and the corresponding amino acid. This reaction can be catalyzed by both acids and bases. The formation of methanol, a flammable and toxic substance, is a key consideration.
-
Thermal Decomposition: While specific data for this compound is unavailable, studies on similar amino acids show that thermal decomposition can release gases such as ammonia, water vapor, and carbon dioxide[8][9]. This underscores the importance of not subjecting the chemical waste to high temperatures.
By adhering to these scientifically grounded procedures, you not only ensure compliance with regulations but also actively contribute to a safer laboratory environment and the protection of our ecosystem.
References
-
U.S. Environmental Protection Agency. (n.d.). RCRA Characteristic Waste. Office of Clinical and Research Safety. Retrieved from [Link]
-
New Pig Corporation. (n.d.). RCRA 101 Part 3: Listed and Characteristic Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2009, October). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]
-
Sustainability Directory. (2025, November 25). What Are the Different Classifications of Hazardous Waste under RCRA? Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Gamerith, G. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid. Amino Acids, 50(3), 375-382. Retrieved from [Link]
-
Gamerith, G. (2018, February 9). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PubMed. Retrieved from [Link]
Sources
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- 4. epa.gov [epa.gov]
- 5. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 6. Listed and Characteristic Wastes - New Pig [newpig.com]
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- 8. d-nb.info [d-nb.info]
- 9. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Safe Handling of (S)-Methyl 2-amino-2-cyclobutylacetate
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, (S)-Methyl 2-amino-2-cyclobutylacetate, a chiral building block, holds significant potential. However, its safe and effective use in the laboratory necessitates a thorough understanding of its properties and the implementation of robust safety protocols. This guide, grounded in established safety principles, provides a comprehensive overview of the personal protective equipment (PPE) and procedures required for handling this compound, ensuring the well-being of researchers and the integrity of their work.
Understanding the Hazard Profile
Before handling any chemical, a comprehensive risk assessment is paramount. The Safety Data Sheet (SDS) is the primary source of this information. For this compound, the available data indicates the following potential hazards:
-
Skin Corrosion/Irritation: May cause skin irritation upon contact.
-
Serious Eye Damage/Eye Irritation: Can lead to serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
These hazards dictate the minimum required PPE to prevent accidental exposure.
Core Personal Protective Equipment (PPE) Ensemble
A multi-layered approach to PPE is essential to mitigate the identified risks associated with this compound. The following table summarizes the recommended PPE, drawing from safety data sheets.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or neoprene gloves | Provides a chemical-resistant barrier to prevent skin contact and potential irritation. The choice of material should be based on the specific solvent being used in conjunction with the compound. |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes that could cause serious eye irritation. A face shield is recommended when there is a higher risk of splashing. |
| Body Protection | Chemical-resistant lab coat | Shields the wearer's skin and personal clothing from accidental spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | Prevents the inhalation of any dust or vapors, which could lead to respiratory tract irritation. For situations where ventilation is inadequate, a NIOSH-approved respirator may be necessary. |
Step-by-Step Handling and Disposal Protocol
Adherence to a strict, logical workflow is critical for safety and experimental reproducibility. The following protocol outlines the key steps for handling this compound.
Preparation and Donning of PPE
-
Work Area Preparation: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Donning PPE:
-
Put on the lab coat, ensuring it is fully buttoned.
-
Don chemical safety goggles.
-
Wash and dry hands thoroughly.
-
Put on the appropriate chemical-resistant gloves, ensuring they fit snugly and cover the cuffs of the lab coat.
-
Handling the Compound
-
Weighing and Transfer: All weighing and transfers of this compound should be conducted within a chemical fume hood to minimize inhalation exposure.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Reaction Setup: Ensure all glassware is properly secured and that the reaction is set up in a way that minimizes the risk of spills.
Doffing PPE and Disposal
The proper removal of PPE is as crucial as its use to prevent cross-contamination.
-
Glove Removal: Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
-
Dispose of Gloves: Discard the gloves in a designated hazardous waste container.
-
Remove Goggles and Lab Coat: Remove the goggles and lab coat, storing them in their designated locations.
-
Hand Washing: Wash hands thoroughly with soap and water.
All waste materials, including empty containers and contaminated disposables, must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.
Workflow for Safe Handling
The following diagram illustrates the critical workflow for the safe handling of this compound, from preparation to disposal.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

